molecular formula C4H8Br2O2 B094138 1,4-Dibromo-2,3-butanediol CAS No. 19396-65-7

1,4-Dibromo-2,3-butanediol

Cat. No.: B094138
CAS No.: 19396-65-7
M. Wt: 247.91 g/mol
InChI Key: XOWDQAHYPSENAC-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-butanediol is a specialized dibrominated compound that serves as a valuable intermediate and precursor in advanced chemical research and development . Its demand is primarily driven by its application in sophisticated chemical synthesis within the pharmaceutical and agrochemical sectors, where it is used to create more complex, target molecules . The compound's structure makes it a subject of interest in material science for the synthesis of advanced polymers and specialty chemicals . In the North American market, the manufacturing and application of this compound are shaped by a stringent regulatory landscape and a focus on sustainable practices, encouraging the adoption of innovative synthesis routes . Technological advancements, such as improved purification techniques, are further enhancing its purity and efficiency for high-value research applications . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromobutane-2,3-diol
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InChI

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
Source PubChem
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InChI Key

XOWDQAHYPSENAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8Br2O2
Source PubChem
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DSSTOX Substance ID

DTXSID20861852
Record name 1,4-Dibromobutane-2,3-diol
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Molecular Weight

247.91 g/mol
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CAS No.

14396-65-7, 15410-44-3
Record name 2,3-Butanediol, 1,4-dibromo-
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Record name 1,4-Dibromo-2,3-butanediol
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Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomers of 1,4-Dibromo-2,3-butanediol: Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1,4-dibromo-2,3-butanediol, a versatile chiral building block in organic synthesis and medicinal chemistry.[1] We will delve into the stereochemical intricacies of this molecule, detail its synthesis, and provide robust protocols for the separation and characterization of its stereoisomeric forms. The methodologies described herein are designed to be self-validating, offering a reliable framework for researchers in the field.

Understanding the Stereochemistry of this compound

This compound possesses two stereocenters at the C2 and C3 positions, giving rise to a total of four possible stereoisomers.[1] These can be categorized into one pair of enantiomers and a meso compound.

  • Enantiomeric Pair: The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other.

  • Meso Compound: The (2R,3S) isomer contains an internal plane of symmetry and is achiral, making it superimposable on its mirror image, the (2S,3R) isomer. Therefore, (2R,3S) and (2S,3R) represent the same meso compound.[2]

The distinct spatial arrangement of the hydroxyl and bromo groups in each stereoisomer leads to different chemical and biological properties, making their separation and individual study crucial for applications in stereoselective synthesis.

Synthesis of this compound Stereoisomers

A common and effective method for the synthesis of this compound is the electrophilic addition of bromine to 2-butene-1,4-diol.[1] The stereochemistry of the starting alkene dictates the stereochemical outcome of the product. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.

Experimental Protocol: Synthesis of a Mixture of Stereoisomers

This protocol outlines the synthesis of this compound from 2-butene-1,4-diol, which typically yields a mixture of the meso and racemic forms.

Materials:

  • 2-Butene-1,4-diol

  • Bromine

  • Dichloromethane (anhydrous)

  • Sodium thiosulfate solution (10%)

  • Sodium sulfate (anhydrous)

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Dissolve 2-butene-1,4-diol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 5°C throughout the addition to minimize side reactions.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours until the reddish-brown color of bromine disappears.

  • Quench the reaction by adding a 10% sodium thiosulfate solution to remove any unreacted bromine.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of stereoisomers, can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature (0-5°C): Minimizes side reactions such as oxidation and over-bromination.[1]

  • Anhydrous Dichloromethane: Prevents the formation of bromohydrin byproducts that can occur in the presence of water.[1]

  • Sodium Thiosulfate Quench: Safely neutralizes excess bromine, which is corrosive and toxic.

Separation of Stereoisomers

The separation of the stereoisomers of this compound is a critical step for their individual application. Diastereomers (the meso form and the enantiomeric pair) can be separated by standard chromatographic techniques, while the resolution of the enantiomers requires a chiral environment.

Separation of Diastereomers by Flash Column Chromatography

Principle: The meso compound and the racemic pair have different physical properties, allowing for their separation by silica gel chromatography.

Protocol:

  • Prepare a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude mixture of stereoisomers in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the separated diastereomers.

  • Combine the fractions containing each pure diastereomer and remove the solvent.

Resolution of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[3] Polysaccharide-based CSPs are widely used for their broad applicability.[4]

Illustrative Protocol for Chiral HPLC Separation:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve the best resolution.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Procedure:

    • Dissolve the racemic mixture of this compound in the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the elution profile to determine the retention times of the two enantiomers.

    • Collect the separated enantiomers for further use.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: Provides a chiral environment necessary for enantiomeric recognition and separation.

  • Normal Phase Mobile Phase (Hexane/Isopropanol): Often provides better selectivity for polar compounds on polysaccharide-based CSPs.

Enantiomeric Resolution via Derivatization and Gas Chromatography (GC)

Principle: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[5] Alternatively, the diol can be derivatized with an achiral reagent to improve its volatility and then separated on a chiral GC column.

Protocol: Derivatization for Chiral GC Analysis:

  • Derivatization Step (Acetylation):

    • To the racemic diol in a vial, add an excess of acetic anhydride and a catalytic amount of a base like pyridine.

    • Heat the mixture (e.g., at 60°C) for a sufficient time to ensure complete conversion to the diacetate derivative.

    • Remove the excess reagents under a stream of nitrogen.

    • Dissolve the resulting diastereomeric diacetates in a suitable solvent for GC analysis.

  • Chiral GC Analysis:

    • Column: A chiral GC column, such as one with a derivatized cyclodextrin stationary phase.[6]

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Visualization of Separation Workflow:

G cluster_synthesis Synthesis cluster_separation Separation start 2-Butene-1,4-diol + Br2 reaction Electrophilic Addition start->reaction mixture Mixture of Stereoisomers (meso + racemic) reaction->mixture diastereomer_sep Flash Chromatography (Silica Gel) mixture->diastereomer_sep meso Meso Compound ((2R,3S)-1,4-dibromo-2,3-butanediol) diastereomer_sep->meso Separated racemate Racemic Mixture ((2R,3R) & (2S,3S)) diastereomer_sep->racemate Separated chiral_sep Chiral HPLC or Enzymatic Resolution racemate->chiral_sep enantiomer1 (2R,3R)-Enantiomer chiral_sep->enantiomer1 Resolved enantiomer2 (2S,3S)-Enantiomer chiral_sep->enantiomer2 Resolved G cluster_core This compound Stereoisomers cluster_applications Applications meso Meso Isomer (Achiral) enantiomers Enantiomeric Pair ((2R,3R) and (2S,3S)) (Chiral) chiral_synthesis Chiral Building Blocks in Asymmetric Synthesis enantiomers->chiral_synthesis drug_dev Drug Development (Enantiopure APIs) chiral_synthesis->drug_dev heterocycles Synthesis of Chiral Heterocycles (e.g., Epoxides) chiral_synthesis->heterocycles

References

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuances of 1,4-Dibromo-2,3-butanediol

This compound is a versatile four-carbon building block of significant interest in synthetic organic chemistry and drug discovery. Its utility stems from the presence of multiple functional groups—two hydroxyl groups and two bromine atoms—which can be strategically manipulated to introduce desired functionalities into more complex molecules. The molecule possesses two stereocenters at the C2 and C3 positions, giving rise to three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1] The distinct spatial arrangement of the substituents in these stereoisomers leads to unique spectroscopic signatures, which can be harnessed for their identification and characterization. This guide provides a comprehensive overview of the spectroscopic data for this compound, with a focus on differentiating its stereoisomers using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Stereoselective Synthesis of this compound Stereoisomers

A common and effective method for the laboratory-scale preparation of this compound stereoisomers involves the electrophilic addition of bromine to a corresponding 2-butene-1,4-diol precursor.[1] The stereochemistry of the starting alkene dictates the stereochemical outcome of the product.

  • Synthesis of (2R,3S)-rel- (meso) this compound: This is typically achieved through the bromination of trans-2-butene-1,4-diol. The reaction proceeds via an anti-addition mechanism.

  • Synthesis of racemic (2R,3R)/(2S,3S)-1,4-Dibromo-2,3-butanediol: This is achieved through the bromination of cis-2-butene-1,4-diol, also proceeding through an anti-addition mechanism.

Experimental Protocol: Synthesis of this compound

This protocol outlines the general procedure for the bromination of 2-butene-1,4-diol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the appropriate isomer of 2-butene-1,4-diol in a suitable solvent such as dichloromethane or carbon tetrachloride. The flask should be cooled in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the stirred diol solution. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. The addition should be dropwise to control the reaction temperature and avoid side reactions.

  • Reaction Monitoring: The reaction can be monitored by the disappearance of the bromine color. Once the addition is complete and the color persists, the reaction is typically stirred for an additional short period to ensure completion.

  • Work-up: The reaction mixture is then washed with a solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with brine. The organic layer is dried over an anhydrous salt such as magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

G cluster_synthesis Synthesis Workflow Start Dissolve 2-butene-1,4-diol in solvent Add_Br2 Slowly add Br₂ solution at low temperature Start->Add_Br2 Step 1 Stir Stir until reaction is complete Add_Br2->Stir Step 2 Quench Quench with Na₂S₂O₃ solution Stir->Quench Step 3 Wash Wash with brine Quench->Wash Step 4 Dry Dry organic layer (e.g., MgSO₄) Wash->Dry Step 5 Evaporate Remove solvent under reduced pressure Dry->Evaporate Step 6 Purify Purify by recrystallization Evaporate->Purify Step 7

A generalized workflow for the synthesis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While enantiomers exhibit identical IR spectra, diastereomers, such as the meso and racemic forms of this compound, will have distinct IR spectra due to their different molecular symmetries and vibrational modes.

Experimental Protocol: Acquiring IR Spectra

  • Sample Preparation: For solid samples, a small amount of the purified this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Interpretation of IR Spectra

The key vibrational bands expected in the IR spectrum of this compound are summarized below. Differences in the fingerprint region (below 1500 cm⁻¹) are particularly useful for distinguishing between the meso and racemic diastereomers.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupComments
3600-3200O-H stretchAlcoholA broad and strong absorption, indicative of hydrogen bonding between the hydroxyl groups. The shape and position of this band can be sensitive to the stereochemistry and resulting intramolecular hydrogen bonding possibilities.
3000-2850C-H stretchAlkaneStrong absorptions corresponding to the stretching of the C-H bonds in the methylene and methine groups.
1470-1430C-H bend (scissoring)AlkaneBending vibrations of the CH₂ groups.
1100-1000C-O stretchAlcoholA strong band corresponding to the stretching of the carbon-oxygen single bond.
700-500C-Br stretchAlkyl HalideThe carbon-bromine stretching vibration appears in the low-frequency region of the spectrum. The exact position can vary between the diastereomers due to their different conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR will show distinct differences between the meso and racemic forms of this compound.

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

G cluster_nmr NMR Sample Preparation and Acquisition Start Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) Dissolve Dissolve in ~0.7 mL of deuterated solvent Start->Dissolve Step 1 Add_TMS Add TMS as internal standard Dissolve->Add_TMS Step 2 Transfer Transfer to NMR tube Add_TMS->Transfer Step 3 Acquire Acquire spectrum on NMR spectrometer Transfer->Acquire Step 4 Process Process FID (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Step 5

Workflow for NMR sample preparation and data acquisition.
¹H NMR Spectroscopy

The ¹H NMR spectra of the meso and racemic isomers will differ due to their different symmetries.

  • meso-1,4-Dibromo-2,3-butanediol: Due to the presence of a plane of symmetry, the two methine protons (H2 and H3) are chemically equivalent, as are the two pairs of diastereotopic methylene protons at C1 and C4. This results in a simpler spectrum.

  • racemic-1,4-Dibromo-2,3-butanediol: In the enantiomers, the methine protons (H2 and H3) are chemically equivalent, and the methylene protons at C1 and C4 are also equivalent.

Expected ¹H NMR Data

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityComments
-OHVariableSinglet (broad)The chemical shift of the hydroxyl protons is dependent on concentration, temperature, and solvent. They may exchange with residual water in the solvent.
H2, H3 (methine)~4.0 - 4.5MultipletThese protons are deshielded by both the adjacent bromine and hydroxyl groups. The coupling patterns will be complex due to coupling with each other and the adjacent methylene protons.
H1, H4 (methylene)~3.6 - 4.0MultipletThese diastereotopic protons are adjacent to a stereocenter and will exhibit complex splitting patterns due to coupling with the methine proton and geminal coupling.
¹³C NMR Spectroscopy

The ¹³C NMR spectra will also reflect the symmetry of the stereoisomers.

  • meso-1,4-Dibromo-2,3-butanediol: Due to the plane of symmetry, only two signals are expected: one for the equivalent C2 and C3 carbons, and one for the equivalent C1 and C4 carbons.

  • racemic-1,4-Dibromo-2,3-butanediol: The enantiomers will also show two signals in a standard ¹³C NMR spectrum, as the corresponding carbons are chemically equivalent.

Expected ¹³C NMR Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)Comments
C2, C3~55 - 65These carbons are attached to both a bromine and a hydroxyl group, leading to a downfield shift. The exact chemical shift will differ between the meso and racemic isomers.
C1, C4~35 - 45These carbons are attached to a bromine atom and are adjacent to a carbon bearing a hydroxyl group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic M, M+2, and M+4 pattern due to the two bromine atoms. Common fragmentation pathways for alcohols and alkyl halides include:

  • α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols.

  • Loss of Br•: Cleavage of the carbon-bromine bond.

  • Loss of HBr: Elimination of hydrogen bromide.

G cluster_ms Expected Mass Spectral Fragmentation M Molecular Ion (M⁺) [C₄H₈Br₂O₂]⁺ M_H2O [M - H₂O]⁺ M->M_H2O Loss of H₂O M_Br [M - Br]⁺ M->M_Br Loss of Br• M_HBr [M - HBr]⁺ M->M_HBr Loss of HBr alpha_cleavage α-cleavage fragments M->alpha_cleavage α-cleavage

Simplified expected fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a combination of IR, NMR, and mass spectrometry. While IR and MS provide valuable information on functional groups and molecular weight, NMR spectroscopy is the most definitive technique for distinguishing between the meso and racemic diastereomers. The differences in molecular symmetry between these stereoisomers lead to distinct NMR spectra, allowing for their unambiguous identification. This guide provides the foundational knowledge for researchers to effectively utilize these spectroscopic techniques in the characterization and application of this compound in their synthetic endeavors.

References

Reactivity of 1,4-Dibromo-2,3-butanediol with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 1,4-Dibromo-2,3-butanediol with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized and stereochemically rich building block pivotal in modern organic synthesis.[1] Its bifunctional nature, possessing both hydroxyl and bromo groups, allows for a diverse range of chemical transformations.[2] This guide provides a comprehensive analysis of its reactivity profile with various nucleophiles. We will delve into the governing mechanistic principles, with a strong focus on the role of neighboring group participation (NGP), which dictates reaction rates and stereochemical outcomes. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile synthon in the construction of complex molecular architectures, including chiral epoxides and other heterocyclic systems.[2]

Introduction: The Structural and Stereochemical Landscape

This compound possesses two stereocenters at the C2 and C3 positions, leading to the existence of three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[2] The specific stereoisomer employed is critical as it profoundly influences the reaction pathway and the stereochemistry of the resulting products.[2]

The molecule's utility stems from the interplay between the vicinal hydroxyl (-OH) groups and the bromine (-Br) atoms. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can act as internal nucleophiles, a phenomenon that is central to the molecule's unique reactivity.[2]

The Core Mechanism: Neighboring Group Participation (NGP)

The reactivity of this compound is dominated by Neighboring Group Participation (NGP) , also known as anchimeric assistance.[3] This is the interaction of a reaction center with a lone pair of electrons from an atom within the same molecule.[4] In this case, the oxygen of a hydroxyl group acts as an internal nucleophile.

NGP significantly accelerates the rate of nucleophilic substitution compared to analogous compounds lacking the participating group. It proceeds via a two-step mechanism involving two consecutive Sₙ2 reactions, which has profound stereochemical consequences.

Step 1: Intramolecular Cyclization (Epoxide Formation)

In the presence of a base, a hydroxyl group is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then readily attacks the adjacent carbon atom bearing a bromine atom in an intramolecular Sₙ2 reaction.[2] This backside attack displaces the bromide ion and forms a highly strained, three-membered cyclic ether intermediate known as an epoxide (or oxirane).[5][6] This first step proceeds with an inversion of configuration at the carbon being attacked.[7]

References

Navigating the Solubility Landscape of 1,4-Dibromo-2,3-butanediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. This technical guide delves into the core solubility characteristics of 1,4-dibromo-2,3-butanediol, a versatile building block in organic synthesis. Moving beyond a mere recitation of data, this document aims to provide a foundational understanding of the intermolecular forces at play, empowering the reader to make informed decisions in solvent selection and experimental design. We will explore both the theoretical underpinnings of this compound's solubility and practical, field-proven methodologies for its empirical determination.

Section 1: Physicochemical Profile of this compound

A thorough analysis of a molecule's solubility begins with an understanding of its intrinsic properties. This compound is a crystalline solid with the following key characteristics:

PropertyValueSource(s)
Molecular Formula C₄H₈Br₂O₂[1][2][3][4][5][6][7][8][9]
Molecular Weight 247.91 g/mol [1][2][3][4][5][6][7][8][9][10]
Melting Point 82-84 °C[1][8][11]
Boiling Point 365.3 °C at 760 mmHg[8][11]
Appearance Beige crystalline powder[8][11]
CAS Number 299-70-7 (for DL-1,4-Dibromo-2,3-butanediol)[8][10][11]
logP (Octanol-Water Partition Coefficient) 0.5[3][10]

The octanol-water partition coefficient (logP) of 0.5 indicates that this compound is a relatively hydrophilic compound, suggesting a preference for polar environments.[3][10][12][13] This is a critical piece of data that informs our initial predictions of its solubility in various common laboratory solvents.

Section 2: The Theoretical Framework of Solubility: Intermolecular Forces in Focus

The adage "like dissolves like" is a foundational principle in chemistry, governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, the following forces are of primary importance:

  • Hydrogen Bonding: The presence of two hydroxyl (-OH) groups allows the molecule to act as both a hydrogen bond donor and acceptor. This is the most significant intermolecular force contributing to its solubility in protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds are polarized, creating a net dipole moment in the molecule. These dipoles can interact with the dipoles of polar aprotic solvents.

  • London Dispersion Forces: These are weak, transient forces present in all molecules and will be the primary mode of interaction with nonpolar solvents.

The following diagram illustrates the key intermolecular forces that dictate the solubility of this compound.

G cluster_solute This compound cluster_solvents Common Solvents solute Br-CH2-CH(OH)-CH(OH)-CH2-Br polar_protic Polar Protic (e.g., Water, Ethanol) solute->polar_protic Strongest Interaction: Hydrogen Bonding polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->polar_aprotic Moderate Interaction: Dipole-Dipole nonpolar Nonpolar (e.g., Toluene, Diethyl Ether) solute->nonpolar Weakest Interaction: London Dispersion

Caption: Intermolecular forces governing the solubility of this compound.

Section 3: Quantitative and Qualitative Solubility Data

Water Solubility

A reported log10WS (log10 of water solubility in mol/L) for a stereoisomer is -1.11.[14] This can be converted to a more practical unit as follows:

  • Molar Solubility: 10⁻¹.¹¹ mol/L = 0.0776 mol/L

  • Solubility in g/L: 0.0776 mol/L * 247.91 g/mol = 19.24 g/L

  • Solubility in g/100mL: 1.924 g/100mL

This calculated value confirms that this compound is moderately soluble in water.

Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. These predictions are based on the principles of intermolecular forces discussed in Section 2.

SolventSolvent TypePredicted SolubilityRationale
Water (H₂O)Polar ProticModerate to HighStrong hydrogen bonding capability.
Methanol (CH₃OH)Polar ProticHighStrong hydrogen bonding and similar polarity.
Ethanol (C₂H₅OH)Polar ProticHighStrong hydrogen bonding and similar polarity.
Acetone ((CH₃)₂CO)Polar AproticModerateGood dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong dipole-dipole interactions; DMSO is a powerful solvent for many organic compounds.[15]
Diethyl Ether ((C₂H₅)₂O)NonpolarLowPrimarily weak London dispersion forces.
Toluene (C₇H₈)NonpolarLowPrimarily weak London dispersion forces.

Section 4: Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, empirical determination is essential. The following is a robust, step-by-step protocol for determining the solubility of this compound in a solvent of interest.

Materials and Equipment
  • This compound (crystalline solid)

  • Solvent of interest

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology
  • Solvent Equilibration: Bring the solvent of interest to the desired experimental temperature.

  • Sample Preparation: To a series of vials, add a known volume of the temperature-equilibrated solvent (e.g., 5 mL).

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid after equilibration is crucial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filtration: Immediately filter the withdrawn supernatant through a 0.45 µm syringe filter to remove any suspended microcrystals.

  • Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the chosen analytical method (e.g., HPLC-UV or GC-FID). Analyze the diluted sample to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final solubility in appropriate units (e.g., g/100 mL, mg/mL, or molarity).

Section 5: Conclusion and Future Directions

This guide provides a comprehensive overview of the solubility of this compound, grounded in both theoretical principles and practical experimental methodology. The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development. While a definitive quantitative solubility profile across a broad spectrum of organic solvents remains an area for future investigation, the predictive framework and experimental guidance herein offer a robust starting point for any research endeavor involving this versatile compound.

References

An In-Depth Technical Guide to the Applications of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dibromo-2,3-butanediol is a versatile bifunctional molecule that serves as a crucial building block in advanced organic synthesis and medicinal chemistry.[1] Its structure, featuring two bromine atoms and two hydroxyl groups on a four-carbon backbone, allows for a diverse range of chemical transformations.[1] The stereochemistry of this compound, with two chiral centers, gives rise to multiple stereoisomers, each with unique reactivity and applications.[1][2] This guide will provide an in-depth exploration of the synthesis, key reactions, and diverse applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
Molecular Formula C4H8Br2O2[3][4][5]
Molecular Weight 247.91 g/mol [3][4]
Melting Point 82-84 °C (lit.)
Boiling Point 148-150 °C at 1.5 mm Hg (lit.)[5]
Appearance Solid
CAS Number 14396-65-7 (mixture of R,R and S,S isomers)

Stereochemistry: A Critical Aspect

This compound possesses two stereocenters at the C2 and C3 positions, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[2] The (2R,3R) and (2S,3S) isomers are enantiomers, while the (2R,3S) and (2S,3R) forms are also an enantiomeric pair.[2] The relative arrangement of the bromine and hydroxyl groups significantly influences the molecule's reactivity and the stereochemical outcome of its reactions.[1] The designation "(2R,3S)-rel" indicates the relative stereochemistry, referring to a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.[1]

Synthesis of this compound

The most common and effective laboratory-scale synthesis of this compound involves the electrophilic addition of bromine to an unsaturated diol precursor, typically 2-butene-1,4-diol.[1] This method is favored for its high stereoselectivity, which is crucial for obtaining specific diastereomers.[1]

Reaction Workflow: Bromination of 2-Butene-1,4-diol

G start Start: 2-Butene-1,4-diol and Bromine intermediate Cyclic Bromonium Ion Intermediate start->intermediate Electrophilic Attack product Product: This compound intermediate->product Nucleophilic Attack by Bromide end End: Purification product->end Workup & Crystallization

Caption: Synthesis of this compound via bromination.

Detailed Experimental Protocol

A patented method for the preparation of 2,3-dibromo-1,4-butanediol involves the following key steps:

  • Addition: 1,4-butynediol and bromine are added in equimolar amounts. The pH is adjusted to 1-3 using sulfuric acid, and the reaction proceeds for 6-9 hours at a temperature between -5°C and 1°C. Following the reaction, the crude product is obtained after dehydration.[6]

  • Crystallization and Purification: The crude product is purified using absolute ethanol to yield a fine product.[6]

  • Drying: The purified product is subjected to vacuum drying for 3-5 hours at a temperature between 25°C and 35°C.[6]

This process is reported to yield a high-purity product with low water content.[6]

Key Applications in Organic Synthesis

The bifunctional nature of this compound, with its reactive hydroxyl and bromo groups, makes it a valuable precursor for a wide range of complex molecules.[1]

Synthesis of Diepoxybutane

One of the most significant applications of this compound is its role as a precursor in the synthesis of 1,2:3,4-diepoxybutane.[1] This transformation typically occurs via an intramolecular Williamson ether synthesis.[1] The reaction is initiated by a base, which deprotonates the hydroxyl groups to form alkoxides. These alkoxides then act as internal nucleophiles, attacking the adjacent carbon atoms bearing the bromine atoms and displacing the bromide ions to form the epoxide rings.[1] This reaction proceeds through a double intramolecular S_N2 mechanism.[1]

G diol This compound alkoxide Dialkoxide Intermediate diol->alkoxide Deprotonation (Base) epoxide 1,2:3,4-Diepoxybutane alkoxide->epoxide Intramolecular SN2 Cyclization

Caption: Conversion of this compound to Diepoxybutane.

Diepoxybutane is a highly reactive molecule used as a chemical intermediate and in medical research, such as in the diepoxybutane (DEB) test for Fanconi anemia.[7] It is also a key component in the synthesis of various diols.[8]

Nucleophilic Substitution Reactions

The bromine atoms in this compound are excellent leaving groups, making the molecule susceptible to nucleophilic substitution reactions.[1][9] These reactions, which typically proceed via an S_N2 mechanism, allow for the introduction of a variety of functional groups.[1] The vicinal hydroxyl groups can influence the reaction pathway and stereochemical outcome.[1]

A notable example is the reaction with aqueous alkaline sodium arsenite ("Na₃AsO₃") to produce dl-2,3-dihydroxybutane-1,4-bis(arsonic acid).[1] This bis(arsonic acid) is a valuable intermediate for the synthesis of arsenic-containing lipids, known as arsonolipids, which have shown potential anticancer properties.[1]

Synthesis of Diquaternary Gemini Surfactants

This compound has been utilized in the preparation of diquaternary gemini surfactants. In this application, it acts as a spacer, and the bromine atoms are substituted to form the final surfactant structure, such as butane-1,4-diyl-bis(alkyldimethylammonium bromide).[1] These surfactants exhibit high surface activity and unique aggregation properties.[1]

Cross-linking Agent for Biomaterials

While this compound itself is not directly used as a cross-linking agent, its derivative, 1,4-butanediol diglycidyl ether (BDDGE), is a widely used cross-linker for biomaterials like collagen.[10][11] The epoxide groups of BDDGE react with the amine groups of collagen, particularly at pH values above 8.0, to form stable cross-links.[11] This cross-linking improves the physicochemical properties of the collagen matrix.[12]

Reaction Mechanism: Collagen Cross-linking with BDDGE

G collagen Collagen (with Amine Groups) reaction Nucleophilic Attack (pH > 8.0) collagen->reaction bddge 1,4-Butanediol Diglycidyl Ether (BDDGE) bddge->reaction crosslinked Cross-linked Collagen Matrix reaction->crosslinked

Caption: Schematic of collagen cross-linking using BDDGE.

Conclusion

This compound is a highly valuable and versatile chiral synthon in organic synthesis. Its unique bifunctional nature and well-defined stereochemistry allow for the construction of a wide array of complex molecules with significant applications in medicinal chemistry, materials science, and the synthesis of specialty chemicals. A comprehensive understanding of its reactivity and synthetic potential is crucial for researchers and scientists aiming to leverage this powerful building block in their work.

References

Discovery and historical synthesis of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4-Dibromo-2,3-butanediol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral synthon in advanced organic synthesis and medicinal chemistry. We delve into the primary historical and contemporary methodologies for its synthesis, with a detailed focus on the stereoselective electrophilic bromination of unsaturated diol precursors. The document elucidates the underlying reaction mechanisms, provides a field-proven, step-by-step laboratory protocol, and tabulates the compound's key physicochemical properties. Furthermore, this guide explores its critical role as a versatile building block for constructing complex molecules, including chiral epoxides and heterocyclic systems, highlighting its significance for professionals in drug discovery and development.

Introduction: A Versatile Bifunctional Building Block

This compound is a halogenated diol of significant interest in synthetic chemistry. Its structure, featuring two primary hydroxyl groups and two vicinal bromine atoms on a four-carbon backbone, makes it a highly versatile bifunctional molecule.[1] The bromine atoms serve as excellent leaving groups for nucleophilic substitution, while the alcohol functionalities can undergo oxidation, esterification, or etherification.[1] This duality allows for a wide range of strategic modifications, cementing its role as a fundamental building block for more complex molecular architectures.[1]

The molecule possesses two stereocenters, giving rise to four potential stereoisomers: a meso compound and a pair of enantiomers ((R,R) and (S,S)).[1] This stereochemical complexity is crucial, as the precise three-dimensional arrangement of atoms is often paramount in determining the biological activity of pharmaceutical compounds. Consequently, stereoselective synthesis methods are of high importance. This guide will focus primarily on the racemic mixture of the enantiomers, a valuable chiral synthon for research and development.[1]

Historical Context and Primary Synthesis Route

While a singular moment of "discovery" is not prominently documented, the synthesis of this compound is rooted in the fundamental principles of electrophilic addition reactions to alkenes, a cornerstone of organic chemistry. The most prevalent and effective method for its preparation involves the electrophilic addition of bromine (Br₂) to an unsaturated diol precursor.[1]

The preferred starting material for this transformation is 2-butene-1,4-diol .[1] This approach is favored due to its high stereoselectivity, which is critical for controlling the diastereomeric outcome of the product.[1] Historically, various brominating agents and solvent systems have been explored to optimize yield and purity, but the direct addition of elemental bromine remains the most direct and widely utilized laboratory method.[2]

An alternative, though less direct, pathway involves the dehydrobromination of 1,4-dibromobutanediol to form 1,3-butadiene diepoxide, which can then be used in further syntheses.[3] However, for the direct synthesis of the target compound, the bromination of the butenediol is superior.

Core Synthesis: Mechanism and Stereochemistry

The synthesis of this compound from 2-butene-1,4-diol proceeds via a well-established electrophilic addition mechanism. Understanding this mechanism is key to appreciating the stereochemical outcome of the reaction.

  • Electrophilic Attack: The electron-rich carbon-carbon double bond in 2-butene-1,4-diol acts as a nucleophile, attacking a molecule of elemental bromine.

  • Formation of the Bromonium Ion: This initial attack leads to the formation of a cyclic bromonium ion intermediate. This three-membered ring contains a positively charged bromine atom, which blocks one face of the original double bond.[1]

  • Nucleophilic Attack: The remaining bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbon atoms of the bromonium ion. Crucially, this attack occurs from the opposite face of the bromonium ion ring (an Sₙ2-like, anti-addition). This backside attack is responsible for the specific stereochemistry of the resulting vicinal dibromide.

The stereochemistry of the starting alkene directly dictates the stereochemistry of the product. The use of (Z)-2-butene-1,4-diol results in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol, while the (E)-isomer would yield the meso compound.

G cluster_0 Reaction Mechanism Start 2-Butene-1,4-diol + Br₂ Intermediate Cyclic Bromonium Ion Intermediate Start->Intermediate Electrophilic Attack Step2 Nucleophilic Attack by Bromide Ion (Br⁻) (Anti-addition) Intermediate->Step2 Product (2R,3S)-rel-2,3-Dibromo- 1,4-butanediol Step2->Product

Caption: Mechanism of electrophilic bromination.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing this compound from 1,4-butanediol by generating HBr in situ. This method is analogous to well-established procedures for converting diols to dibromides.[4][5]

Materials and Reagents:

  • 1,4-Butanediol (e.g., 19 g)

  • Sodium Bromide (NaBr) (e.g., 58 g)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (e.g., 50 mL)

  • Warm Water (e.g., 55 mL)

  • Dichloromethane (for extraction)

  • 5% Sodium Bicarbonate solution (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, distillation apparatus

Synthesis Workflow:

G A Combine 1,4-Butanediol, NaBr, and Water in Flask B Slowly Add Conc. H₂SO₄ (Caution: Exothermic) A->B C Heat Mixture under Reflux (~4 hours) B->C D Cool and Quench in Cold Water C->D E Separate Organic Layer D->E F Wash with H₂O, NaHCO₃, H₂O E->F G Dry with Anhydrous MgSO₄ F->G H Filter G->H I Purify by Distillation H->I

Caption: General workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 58 g of sodium bromide in 55 mL of warm water. Once dissolved, add 19 g of 1,4-butanediol to the solution.[5]

  • Acid Addition (Causality: In-situ HBr Generation): Begin stirring the mixture and slowly add 50 mL of concentrated sulfuric acid. This reaction is highly exothermic as the acid is hydrated and reacts with NaBr to generate the HBr reactant in situ.[4][5] The addition rate should be slow initially to control the temperature, preventing excessive fuming of HBr.

  • Reflux (Causality: Driving Reaction to Completion): Once the acid addition is complete, a homogeneous brown solution should form.[5] Equip the flask with a reflux condenser and heat the mixture to reflux for approximately 4 hours. Heating provides the necessary activation energy for the substitution reaction to proceed to completion. During this time, a dense, dark, oily layer of the crude product will form.[5]

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Pour the entire contents into a beaker containing ~150 mL of cold water. The crude this compound will separate as a heavy, brown oil.[5] Transfer the mixture to a separating funnel, allow the layers to separate, and drain the lower organic layer. Extract the remaining aqueous layer with dichloromethane to recover any dissolved product. Combine this extract with the initial organic layer.[5]

  • Washing and Neutralization (Causality: Impurity Removal): Wash the combined organic layers sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with another 30 mL of water.[5]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and purify the final product by distillation.[5]

Physicochemical Properties and Characterization

The accurate identification and characterization of this compound are essential for its use in research and development. Key properties are summarized below.

PropertyValueSource
IUPAC Name (2S,3R)-2,3-dibromobutane-1,4-diol (meso)[1]
Synonyms DL-1,4-Dibromo-2,3-butanediol[6]
CAS Number 14396-65-7 (mixture of R,R and S,S)
1947-58-6 (dl-form, racemic)[7][8]
Molecular Formula C₄H₈Br₂O₂[6][8]
Molecular Weight 247.91 g/mol [6][8]
Appearance Beige crystalline powder / Solid[6]
Melting Point 82-84 °C[6]
Boiling Point 365.3 °C at 760 mmHg[6]
InChI Key XOWDQAHYPSENAC-QWWZWVQMSA-N (R,R/S,S mixture)

Applications in Drug Development and Advanced Synthesis

The true value of this compound lies in its utility as a precursor for a diverse array of more complex molecules.[1]

  • Precursor to Chiral Epoxides: The vicinal dibromo and diol functionalities allow for stepwise, selective transformations. Treatment with a base can induce intramolecular cyclization to form reactive diepoxide intermediates, which are valuable for subsequent ring-opening reactions with various nucleophiles to build molecular complexity.[1]

  • Synthesis of Arsonolipids: The compound is a key starting material for novel arsenic-containing lipids. It reacts with aqueous alkaline sodium arsenite to yield dl-2,3-dihydroxybutane-1,4-bis(arsonic acid), a valuable intermediate for creating these specialized lipids.

  • Preparation of Gemini Surfactants: It has been successfully used in the preparation of diquaternary gemini surfactants, which are molecules with two hydrophilic head groups and two hydrophobic tails, possessing unique properties for various applications.

  • Intermediate for Various Bioactive Molecules: Its bifunctional nature makes it an ideal scaffold for synthesizing heterocyclic systems and other complex targets with potential applications as biocides, dyes, and pharmaceuticals.[2]

Conclusion

This compound is more than a simple halogenated alcohol; it is a powerful and versatile tool in the arsenal of the synthetic chemist. Its straightforward, stereocontrolled synthesis via electrophilic bromination, combined with its dual reactivity, provides an accessible pathway to complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its synthesis and reactivity is essential for leveraging its full potential in the development of novel and impactful chemical entities.

References

Potential research applications of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 1,4-Dibromo-2,3-butanediol

This guide provides an in-depth exploration of this compound, a versatile chemical intermediate whose value in advanced research is intrinsically linked to its stereochemistry and bifunctional nature. Possessing both vicinal hydroxyl and bromo groups, this molecule serves as a powerful building block for complex molecular architectures. We will move beyond a simple cataloging of reactions to delve into the causal relationships behind its synthesis and application, providing field-proven insights for researchers in organic synthesis, medicinal chemistry, and materials science.

The utility of this compound begins with its synthesis. The molecule contains two adjacent stereocenters, meaning it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)-rel). The specific stereoisomer used is critical as it dictates the three-dimensional structure of the final product.

The most common and stereoselective method for its preparation is the electrophilic addition of bromine (Br₂) to 2-butene-1,4-diol.[1] The stereochemical outcome is directly controlled by the geometry of the starting alkene.

  • Anti-Addition Mechanism: The reaction proceeds via a cyclic bromonium ion intermediate. The incoming bromide ion must then attack from the face opposite to the bulky bromonium ring, resulting in a net anti-addition of the two bromine atoms.[2][3]

  • Starting Material Dictates Product:

    • Bromination of (Z)-2-butene-1,4-diol (cis) results in the formation of the racemic mixture of enantiomers: (2R,3R)- and (2S,3S)-1,4-Dibromo-2,3-butanediol .

    • Bromination of (E)-2-butene-1,4-diol (trans) yields the meso-1,4-Dibromo-2,3-butanediol .[3]

This predictable stereochemical relationship is fundamental, as it allows researchers to selectively synthesize the desired diastereomer for subsequent applications.

G cluster_cis From (Z)-alkene cluster_trans From (E)-alkene cis_alkene (Z)-2-butene-1,4-diol cis_bromonium Bromonium Ion Intermediate (Top or Bottom Face Attack) cis_alkene->cis_bromonium + Br₂ racemic_product Racemic Mixture ((2R,3R) & (2S,3S)) cis_bromonium->racemic_product + Br⁻ (anti-attack) trans_alkene (E)-2-butene-1,4-diol trans_bromonium Bromonium Ion Intermediate trans_alkene->trans_bromonium + Br₂ meso_product Meso Product ((2R,3S)-rel) trans_bromonium->meso_product + Br⁻ (anti-attack) G start DL-1,4-Dibromo-2,3-butanediol step1 React with aq. alkaline Sodium Arsenite (Na₃AsO₃) start->step1 intermediate dl-2,3-dihydroxybutane- 1,4-bis(arsonic acid) step1->intermediate step2 Acylation with Long-Chain Fatty Acids intermediate->step2 product Arsonolipids step2->product step3 Self-Assembly in Aqueous Media product->step3 application Arsonoliposomes (Drug Delivery Vesicles) step3->application

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,4-Dibromo-2,3-butanediol is a versatile bifunctional reagent that serves as a valuable building block in advanced organic synthesis.[1] Its structure, featuring two primary hydroxyl groups and two vicinal bromine atoms on a four-carbon backbone, allows for a diverse range of chemical transformations. The bromine atoms act as excellent leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can be readily oxidized, esterified, or participate as internal nucleophiles.[1] This unique combination of functionalities makes it a strategic precursor for synthesizing complex molecules, particularly chiral epoxides and various heterocyclic systems.[1]

This guide provides an in-depth exploration of the key applications of this compound, focusing on mechanistic principles, detailed experimental protocols, and critical stereochemical considerations that govern its reactivity.

Physicochemical Properties & Stereochemistry

This compound possesses two stereocenters at the C2 and C3 positions, leading to the existence of multiple stereoisomers, including enantiomeric pairs (R,R and S,S) and a meso (R,S) compound.[1] The specific stereoisomer used is critical as it dictates the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis.[2] The relative stereochemistry is often designated as "(2R,3S)-rel," indicating a racemic mixture of enantiomers.[1]

PropertyValueReference
Molecular Formula C₄H₈Br₂O₂[3][4]
Molecular Weight 247.91 g/mol [3][5]
Appearance Solid
Melting Point 82-84 °C (lit.)
Boiling Point 148-150 °C @ 1.5 mmHg (lit.)[4]
CAS Number 14396-65-7 (isomer mixture)

The most common laboratory-scale preparation involves the electrophilic addition of bromine to 2-butene-1,4-diol.[1] This reaction proceeds through a cyclic bromonium ion intermediate, and the stereochemistry of the starting alkene is crucial in determining the final product's stereochemistry.[1]

Stereoisomers cluster_isomers Stereoisomers of this compound cluster_synthesis Synthesis A (2R,3R) B (2S,3S) A->B Enantiomers C meso (2R,3S) Start 2-Butene-1,4-diol Reaction + Br₂ (Electrophilic Addition) Start->Reaction Product This compound Reaction->Product

Caption: Stereoisomers and general synthesis route.

Core Application 1: Synthesis of 1,2:3,4-Diepoxybutane

One of the most powerful applications of this compound is its conversion to 1,2:3,4-diepoxybutane.[6] Diepoxybutane is a highly reactive and valuable electrophilic building block used in the synthesis of chiral diols and other complex structures.[6][7]

Mechanistic Insight

The transformation is a stereospecific, base-mediated double intramolecular Williamson ether synthesis. The reaction proceeds via a two-step sequence. First, a base deprotonates one of the hydroxyl groups, which then acts as an internal nucleophile, attacking the adjacent carbon bearing a bromine atom in an Sₙ2 fashion to form the first epoxide ring. This process repeats for the second hydroxyl group to yield the diepoxide. The stereochemistry of the starting diol directly controls the stereochemistry of the final diepoxide due to the backside attack mechanism of the Sₙ2 reaction. For instance, (S,S)-1,4-dibromo-2,3-butanediol will yield (R,R)-1,2:3,4-diepoxybutane.

Diepoxide_Formation Start This compound Base1 Base (e.g., KOH) Start->Base1 - H₂O Intermediate1 Alkoxide Intermediate Base1->Intermediate1 Transition1 Intramolecular SN2 (1st Epoxidation) Intermediate1->Transition1 Intermediate2 Bromo-epoxy-alcohol Transition1->Intermediate2 - Br⁻ Base2 Base (e.g., KOH) Intermediate2->Base2 - H₂O Intermediate3 Second Alkoxide Base2->Intermediate3 Transition2 Intramolecular SN2 (2nd Epoxidation) Intermediate3->Transition2 Product 1,2:3,4-Diepoxybutane Transition2->Product - Br⁻

Caption: Mechanism for diepoxide formation.

Experimental Protocol: Synthesis of (S,S)-1,2:3,4-Diepoxybutane

This protocol is adapted from the synthesis of chiral diepoxides from threitol derivatives, which follows the same mechanistic pathway.[6]

Materials:

  • (2R,3R)-1,4-Dibromo-2,3-butanediol

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel, suspend (2R,3R)-1,4-dibromo-2,3-butanediol (1.0 eq) in diethyl ether.

  • Base Addition: Prepare a solution of potassium hydroxide (2.3 eq) in water. Add this solution dropwise to the vigorously stirred suspension over 15-20 minutes at room temperature.

  • Reaction: Stir the resulting clear mixture for an additional 45-60 minutes at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Decant the ether layer. The aqueous layer can be extracted again with diethyl ether to maximize recovery.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (S,S)-1,2:3,4-diepoxybutane.[6]

Core Application 2: Precursor for Arsonolipids

This compound is a key starting material for the synthesis of novel arsenic-containing lipids, known as arsonolipids.[1] This application highlights its utility in creating organometallic compounds of interest in medicinal chemistry.

Mechanistic Insight

The synthesis involves a nucleophilic substitution reaction where aqueous alkaline sodium arsenite ("Na₃AsO₃") acts as the nucleophile. The arsenite ion displaces the two bromide ions to form a stable C-As bond, resulting in the formation of dl-2,3-dihydroxybutane-1,4-bis(arsonic acid).[1] This intermediate can be further functionalized, for example, by acylating the hydroxyl groups with fatty acids to produce the final lipid structure.[1]

Arsonolipid_Workflow Start DL-1,4-Dibromo-2,3-butanediol Reaction Nucleophilic Substitution (Displacement of Br⁻) Start->Reaction Reagent Aqueous Alkaline Sodium Arsenite (Na₃AsO₃) Reagent->Reaction Intermediate dl-2,3-dihydroxybutane- 1,4-bis(arsonic acid) Reaction->Intermediate NextStep Acylation with Long-Chain Fatty Acids Intermediate->NextStep Product Final Arsonolipid NextStep->Product

Caption: Workflow for arsonolipid synthesis.

Protocol: Synthesis of dl-2,3-dihydroxybutane-1,4-bis(arsonic acid)

This protocol is based on the reaction described by Tsivgoulis et al.

Materials:

  • DL-1,4-Dibromo-2,3-butanediol

  • Sodium arsenite (NaAsO₂)

  • Sodium hydroxide (NaOH)

  • Water

  • Anion exchange resin for purification

Procedure:

  • Reagent Preparation: Prepare an aqueous alkaline solution of sodium arsenite by dissolving sodium arsenite and sodium hydroxide in water.

  • Reaction: Add DL-1,4-dibromo-2,3-butanediol to the alkaline arsenite solution. Heat the mixture under controlled conditions (temperature and time to be optimized based on scale).

  • Monitoring: The reaction progress can be monitored by techniques such as HPLC or NMR to track the disappearance of the starting material.

  • Purification: The resulting mixture contains the desired bis(arsonic acid) along with a trihydroxybutylarsonic acid byproduct. These can be separated using an anion exchange resin column.

  • Characterization: The final product should be characterized by standard analytical techniques (NMR, Mass Spectrometry, Elemental Analysis) to confirm its structure and purity.

Core Application 3: Synthesis of Butadiene Derivatives

While direct conversion to 1,3-butadiene is less common from this specific diol due to the presence of hydroxyl groups, the underlying vicinal dibromide structure is a classic precursor for alkenes via elimination reactions.

Mechanistic Insight

The formation of a double bond from the 2,3-dibromo moiety can be achieved through dehalogenation. This reaction typically involves a reducing agent, such as zinc metal. The mechanism involves the oxidative addition of zinc to the carbon-bromine bonds, followed by the elimination of zinc bromide (ZnBr₂) to form the C=C double bond. This process is often stereospecific, with anti-periplanar elimination being the favored pathway.

Reagent SystemReaction TypeExpected Product
Strong, non-nucleophilic base Dehydrohalogenation (E2)Bromo-substituted butadiene
Zinc (Zn) or Sodium Iodide (NaI) Reductive DehalogenationButadiene-1,4-diol
General Protocol: Reductive Dehalogenation

This is a generalized protocol for the dehalogenation of vicinal dibromides.[2]

Materials:

  • This compound

  • Zinc dust (activated)

  • A protic solvent (e.g., ethanol, acetic acid)

Procedure:

  • Setup: In a round-bottomed flask, suspend the this compound in the chosen solvent.

  • Reagent Addition: Add activated zinc dust portion-wise to the stirred solution. The reaction may be exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove excess zinc and zinc salts.

  • Isolation: The product, 2-butene-1,4-diol, can be isolated from the filtrate by solvent evaporation and subsequent purification (e.g., recrystallization or chromatography).

Safety and Handling

This compound is an irritant and requires careful handling to minimize exposure.

  • Hazards: Causes skin irritation and serious eye damage.[8][9] May cause respiratory irritation if inhaled.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][10] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[9][10] Keep the container tightly closed.[9][10]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[9][10]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

Application Notes & Protocols for 1,4-Dibromo-2,3-butanediol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dibromo-2,3-butanediol is a highly functionalized and versatile building block in modern organic synthesis. Its bifunctional nature, characterized by two hydroxyl groups and two bromine atoms, allows for a diverse range of chemical transformations. The stereochemical arrangement of these functional groups significantly dictates reaction pathways and product outcomes, making it a valuable synthon for constructing complex chiral molecules, including epoxides and other heterocyclic systems.[1] This guide provides an in-depth exploration of the reactivity of this compound, detailed experimental protocols for its key reactions, and essential safety and handling information for researchers in synthetic chemistry and drug development.

Introduction: A Versatile Chiral Synthon

This compound possesses a four-carbon backbone with bromine atoms at the 1- and 4-positions and hydroxyl groups at the 2- and 3-positions. The presence of two stereocenters at C2 and C3 gives rise to four possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)).[1][2] This stereochemical diversity is central to its utility.

The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can be involved in oxidations, esterifications, or, most notably, intramolecular cyclizations.[1] This dual reactivity makes it a prime precursor for synthesizing valuable intermediates, such as butadiene diepoxide, and specialty chemicals like diquaternary gemini surfactants and arsonolipids.[1]

The most common synthetic route to this compound involves the electrophilic addition of bromine to 2-butene-1,4-diol. This reaction proceeds through a cyclic bromonium ion intermediate, which governs the high stereoselectivity of the process.[1]

Physicochemical Properties & Safety Data

Handling this reagent requires a clear understanding of its properties and associated hazards. The compound is a solid at room temperature and is classified as a skin, eye, and respiratory irritant.[3][4]

PropertyValueSource(s)
Molecular Formula C₄H₈Br₂O₂[5][6]
Molecular Weight 247.91 g/mol
Appearance White to off-white solid
Melting Point 82-84 °C (R,R/S,S mixture)
88-90 °C
CAS Numbers 14396-65-7 (R,R/S,S mixture)
1947-58-6 (DL-form)[6]
20163-90-0[5]
299-70-7 ((2S,3S)-form)[7]
Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H318/H319: Causes serious eye damage/irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Measures:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), protective clothing, and a lab coat.[3]

    • Wear appropriate eye protection such as safety glasses or chemical goggles.[3]

    • For handling powder, use a dust mask (e.g., N95).

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid generating dust.[3][8]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]

    • Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[3]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call for medical help if you feel unwell.[3]

Core Application: Synthesis of Butadiene Diepoxide

One of the most valuable applications of this compound is its conversion to 1,2:3,4-diepoxybutane. This transformation is a classic example of a double intramolecular Williamson ether synthesis.

Reaction Mechanism

The reaction is typically carried out in the presence of a strong base (e.g., NaOH, KOH). The mechanism proceeds via a double intramolecular SN2 reaction.

  • Deprotonation: The base removes a proton from one of the hydroxyl groups, forming a transient alkoxide ion.

  • Intramolecular Attack: This alkoxide acts as an internal nucleophile, attacking the adjacent carbon atom that bears a bromine atom.

  • Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the first three-membered epoxide ring.

  • Repeat: The process repeats for the second hydroxyl group and bromine atom to form the diepoxide.

The stereochemistry of the starting diol directly dictates the stereochemistry of the resulting diepoxide, making this a highly stereospecific process.[1] For example, using the meso starting material leads to the formation of a specific diastereomer of the diepoxide.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Key Mechanistic Steps cluster_product Final Product SM This compound Base Strong Base (e.g., NaOH) SM->Base reacts with Deprotonation 1. Deprotonation of -OH Base->Deprotonation initiates Solvent Aqueous or Alcoholic Solvent Temp 0°C to Room Temp SN2 2. Intramolecular SN2 Attack Deprotonation->SN2 forms alkoxide for Displacement 3. Bromide Displacement SN2->Displacement leads to Repeat 4. Second Cyclization Displacement->Repeat which repeats for Product 1,2:3,4-Diepoxybutane Repeat->Product yielding

References

The Versatile Synthon: Harnessing 1,4-Dibromo-2,3-butanediol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 1,4-Dibromo-2,3-butanediol, a bifunctional four-carbon scaffold, has emerged as a valuable and versatile synthon, offering a gateway to a diverse array of complex molecular architectures.[1] Its unique arrangement of vicinal dibromo and diol functionalities allows for a series of selective and stereocontrolled transformations, making it a powerful tool in the hands of synthetic chemists.[2] This technical guide delves into the practical applications of this compound in medicinal chemistry, providing detailed insights and field-proven protocols for its utilization. We will explore its role as a precursor to potent anticancer agents and as a chiral building block for the synthesis of complex bioactive molecules.

Chemical Profile and Stereoisomers

This compound (C₄H₈Br₂O₂) possesses two stereocenters, giving rise to four possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)-rel).[2] The specific stereoisomer employed is critical in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is essential for biological activity.[3][4]

PropertyValue
Molecular FormulaC₄H₈Br₂O₂
Molecular Weight247.91 g/mol [5]
AppearanceTypically a solid[5]
Key FunctionalitiesTwo hydroxyl (-OH) groups, Two bromo (-Br) groups

The presence of both nucleophilic hydroxyl groups and electrophilic carbon centers bearing good leaving groups (bromide) within the same molecule is the cornerstone of its synthetic utility. This allows for intramolecular reactions to form cyclic structures like epoxides or for sequential reactions at different positions.

Application 1: Precursor to Arsonolipids with Anticancer Potential

A significant application of this compound in medicinal chemistry is its use as a starting material for the synthesis of arsonolipids.[6][7] These are arsenic-containing lipid analogs that can self-assemble into liposomes (arsonoliposomes) and have demonstrated selective anticancer properties.[1] The synthesis involves the reaction of DL-1,4-dibromo-2,3-butanediol with sodium arsenite to form dl-2,3-dihydroxybutane-1,4-bis(arsonic acid), a key intermediate that can be further elaborated.[2][8]

Reaction Causality and Strategy

The core of this synthesis is a nucleophilic substitution reaction where the arsenite anion displaces the bromide ions from the butanediol backbone. The vicinal diol functionality in the resulting bis(arsonic acid) provides handles for subsequent acylation with fatty acids to generate the final arsonolipid structure.[1] This modular approach allows for the synthesis of a library of arsonolipids with varying chain lengths for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of dl-2,3-dihydroxybutane-1,4-bis(arsonic acid)

This protocol is adapted from established procedures for the synthesis of arsonic acids from alkyl halides.[2]

Materials:

  • DL-1,4-Dibromo-2,3-butanediol

  • Sodium arsenite (NaAsO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Anion exchange resin (e.g., Dowex 1x8)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Arsenite Solution: In a round-bottom flask, dissolve sodium arsenite in deionized water. Add sodium hydroxide to the solution to maintain alkaline conditions, which enhances the nucleophilicity of the arsenite species.

  • Reaction with Dibromide: To the stirred alkaline sodium arsenite solution, add DL-1,4-dibromo-2,3-butanediol. Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with concentrated hydrochloric acid. This will precipitate the crude product.

  • Purification by Ion Exchange Chromatography: Filter the crude product and redissolve it in a minimal amount of deionized water. Load the solution onto a pre-conditioned anion exchange resin column. Elute the column with a gradient of hydrochloric acid to separate the desired bis(arsonic acid) from by-products and unreacted starting materials.[2]

  • Isolation and Characterization: Collect the fractions containing the pure product. The solvent can be removed under reduced pressure to yield dl-2,3-dihydroxybutane-1,4-bis(arsonic acid) as a solid. Characterize the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Logical Flow of Arsonolipid Synthesis

Arsonolipid_Synthesis A This compound C Nucleophilic Substitution A->C B Sodium Arsenite (NaAsO₂) B->C D dl-2,3-dihydroxybutane-1,4-bis(arsonic acid) C->D F Acylation D->F E Fatty Acid Chlorides E->F G Arsonolipids F->G H Self-Assembly G->H I Arsonoliposomes (Anticancer Activity) H->I

Caption: Synthetic pathway from this compound to Arsonoliposomes.

Application 2: Chiral Diepoxides as Versatile Intermediates

The vicinal diol and dibromide functionalities in this compound make it an excellent precursor for the synthesis of chiral diepoxides. These diepoxides are highly valuable intermediates in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals.[9] The stereochemistry of the starting dibromodiol directly translates to the stereochemistry of the resulting diepoxide, allowing for the synthesis of specific enantiomers or diastereomers.

Reaction Causality and Strategy

The formation of diepoxides from this compound is typically achieved through an intramolecular Williamson ether synthesis. In the presence of a base, the hydroxyl groups are deprotonated to form alkoxides. These alkoxides then act as internal nucleophiles, attacking the adjacent carbon atoms bearing the bromide leaving groups in an S(_N)2 reaction to form the epoxide rings. The stereospecificity of the S(_N)2 reaction ensures that the stereochemistry of the starting material is inverted at the carbon centers, leading to a predictable stereochemical outcome.

Experimental Protocol: Synthesis of (S,S)-1,2:3,4-Diepoxybutane from (2R,3R)-1,4-Dibromo-2,3-butanediol

This protocol is a general procedure for the synthesis of epoxides from halohydrins.

Materials:

  • (2R,3R)-1,4-Dibromo-2,3-butanediol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Diethyl ether or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2R,3R)-1,4-dibromo-2,3-butanediol in a suitable solvent such as diethyl ether or THF.

  • Base Addition: Prepare a solution of potassium hydroxide or sodium hydroxide in water. Add this aqueous base solution dropwise to the stirred solution of the dibromodiol at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Stir the mixture vigorously for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude diepoxide can be purified by distillation or column chromatography to yield the pure (S,S)-1,2:3,4-diepoxybutane.

Workflow for Diepoxide Synthesis and Application

Diepoxide_Workflow cluster_synthesis Diepoxide Synthesis cluster_application Application in Medicinal Chemistry A Chiral this compound C Intramolecular Williamson Ether Synthesis A->C B Base (e.g., KOH) B->C D Chiral Diepoxybutane C->D E Nucleophilic Ring Opening D->E F Synthesis of Bioactive Molecules (e.g., Nucleoside Analogues, Polyketides) E->F

Caption: From chiral dibromodiol to bioactive molecules via diepoxide intermediate.

Broader Applications in Asymmetric Synthesis

The chiral, non-racemic forms of this compound are powerful tools in asymmetric synthesis.[10] Beyond the synthesis of diepoxides, they can be used to introduce stereogenic centers into a wide variety of molecules. For instance, they can serve as chiral templates or be converted into other chiral building blocks such as chiral diols, amino alcohols, and diamines, which are prevalent in many pharmaceutical agents.

One promising area is the synthesis of chiral nucleoside analogues, which are a cornerstone of antiviral therapy.[11][12][13][14][15] While direct synthesis from this compound is not widely reported, its derivatives, such as the corresponding chiral diepoxides or protected diols, can be utilized to construct the chiral sugar-like moiety of these analogues. The stereocenters of the butanediol derivative would dictate the stereochemistry of the resulting carbocyclic or heterocyclic core of the nucleoside analogue, which is crucial for its interaction with viral enzymes.

Conclusion and Future Perspectives

This compound is a testament to how a relatively simple molecule can have a profound impact on the synthesis of complex and medicinally relevant compounds. Its bifunctionality and the accessibility of its stereoisomers provide a robust platform for the generation of molecular diversity. The applications highlighted here in the synthesis of potential anticancer agents and as a precursor to versatile chiral intermediates underscore its importance in drug discovery and development.

Future research will likely focus on expanding the repertoire of transformations involving this synthon. The development of new catalytic methods for the stereoselective synthesis of its various isomers will further enhance its utility. Moreover, its incorporation into novel molecular scaffolds for the development of therapeutics targeting a wider range of diseases remains a fertile ground for investigation. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

References

The Versatile Role of 1,4-Dibromo-2,3-butanediol in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Bifunctional Monomer

In the landscape of polymer chemistry, the quest for novel monomers that impart unique functionalities and properties to resulting polymers is perpetual. 1,4-Dibromo-2,3-butanediol, a chiral synthon of significant interest in organic synthesis, presents a compelling case for its application in advanced polymer design.[1] This technical guide delves into the multifaceted roles of this compound, exploring its utility as a monomer for the synthesis of functional polyesters and polyethers, a chain extender in polyurethanes, and a crosslinking agent for polymer modification. Its inherent bifunctionality, stemming from the presence of both hydroxyl (-OH) and bromo (-Br) groups on a four-carbon backbone, allows for a diverse range of chemical transformations, making it a valuable tool for researchers and scientists in materials science and drug development.[1]

The bromine atoms serve as excellent leaving groups, rendering the molecule susceptible to nucleophilic substitution, while the primary alcohol groups can readily participate in reactions like esterification and etherification.[1] This unique combination of reactive sites opens avenues for the creation of polymers with tailored architectures and functionalities. This document will provide a comprehensive overview of its chemical characteristics, detailed experimental protocols for its use in polymerization, and insights into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the scientific community.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in polymer synthesis.

PropertyValueReference
Molecular Formula C₄H₈Br₂O₂[2][3][4]
Molecular Weight 247.91 g/mol [3][4][5]
Appearance Solid[4][5]
Melting Point 88-90 °C (lit.)[4]
Boiling Point 148-150 °C/1.5 mmHg (lit.)[4]
CAS Number 1947-58-6 (for 2,3-dibromo-1,4-butanediol)[4]

Synthesis of this compound

The most common laboratory-scale preparation of 2,3-dibromo-1,4-butanediol involves the electrophilic addition of bromine to an unsaturated diol precursor, such as 2-butene-1,4-diol.[1] This method is favored for its high stereoselectivity. The reaction proceeds through the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion.[1]

Application I: this compound as a Monomer in Polycondensation Reactions

The diol functionality of this compound allows it to act as a monomer in step-growth polymerization. The presence of bromine atoms on the polymer backbone introduces unique properties and provides sites for post-polymerization modification.

A. Synthesis of Brominated Polyesters

The hydroxyl groups of this compound can react with dicarboxylic acids or their derivatives to form polyesters. The bromine atoms incorporated into the polyester backbone can enhance flame retardancy and provide handles for further chemical modifications.

Protocol: Synthesis of Poly(1,4-dibromo-2,3-butanediyl adipate)

Objective: To synthesize a brominated polyester via melt polycondensation of this compound and adipoyl chloride.

Materials:

  • This compound

  • Adipoyl chloride

  • Pyridine (dried)

  • Anhydrous Toluene

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel.

  • Monomer Dissolution: In the flask, dissolve a specific molar quantity of this compound in anhydrous toluene. Add an equimolar amount of dry pyridine to act as an acid scavenger.

  • Initiation of Polymerization: While stirring the solution under a nitrogen atmosphere, slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous toluene from the dropping funnel. The reaction is exothermic; maintain the temperature at around 25-30 °C.

  • Polycondensation: After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours to ensure complete polycondensation.

  • Polymer Isolation: Cool the reaction mixture to room temperature. The pyridinium hydrochloride precipitate is removed by filtration.

  • Purification: Precipitate the polyester by pouring the filtrate into a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive adipoyl chloride.

  • Pyridine: Pyridine is used to neutralize the HCl gas produced during the reaction, driving the equilibrium towards polymer formation.

  • Melt Polycondensation: This technique is suitable for achieving high molecular weight polyesters.

  • Precipitation in Methanol: This step effectively removes unreacted monomers and low molecular weight oligomers.

B. Synthesis of Brominated Polyethers

The hydroxyl groups can also be used to synthesize polyethers through Williamson ether synthesis. Reacting this compound with a dihalide in the presence of a strong base can yield polyethers with bromine functionalities.

Protocol: Synthesis of a Brominated Polyether

Objective: To synthesize a brominated polyether by reacting this compound with a dihalide.

Materials:

  • This compound

  • 1,4-Dichlorobutane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: In a dry three-necked flask under a nitrogen atmosphere, add anhydrous DMF.

  • Alkoxide Formation: Carefully add a molar equivalent of sodium hydride to the DMF. To this suspension, slowly add a solution of this compound in DMF. Stir the mixture at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • Polymerization: Slowly add an equimolar amount of 1,4-dichlorobutane to the reaction mixture.

  • Reaction Progression: Heat the mixture to 70-80 °C and stir for 24 hours.

  • Quenching and Isolation: Cool the reaction to room temperature and cautiously quench the excess sodium hydride by adding methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of water.

  • Drying: Collect the polymer by filtration and dry under vacuum at 50 °C.

Causality of Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the hydroxyl groups to form the more nucleophilic alkoxides.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

  • Heating: Provides the necessary activation energy for the polymerization to proceed at a reasonable rate.

Application II: this compound as a Chain Extender in Polyurethane Synthesis

In the synthesis of polyurethanes, diols are used as chain extenders to react with diisocyanates, forming the hard segments of the polymer. The use of this compound as a chain extender can introduce bromine into the polyurethane structure, which can be beneficial for applications requiring flame retardancy. The general synthesis of thermoplastic polyurethanes involves the reaction of a polyol, a diisocyanate, and a chain extender.[6][7]

Protocol: Synthesis of a Brominated Thermoplastic Polyurethane (TPU)

Objective: To synthesize a TPU using this compound as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous Dimethylacetamide (DMAc)

Procedure:

  • Prepolymer Synthesis: In a reactor under a nitrogen atmosphere, add PTMEG and heat to 80 °C with stirring. Add MDI and the DBTDL catalyst. React for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: Dissolve this compound in anhydrous DMAc. Add this solution to the prepolymer with vigorous stirring.

  • Polymerization: Continue stirring at 80 °C for another 2-3 hours until the viscosity of the mixture increases significantly.

  • Casting and Curing: Cast the resulting polymer solution onto a glass plate and cure in an oven at 80 °C for 12 hours, followed by post-curing at 100 °C for 2 hours to ensure complete reaction.

Causality of Experimental Choices:

  • Two-Step Process: The prepolymer method allows for better control over the polymer structure and molecular weight.

  • Catalyst: DBTDL is a common catalyst used to accelerate the reaction between isocyanates and hydroxyl groups.

  • Solvent: DMAc is used to dissolve the chain extender and maintain a homogeneous reaction mixture.

Application III: this compound as a Crosslinking Agent

The bifunctional nature of this compound allows it to act as a crosslinking agent for polymers containing reactive functional groups such as amines or carboxylates. The bromine atoms can undergo nucleophilic substitution with these groups, forming covalent crosslinks between polymer chains.

Protocol: Crosslinking of a Polyamine with this compound

Objective: To crosslink a polymer containing primary amine groups using this compound.

Materials:

  • Poly(allylamine)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

Procedure:

  • Polymer Solution: Dissolve poly(allylamine) in DMSO.

  • Crosslinking Reaction: To the polymer solution, add a calculated amount of this compound and triethylamine (as a base to neutralize the HBr formed).

  • Curing: Stir the mixture at 60 °C for 24 hours to allow for the crosslinking reaction to proceed.

  • Purification: The crosslinked polymer can be purified by dialysis against water to remove unreacted reagents and solvent.

  • Drying: The purified hydrogel can be dried by lyophilization.

Causality of Experimental Choices:

  • Base: Triethylamine is necessary to deprotonate the amine groups, making them more nucleophilic, and to scavenge the HBr byproduct.

  • Temperature: Moderate heating increases the rate of the crosslinking reaction.

  • Dialysis: This is an effective method for purifying high molecular weight polymers and hydrogels.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the role of this compound in polymer chemistry, the following diagrams illustrate the key reaction pathways.

polyester_synthesis monomer1 This compound polymer Brominated Polyester monomer1->polymer monomer2 Adipoyl Chloride monomer2->polymer byproduct HCl polymer->byproduct + caption Polycondensation to form a brominated polyester.

Caption: Polycondensation to form a brominated polyester.

polyurethane_synthesis polyol Polyol (e.g., PTMEG) prepolymer Isocyanate-Terminated Prepolymer polyol->prepolymer diisocyanate Diisocyanate (e.g., MDI) diisocyanate->prepolymer tpu Brominated Polyurethane prepolymer->tpu chain_extender This compound chain_extender->tpu caption Two-step synthesis of a brominated polyurethane.

Caption: Two-step synthesis of a brominated polyurethane.

crosslinking_workflow start Polymer with Reactive Groups (e.g., Polyamine) add_crosslinker Add this compound start->add_crosslinker reaction Heating and Stirring add_crosslinker->reaction crosslinked_polymer Crosslinked Polymer Network reaction->crosslinked_polymer purification Purification (e.g., Dialysis) crosslinked_polymer->purification final_product Dried Crosslinked Polymer purification->final_product caption Workflow for crosslinking a polymer.

Caption: Workflow for crosslinking a polymer.

Conclusion and Future Outlook

This compound emerges as a highly promising, albeit underutilized, building block in the field of polymer chemistry. Its unique bifunctional nature provides a gateway to a variety of novel polymers with tailored properties. The protocols detailed in this guide offer a foundational framework for researchers to explore the synthesis of brominated polyesters, polyethers, and polyurethanes, as well as for the modification of existing polymers through crosslinking. The incorporation of bromine atoms not only offers a route to flame-retardant materials but also presents opportunities for post-polymerization modification, further expanding the functional scope of the resulting polymers. Future research should focus on a more in-depth characterization of the polymers derived from this compound, including their thermal, mechanical, and biodegradable properties, to fully unlock their potential in advanced applications ranging from biomedical devices to high-performance engineering plastics.

References

Application Notes & Protocols for the Comprehensive Characterization of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 1,4-Dibromo-2,3-butanediol (DBBD). As a pivotal building block in organic synthesis and medicinal chemistry, rigorous verification of its identity, purity, stereochemistry, and impurity profile is paramount.[1] This guide moves beyond rote procedural descriptions to explain the underlying scientific rationale for methodological choices, ensuring robust and reliable analytical outcomes. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a self-validating framework for the complete assessment of this critical reagent.

Introduction: The Analytical Imperative for this compound

This compound is a bifunctional molecule featuring two stereocenters, two primary hydroxyl groups, and two secondary bromine atoms.[1] This structural arrangement makes it a versatile precursor for synthesizing complex molecules, including chiral epoxides and novel arsonolipids with potential anticancer properties.[1] The efficacy and safety of these downstream applications are directly contingent on the quality of the starting material.

The primary analytical challenges associated with DBBD are:

  • Structural Confirmation: Absolute verification of the dibrominated butanediol backbone.

  • Stereoisomeric Purity: Differentiating and quantifying the desired diastereomers (e.g., the meso (2R,3S) form or the chiral (R,R)/(S,S) pair) from others.[1]

  • Purity and Assay: Quantifying the compound's purity and identifying potential organic and inorganic impurities.

  • Impurity Profiling: Identifying residual starting materials (e.g., 2-butene-1,4-diol or 1,4-butynediol), solvents, and reaction by-products.[1][2]

This guide presents an integrated analytical workflow, leveraging the complementary strengths of spectroscopic and chromatographic techniques to address these challenges.

Physicochemical Properties Summary

A foundational understanding of the analyte's properties is critical for method development. The table below summarizes key data for this compound.

PropertyValueSource(s)
Molecular Formula C₄H₈Br₂O₂[3][4][5]
Molecular Weight 247.91 g/mol [3][5]
CAS Number 76818-94-5 (meso); 14396-65-7 (R,R/S,S mix); 299-70-7 (D,L)[1][3]
Appearance Solid
Melting Point 82-84 °C (lit.)
Boiling Point 148-150 °C @ 1.5 mm Hg (lit.)[6]
Topological Polar Surface Area 40.5 Ų[3]

Integrated Analytical Workflow

A multi-faceted approach is required for full characterization. No single technique can provide all the necessary information. The following diagram illustrates a logical workflow, starting from initial identity confirmation and progressing to detailed purity and structural analysis.

Analytical_Workflow cluster_0 Phase 1: Identity & Initial Screening cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Definitive Structural Elucidation cluster_3 Final Assessment FTIR FTIR Spectroscopy (Functional Group ID) HPLC HPLC-UV/RID (Purity, Assay, Isomer Separation) FTIR->HPLC Identity Confirmed MS Mass Spectrometry (EI/ESI) (Molecular Weight & Isotope Pattern) MS->HPLC Identity Confirmed GC GC-FID/ECD (Volatile Impurities) HPLC->GC NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Stereochemistry) HPLC->NMR Purity >95% Report Certificate of Analysis (Complete Profile) HPLC->Report LCMS LC-MS (Impurity ID) GC->LCMS Correlate Impurities GC->Report NMR->LCMS Structure Known NMR->Report LCMS->Report Sample Sample: this compound Sample->FTIR Quick ID Sample->MS MW Check

Caption: Recommended analytical workflow for characterizing this compound.

Spectroscopic Characterization Protocols

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Causality: MS provides the most direct confirmation of molecular weight. For DBBD, the presence of two bromine atoms creates a highly characteristic isotopic pattern (¹⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. Observing this pattern is a definitive marker for a dibrominated compound and serves as a powerful, self-validating identity test.[7] Electron Ionization (EI) is suitable for GC-MS, while Electrospray Ionization (ESI) is ideal for LC-MS, as it is gentler and well-suited for polar molecules.[7]

Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Accurately weigh ~1 mg of DBBD and dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute to 1-10 µg/mL in the mobile phase.

  • Instrumentation (Typical ESI-QTOF or ESI-Triple Quad):

    • Ionization Mode: ESI Positive and Negative. DBBD may form adducts like [M+Na]⁺ or [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): 8-12 L/min at 300-350 °C.

    • Mass Range: m/z 50 - 500.

  • Data Interpretation:

    • Search for the molecular ion cluster. The monoisotopic mass is 245.889 Da.[3]

    • Look for the characteristic 1:2:1 isotopic pattern for the [M]⁺, [M+H]⁺, or [M+Na]⁺ cluster, separated by ~2 Da.

    • Expected Adducts (Predicted): [M+H]⁺ at m/z 246.9, [M+Na]⁺ at m/z 268.9.[8]

    • The fragmentation pattern can also be informative, often showing losses of H₂O, Br, and HBr.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Causality: NMR is the gold standard for determining the precise chemical structure and connectivity of a molecule. ¹H NMR confirms the presence and environment of protons, while ¹³C NMR identifies the carbon skeleton. For DBBD, NMR is crucial for confirming the positions of the bromo and hydroxyl groups and can provide insights into the diastereomeric ratio. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) due to the compound's polarity and the ability to observe the exchangeable hydroxyl protons.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-20 mg of DBBD in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrumentation (400 MHz or higher):

    • Acquire a ¹H spectrum followed by a ¹³C spectrum.

    • For detailed analysis, consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

  • Data Interpretation (Predicted Signals for a Symmetric Isomer like meso):

    • ¹H NMR:

      • -CH₂OH protons: A multiplet (diastereotopic protons) integrating to 4H.

      • -CHBr protons: A multiplet integrating to 2H.

      • -OH protons: A broad singlet or triplet (if coupled to CH₂) integrating to 2H.

    • ¹³C NMR:

      • -CH₂OH carbon: One signal expected in the 60-70 ppm range.

      • -CHBr carbon: One signal expected in the 50-60 ppm range.

    • Trustworthiness: The number of unique signals in both ¹H and ¹³C spectra directly reflects the molecule's symmetry. A meso compound will show fewer signals than an asymmetric chiral molecule. Comparing the observed spectra to reference spectra or simulated data validates the structure.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as a quick identity check. For DBBD, the key signatures are the hydroxyl (-OH) and carbon-bromine (C-Br) bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid DBBD sample directly onto the ATR crystal.

  • Instrumentation:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • ~3200-3500 cm⁻¹: Broad, strong peak characteristic of O-H stretching from the hydroxyl groups.

    • ~2850-3000 cm⁻¹: C-H stretching vibrations.

    • ~1000-1100 cm⁻¹: C-O stretching.

    • <700 cm⁻¹: C-Br stretching. The presence of all these bands provides strong evidence for the compound's identity.[4]

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the primary technique for determining the purity and assay of DBBD. Due to the two polar hydroxyl groups, DBBD is challenging to retain on traditional C18 reversed-phase columns.[9] A more effective strategy involves using a column with enhanced polar retention, such as a polar-endcapped or polar-embedded phase, or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[9] An aqueous normal phase (ANP) approach can also be effective.[9] UV detection is possible, but the chromophore is weak; a Refractive Index Detector (RID) can be used for better quantitation if isocratic elution is employed.

Protocol: Reversed-Phase HPLC with a Polar-Enhanced Column

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL DBBD in methanol or acetonitrile. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Instrumentation and Conditions:

    • Column: Polar-endcapped C18 or Polar-embedded phase (e.g., Agilent Poroshell 120 EC-C18, Waters Acquity BEH C18).

    • Mobile Phase: Gradient elution using (A) Water and (B) Acetonitrile or Methanol. A shallow gradient provides the best resolution for impurities.

    • Example Gradient: Start at 10% B, hold for 2 min, ramp to 50% B over 10 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 205 nm or RID (requires isocratic mobile phase).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Determine purity by area percent calculation.

    • System Suitability: Inject a standard mixture containing DBBD and a known potential impurity to ensure adequate resolution (USP Resolution > 1.5).

    • Assay: Quantify against a certified reference standard using a calibration curve.

Gas Chromatography (GC)

Expertise & Causality: GC is ideal for analyzing thermally stable, volatile compounds.[10] While DBBD has a relatively high boiling point, it can be analyzed by GC for volatile impurities like residual solvents or starting materials.[6] Direct injection is possible, but the polar hydroxyl groups can cause peak tailing. Derivatization (e.g., silylation with BSTFA) can improve peak shape and thermal stability. An Electron Capture Detector (ECD) is extremely sensitive to halogenated compounds and is the detector of choice for trace-level analysis of brominated impurities.[11] A Flame Ionization Detector (FID) provides a more universal response for general purity assessment.[10]

Protocol: GC-FID for General Purity and Volatile Impurities

  • Sample Preparation: Dissolve ~10 mg of DBBD in 1 mL of a suitable solvent like acetone or ethyl acetate.

  • Instrumentation and Conditions:

    • Column: A mid-polarity column (e.g., DB-1701 or equivalent, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1-2 mL/min.

    • Inlet Temperature: 250 °C (use a split injection, e.g., 50:1).

    • Oven Program: Initial temp 80 °C, hold 2 min, ramp at 10 °C/min to 240 °C, hold 5 min.

    • Detector: FID at 280 °C.

  • Data Analysis:

    • Identify peaks corresponding to solvents and potential volatile impurities by comparing retention times with standards.[12]

    • Calculate purity based on area percent, assuming a similar response factor for structurally related impurities.

Hyphenated Techniques and Impurity Identification

The combination of chromatography and mass spectrometry is the most powerful tool for identifying unknown impurities.

Hyphenated_Techniques cluster_0 cluster_1 cluster_2 HPLC HPLC (Separates by Polarity/ Hydrophobicity) MS Mass Spectrometry (Provides Molecular Weight & Structural Fragments) LCMS LC-MS (ID of Non-Volatile Impurities) HPLC->LCMS GC GC (Separates by Boiling Point/ Polarity) GCMS GC-MS (ID of Volatile Impurities) GC->GCMS MS->LCMS MS->GCMS

Caption: Complementary nature of hyphenated analytical techniques.

LC-MS Protocol for Impurity Profiling:

The HPLC method described in Section 4.1 can be directly coupled to a mass spectrometer.

  • Expertise & Causality: This approach combines the separation power of HPLC with the definitive identification capabilities of MS.[13] For each peak separated by the HPLC, a mass spectrum is obtained. This allows for the tentative identification of impurities based on their molecular weight and fragmentation patterns, which is invaluable for process optimization and ensuring product safety.[14] The use of a mobile phase compatible with MS (e.g., using formic acid or ammonium acetate as an additive instead of non-volatile buffers) is essential.[15]

GC-MS Protocol for Volatile Impurity ID:

The GC method from Section 4.2 can be coupled to a mass spectrometer (typically a quadrupole).

  • Expertise & Causality: This is the definitive method for identifying volatile impurities.[16] The mass spectrum of each eluting peak can be compared against spectral libraries (like NIST) for positive identification of common solvents or synthesis by-products.[17] This is critical for ensuring the final product meets regulatory requirements for residual solvents.

References

Application Notes & Protocols: Synthesis of Novel Compounds from 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 1,4-Dibromo-2,3-butanediol

This compound is a potent and versatile chiral synthon in modern organic synthesis and medicinal chemistry.[1] Its value stems from its bifunctional nature, incorporating both nucleophilic hydroxyl groups and carbon atoms susceptible to nucleophilic attack via the displacement of bromide, an excellent leaving group.[1][2] The molecule possesses two stereocenters, making it an ideal starting material for constructing complex, stereochemically defined targets.[1] This guide delves into the strategic application of this building block, providing detailed protocols for the synthesis of diverse molecular architectures, from novel heterocycles to precursors for advanced materials and therapeutics.

The primary reactive sites—the C-Br bonds—are prone to nucleophilic substitution, which typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center.[1] Concurrently, the vicinal diol moiety can participate in intramolecular reactions, be protected to unmask reactivity at other sites, or be derivatized through esterification, etherification, or oxidation.[1] This confluence of reactivity allows for a modular approach to complex molecule synthesis.

Application Note 1: Stereoselective Synthesis of Chiral Dioxane Scaffolds

Introduction: Chiral 1,4-dioxane rings are privileged structures in many biologically active compounds. The defined stereochemistry of this compound provides a direct pathway to these scaffolds through a base-mediated intramolecular Williamson ether synthesis. This protocol describes the synthesis of a chiral 2,3-bis(bromomethyl)-1,4-dioxane, a valuable intermediate for further functionalization.

Causality of Experimental Design: The core of this protocol is a double intramolecular SN2 reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is selected to ensure complete deprotonation of the diol without competing in substitution reactions. Anhydrous tetrahydrofuran (THF) is used as the solvent because it is polar enough to dissolve the reactants and intermediates but is aprotic, which is ideal for SN2 reactions and compatible with NaH. The reaction is initiated at a low temperature (0°C) to control the exothermic reaction of NaH with the diol and then gently heated to drive the cyclization to completion.

Experimental Protocol: Synthesis of (2R,3R)-2,3-bis(bromomethyl)-1,4-dioxane

ParameterValue/Condition
Starting Material (2S,3S)-1,4-Dibromo-2,3-butanediol
Key Reagent Sodium Hydride (60% dispersion in oil)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temp. 0°C to 65°C (Reflux)
Reaction Time 12 hours
Expected Yield 75-85%

Materials:

  • (2S,3S)-1,4-Dibromo-2,3-butanediol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Argon), add NaH (2.2 eq) to a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Reactant Addition: Dissolve (2S,3S)-1,4-dibromo-2,3-butanediol (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the NaH slurry at 0°C using a dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure dioxane derivative.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry is confirmed by polarimetry, referencing the inversion at both stereocenters.

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaH Wash NaH with Hexanes Solvent Add Anhydrous THF NaH->Solvent Reactant Add Diol solution dropwise at 0°C Solvent->Reactant Reflux Warm to RT, then Reflux for 12h Reactant->Reflux Quench Quench with NH4Cl (aq) at 0°C Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify caption Workflow for Chiral Dioxane Synthesis

Caption: Workflow for Chiral Dioxane Synthesis.

Application Note 2: Synthesis of Arsonolipid Precursors

Introduction: Arsonolipids are arsenic-containing analogues of phospholipids that can self-assemble into liposomes (arsonoliposomes) and have shown potential as selective anticancer agents.[1] this compound serves as a key precursor for creating the polar head group of these novel lipids.[1] The reaction with sodium arsenite displaces the bromide ions to form a stable C-As bond, yielding a bis(arsonic acid) intermediate ready for further derivatization.[1][3]

Causality of Experimental Design: This synthesis involves the nucleophilic attack of the arsenite ion on the primary carbons bearing the bromine atoms. The reaction is performed in an aqueous alkaline solution to ensure the sodium arsenite is in its reactive, deprotonated form.[3] The separation of the desired bis(arsonic acid) product from potential by-products (like the mono-arsonic acid) is effectively achieved using anion exchange chromatography, which separates molecules based on the charge of the arsonic acid groups.[3]

Experimental Protocol: Synthesis of dl-2,3-dihydroxybutane-1,4-bis(arsonic acid)

ParameterValue/Condition
Starting Material DL-1,4-Dibromo-2,3-butanediol
Key Reagent Aqueous alkaline sodium arsenite ("Na₃AsO₃")
Solvent Water
Reaction Temp. 100°C
Purification Anion Exchange Resin Chromatography
Safety Note All arsenic compounds are highly toxic. Handle with extreme caution in a fume hood using appropriate personal protective equipment.

Materials:

  • DL-1,4-Dibromo-2,3-butanediol (1.0 eq)

  • Sodium arsenite (NaAsO₂) (2.5 eq)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anion exchange resin

  • Hydrochloric acid (HCl) for elution

Step-by-Step Procedure:

  • Reagent Preparation: Prepare an aqueous alkaline solution of sodium arsenite by dissolving NaAsO₂ in deionized water and adjusting the pH to >11 with NaOH.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve DL-1,4-dibromo-2,3-butanediol in the aqueous alkaline sodium arsenite solution.

  • Heating: Heat the reaction mixture to 100°C with stirring for 24 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it with concentrated HCl.

  • Purification Setup: Load the neutralized reaction mixture onto a column packed with a suitable anion exchange resin.

  • Elution: Elute the column with a gradient of HCl to separate the mono- and bis-arsonic acid products. The bis(arsonic acid) will elute at a higher acid concentration due to its stronger binding to the resin.

  • Isolation: Collect the fractions containing the desired product (monitored by a suitable method, such as ICP-MS for arsenic content) and remove the solvent under reduced pressure to yield dl-2,3-dihydroxybutane-1,4-bis(arsonic acid).

Reaction Pathway Visualization:

G Reactants DL-1,4-Dibromo-2,3-butanediol + Na3AsO3 (aq) Conditions 100°C, 24h Reactants->Conditions Intermediate Mixture of mono- and bis-arsonic acids Conditions->Intermediate Purification Anion Exchange Chromatography Intermediate->Purification Product dl-2,3-dihydroxybutane-1,4-bis(arsonic acid) Purification->Product caption Synthesis of Arsonolipid Head Group

Caption: Synthesis of Arsonolipid Head Group.

Application Note 3: Conceptual Design of Chiral Diphosphine Ligands

Introduction: Chiral diphosphine ligands are cornerstones of asymmetric catalysis, particularly in transition-metal-catalyzed reactions. Optically pure diols are frequently used as foundational building blocks for these ligands.[4] This section outlines a conceptual workflow for converting this compound into a C₂-symmetric diphosphine ligand, a class of molecules highly sought after for creating effective chiral catalysts.

Causality of Experimental Design: The synthetic strategy hinges on protecting the diol functionality to prevent it from interfering with the subsequent nucleophilic substitution step. Acetonide formation is a common and robust method for protecting 1,2-diols.[4] With the diol protected, the bromide atoms can be displaced by a phosphide nucleophile, such as lithium diphenylphosphide (LiPPh₂). This nucleophile is highly reactive and requires an inert atmosphere and anhydrous conditions. Finally, the deprotection of the acetonide under acidic conditions reveals the hydroxyl groups, yielding the final chiral diphosphine diol ligand.

Conceptual Protocol: From Diol to Chiral Diphosphine Ligand

Step 1: Protection of the Diol

  • Reaction: React enantiopure this compound with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to form the corresponding acetonide-protected dibromide.

  • Rationale: This step masks the hydroxyl groups, preventing them from acting as acids or nucleophiles in the next step.

Step 2: Diphosphination

  • Reaction: Treat the protected dibromide with two equivalents of lithium diphenylphosphide (LiPPh₂), prepared in situ from chlorodiphenylphosphine and lithium metal, in an anhydrous solvent like THF under an argon atmosphere.

  • Rationale: This is a double SN2 reaction where the powerful phosphide nucleophile displaces both bromide leaving groups to form the C-P bonds.

Step 3: Deprotection

  • Reaction: Hydrolyze the acetonide protecting group using aqueous acid (e.g., dilute HCl or acetic acid) to regenerate the diol functionality.

  • Rationale: This final step unmasks the hydroxyl groups to yield the target chiral diphosphine diol ligand.

Synthetic Strategy Visualization:

G Start Chiral this compound Protect Step 1: Acetonide Protection (2,2-DMP, H+) Start->Protect Protected Protected Dibromide Protect->Protected Phosphinate Step 2: Diphosphination (2 eq. LiPPh2, THF) Protected->Phosphinate Phosphine Protected Diphosphine Diol Phosphinate->Phosphine Deprotect Step 3: Deprotection (H3O+) Phosphine->Deprotect Ligand Final Chiral Diphosphine Ligand Deprotect->Ligand caption Strategy for Chiral Diphosphine Ligand Synthesis

Caption: Strategy for Chiral Diphosphine Ligand Synthesis.

References

Application Notes & Protocols: 1,4-Dibromo-2,3-butanediol as a Bifunctional Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,4-Dibromo-2,3-butanediol as a cross-linking agent. We delve into its chemical properties, mechanism of action, and provide detailed, field-proven protocols for its synthesis and use in protein cross-linking studies. This guide emphasizes the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: A Versatile Bifunctional Reagent

This compound is a halogenated organic compound that serves as a versatile building block in advanced organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, featuring two primary bromine atoms and two secondary hydroxyl groups on a four-carbon backbone, allows for a diverse range of chemical transformations.[1] The bromine atoms act as excellent leaving groups, making the terminal carbons susceptible to nucleophilic substitution, while the diol functionality can participate in reactions like esterification or etherification.[1]

This inherent reactivity makes it a potent candidate for use as a homobifunctional cross-linking agent, capable of covalently linking nucleophilic residues in proteins and other macromolecules. Such cross-linking studies are invaluable for elucidating protein structure, mapping protein-protein interactions, and stabilizing protein complexes for structural analysis.[3]

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its effective application. This compound is a solid at room temperature and exists as a mixture of stereoisomers.

PropertyValueSource(s)
Molecular Formula C₄H₈Br₂O₂[4]
Molecular Weight 247.91 g/mol [5]
Appearance Solid[6]
Melting Point 82-90 °C (isomer dependent)[6]
Linear Formula BrCH₂CH(OH)CH(OH)CH₂Br
CAS Number 14396-65-7 (mixture of R,R/S,S)

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative preparation strategies. The most common laboratory-scale method involves the electrophilic addition of bromine across the double bond of an unsaturated diol precursor, such as 2-butene-1,4-diol.[1] This approach is favored for its high stereoselectivity.[1]

Diagram: Synthesis Pathway

G cluster_reactants Reactants cluster_products Products 2_Butene_1_4_diol 2-Butene-1,4-diol Intermediate Cyclic Bromonium Ion Intermediate 2_Butene_1_4_diol->Intermediate Electrophilic Attack Bromine Bromine (Br₂) Product This compound Intermediate->Product Nucleophilic Attack by Br⁻ G cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation (Cross-link) reagent Br-CH₂ CH(OH) CH(OH) CH₂-Br intermediate Protein-S-CH₂ CH(OH) CH(OH) CH₂-Br protein1 Protein (Nucleophile 1, e.g., Cys-SH) protein1->reagent:f0 Sɴ2 Attack protein2 Protein (Nucleophile 2, e.g., Lys-NH₂) final_product Protein-S-CH₂-CH(OH)-CH(OH)-CH₂-NH-Protein intermediate:f3->protein2 Sɴ2 Attack G cluster_analysis Analysis Methods A 1. Prepare Reagents (Protein Sample, Buffer, Cross-linker Stock) B 2. Cross-Linking Reaction (Incubate Protein + Cross-linker) A->B C 3. Quench Reaction (Add excess nucleophile, e.g., DTT or Tris) B->C D 4. Analyze Results C->D E SDS-PAGE (Observe higher MW bands) D->E Qualitative F Mass Spectrometry (Identify cross-linked peptides) D->F Definitive

References

Step-by-step purification of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Senior Application Scientist's Guide to the Step-by-Step Purification of 1,4-Dibromo-2,3-butanediol

Introduction: The Imperative for Purity in a Versatile Synthon

This compound is a bifunctional organic compound of significant interest in advanced organic synthesis and medicinal chemistry.[1] Its structure, featuring two primary alcohol functionalities and two vicinal bromine atoms, makes it a versatile building block for constructing complex molecules, including chiral epoxides and heterocyclic systems.[1] The molecule possesses two stereocenters, leading to the potential for multiple stereoisomers, which are often produced as a mixture during synthesis.[1][2]

For researchers in drug development and materials science, the purity of this compound is not merely a matter of good practice; it is critical for ensuring the stereochemical integrity, reactivity, and ultimate success of subsequent synthetic steps. Impurities, whether they are unreacted starting materials, reaction by-products, or undesired stereoisomers, can lead to ambiguous results, low yields, and complications in downstream applications.

This guide provides a detailed, step-by-step protocol for the purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical principles. We will primarily focus on recrystallization, the most effective and scalable method for this solid compound, and also discuss column chromatography as a powerful alternative for resolving complex mixtures.

Pre-Purification Analysis: Know Your Compound

Before commencing any purification protocol, a thorough understanding of the target compound's properties and potential impurities is essential. This foundational knowledge informs every decision, from solvent selection to the choice of analytical methods for purity verification.

Physicochemical Properties

A summary of key properties for this compound is presented below. Note that commercial products are often a mixture of stereoisomers.[2]

PropertyValueSource(s)
Molecular Formula C₄H₈Br₂O₂[3]
Molecular Weight 247.91 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 82-84 °C[2][4]
Boiling Point 148-150 °C at 1.5 mm Hg[5]
Solubility Soluble in water and polar organic solvents like ethanol and acetone.[6][7]
CAS Number 14396-65-7 (mixture of R,R and S,S isomers)[2]
Common Impurities

The most common synthesis route to this compound is the bromination of an unsaturated precursor like 2-butene-1,4-diol.[1] Potential impurities may include:

  • Unreacted Starting Materials: Residual 2-butene-1,4-diol.

  • Reaction By-products: Over-brominated or rearranged products.

  • Residual Solvents: Solvents used during the synthesis and initial work-up.

  • Undesired Stereoisomers: The presence of meso or racemic forms when a specific stereoisomer is desired.

Safety First: Hazard Mitigation

This compound is an irritant. Adherence to safety protocols is mandatory.

  • Hazard Profile: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[3][8]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][9]

  • Spills: Clean up spills immediately, avoiding dust generation.[9]

Protocol I: Purification by Recrystallization

Recrystallization is the method of choice for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, its solid nature and good solubility in polar solvents at elevated temperatures make it an ideal candidate for this technique. A patent for a similar compound suggests absolute ethanol is an effective solvent.[10]

Step-by-Step Experimental Protocol
  • Solvent Selection: Place a small amount (approx. 50 mg) of the crude this compound into a test tube. Add absolute ethanol dropwise while heating gently in a water bath. The ideal solvent will dissolve the compound completely when hot but show poor solubility when cold.

  • Dissolution: Transfer the bulk of the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling stick.[11] Add the minimum amount of hot absolute ethanol required to fully dissolve the solid. This is a critical step to ensure maximum recovery.

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or any insoluble impurities are present, a hot gravity filtration is necessary. Use a stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[11] This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small portion of ice-cold ethanol to rinse away any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Visualized Workflow: Recrystallization

G A Dissolve Crude Solid in Minimum Hot Ethanol B Hot Gravity Filtration (If Insoluble Impurities Present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Cool in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash with Ice-Cold Ethanol E->F G Dry Under Vacuum F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Protocol II: Flash Column Chromatography

For mixtures that are difficult to separate by recrystallization, or when isolating specific stereoisomers, flash column chromatography is a superior alternative. This technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).

Step-by-Step Experimental Protocol
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives the desired product an Rf value of approximately 0.3-0.4. Diol-functionalized TLC plates can also be used for method development.[12]

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, create a "dry load" by adsorbing the compound onto a small amount of silica gel and carefully adding this to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Purity Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Visualized Workflow: Column Chromatography

G A Develop Solvent System via TLC Analysis B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute Column and Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent via Rotary Evaporation F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by column chromatography.

Post-Purification: Purity Assessment and Characterization

Validation of purity is a non-negotiable final step. A combination of analytical techniques should be employed to confirm the identity and purity of the final product.

TechniquePurposeExpected Result for Pure Sample
Melting Point Assess purity and identity.A sharp melting point range, e.g., 82-84 °C. A broad or depressed range indicates impurities.
TLC Qualitatively check for impurities.A single spot with a consistent Rf value.
¹H and ¹³C NMR Confirm chemical structure and detect impurities.Spectra consistent with the this compound structure, with no significant signals from impurities.
HPLC Quantify purity.A single major peak corresponding to the product. Diol HPLC columns are well-suited for this analysis.[13]
Silver Nitrate Test Confirm presence of bromine.After hydrolysis with NaOH, acidification, and addition of AgNO₃, a pale cream precipitate (AgBr) should form.[14]

Conclusion

The purification of this compound is a critical step to ensure its suitability for high-stakes applications in research and development. Recrystallization from absolute ethanol offers a robust, scalable, and efficient method for removing common impurities, yielding a product of high purity. For more challenging separations, flash column chromatography provides a reliable alternative. Rigorous analytical characterization is essential to validate the purity of the final material, providing confidence in all subsequent experimental work.

References

Application Notes & Protocols: Safe Handling and Storage of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe handling, storage, and emergency management of 1,4-Dibromo-2,3-butanediol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who work with this compound. The protocols herein are designed to mitigate risks by explaining the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Introduction: Understanding the Compound

This compound is a brominated organic compound utilized as an intermediate in various chemical syntheses, including the preparation of specialized surfactants. Its structure, featuring two bromine atoms and two hydroxyl groups, imparts a specific reactivity that is valuable in research and development. However, this same structure necessitates stringent safety protocols. As a classified irritant, it poses significant risks to the skin, eyes, and respiratory system[1][2]. Furthermore, like many halogenated organic compounds, its thermal decomposition can release highly toxic and corrosive gases, such as hydrogen bromide[3][4]. Adherence to the following guidelines is critical to ensure personnel safety and experimental integrity.

Compound Identification and Physicochemical Properties

A clear understanding of a chemical's properties is the foundation of its safe use. The key identifiers and physical data for this compound are summarized below. Its very low vapor pressure indicates that at room temperature, the primary risk is from dust inhalation rather than vapor, which directly informs the required engineering controls and PPE[1][5].

PropertyValueReference
IUPAC Name 2,3-dibromobutane-1,4-diol[2]
CAS Number 14396-65-7; 299-70-7; 1947-58-6; 20163-90-0[1][2][5][6]
Molecular Formula C₄H₈Br₂O₂[1][2]
Molecular Weight 247.91 g/mol [1][2]
Appearance Beige or light brown crystalline powder/solid[5][7]
Melting Point 82-84 °C[5]
Flash Point 174.7 °C[1][5]
Density 2.124 g/cm³[1]
Vapor Pressure 8.09 x 10⁻⁷ mmHg at 25°C[1][5]

Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are irritation and potential for serious eye damage[1][2]. The causality for this lies in the chemical's ability to react with biological tissues. The "May cause respiratory irritation" classification underscores the importance of avoiding dust inhalation, as fine particles can easily deposit in the respiratory tract[2].

PictogramGHS ClassHazard StatementPrecautionary Statement (Examples)
alt text
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing.
alt text
Serious Eye Damage (Category 1)H318: Causes serious eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
alt text
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationP261: Avoid breathing dust.

Source: Information aggregated from multiple safety data sheets.[1][2][7]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, starting with engineering controls as the primary barrier, supplemented by rigorous use of PPE.

Engineering Controls: The First Line of Defense

The principal risk associated with this solid compound is the generation and inhalation of airborne dust. Therefore, all manipulations must be performed within a properly functioning chemical fume hood to contain any particulates[3][8]. The ventilation system serves to protect the user and the laboratory environment from exposure.

  • Causality: A fume hood creates a negative pressure environment, drawing dust and potential vapors away from the operator's breathing zone and preventing their release into the general laboratory space.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact and residual exposure.

  • Eye and Face Protection: Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[1][3] A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection: A flame-resistant lab coat and chemical-impermeable gloves are required. Gloves must be inspected for integrity before each use.[1] Nitrile or neoprene gloves are recommended; however, always consult the glove manufacturer's resistance chart for the specific chemical and task duration. Contaminated clothing must be removed immediately and washed before reuse[3].

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, if dust cannot be controlled, a NIOSH-approved full-face respirator with appropriate particulate filters must be used[1][3].

PPE_Selection_Logic start_node Task Assessment: Handling this compound decision_1 Is work inside a certified fume hood? start_node->decision_1 Initiate Work decision_node decision_node control_node control_node ppe_node ppe_node control_node_no STOP WORK Relocate to a fume hood decision_1->control_node_no No decision_2 Risk of significant dust generation? decision_1->decision_2 Yes ppe_base Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves decision_2->ppe_base No (e.g., handling pellets) ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves - Consider Respirator decision_2->ppe_enhanced Yes (e.g., fine powder, scraping)

Caption: PPE selection logic for handling the compound.

Protocol for Safe Handling and Weighing

This protocol is designed to minimize dust generation and prevent cross-contamination.

Objective: To accurately weigh and transfer solid this compound for experimental use.

Materials:

  • This compound (in its storage container)

  • Spatula (use non-sparking tools where applicable)[8]

  • Weighing paper or boat

  • Analytical balance (located inside a fume hood or vented enclosure)

  • Receiving flask or vessel

  • Waste container for contaminated items

Procedure:

  • Preparation: Don all required PPE as determined in Section 3. Ensure the chemical fume hood sash is at the lowest practical working height.

  • Staging: Place all necessary materials (balance, weigh boat, spatula, receiving vessel, waste container) inside the fume hood to avoid moving contaminated items in and out of the controlled space.

  • Container Handling: Open the stock container of this compound slowly to prevent any pressure differences from creating a puff of dust.

  • Transfer: Use a clean spatula to carefully scoop the solid from the container onto the weigh boat on the balance.

    • Expertise Note: Avoid pouring the powder directly from the bottle, as this can generate a significant amount of airborne dust. Scooping provides much greater control.

  • Weighing: Record the mass.

  • Addition to Vessel: Carefully transfer the weighed solid into the receiving vessel. A powder funnel may be used to minimize loss and prevent dust from escaping.

  • Cleanup:

    • Tap the weigh boat to dislodge any remaining powder into the vessel.

    • Place the used weigh boat and any contaminated wipes directly into the designated solid hazardous waste container inside the fume hood.

    • Securely close the stock container of this compound.

  • Final Decontamination: Wipe down the spatula, the balance, and the work surface inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the wipe in the hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique (e.g., peeling them off without touching the outer surface) and dispose of them. Wash hands thoroughly with soap and water[3].

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions:

  • Store in a tightly closed, properly labeled container.[3][6]

  • The storage area must be cool, dry, and well-ventilated.[6][8]

  • Store away from direct sunlight and heat sources.

  • Segregate from incompatible materials.

Incompatibility: The primary incompatibility is with strong oxidizing agents[3]. Contact can lead to vigorous, potentially dangerous reactions.

Incompatible Material ClassExamplesRationale for Segregation
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesRisk of exothermic reaction, fire, or explosion. Bromine atoms can be oxidized.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

Spill Response Protocol

This protocol applies to small, manageable laboratory spills. For large spills, evacuate the area and contact emergency services.

Spill_Response_Workflow start_node Spill Detected action_1 Alert personnel in immediate area start_node->action_1 action_node action_node decision_node decision_node end_node Area Safe for Re-entry precaution_node precaution_node decision_1 Is spill large or uncontrolled? action_1->decision_1 action_2 action_2 decision_1->action_2 No (Small Spill) precaution_node_1 EVACUATE AREA Call Emergency Services decision_1->precaution_node_1 Yes action_3 Don appropriate PPE (Gloves, Goggles, Respirator if needed) action_2->action_3 Restrict access to area action_4 AVOID generating dust. Dampen spill with 60-70% ethanol. action_3->action_4 action_5 Carefully sweep/scoop dampened material into a labeled waste container action_4->action_5 action_6 Clean spill area with soap and water action_5->action_6 action_7 Place all contaminated materials (PPE, wipes) in hazardous waste bag action_6->action_7 action_7->end_node

Caption: Workflow for responding to a laboratory spill.

First Aid Measures

Immediate action is required following any exposure.[9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • On Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3]

  • On Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

  • If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7][10]

  • Do not dispose of this chemical down the drain or in regular trash.[6]

Chemical Structure

Understanding the molecule's structure helps in predicting its reactivity and hazards. The two hydroxyl (-OH) groups and two bromine (-Br) atoms are the key functional groups.

Caption: 2D representation of this compound.

References

Troubleshooting & Optimization

Troubleshooting common side reactions in 1,4-Dibromo-2,3-butanediol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1,4-Dibromo-2,3-butanediol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic process. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various organic compounds, including pharmaceutical intermediates and specialty chemicals.[1] A common and effective method for this synthesis is the electrophilic addition of bromine to an unsaturated diol precursor, such as 2-butene-1,4-diol.[1] This reaction proceeds through a cyclic bromonium ion intermediate, and the stereochemistry of the starting material plays a significant role in the stereochemical outcome of the final product.[1] While the synthesis appears straightforward, several side reactions can occur, leading to reduced yields and purification challenges. This guide will help you navigate these potential issues.

Troubleshooting Common Side Reactions

This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Question 1: My reaction is producing a significant amount of 1,4-dibromo-2-butene. What is causing this, and how can I prevent it?

Answer:

The formation of 1,4-dibromo-2-butene is a classic example of a competing 1,4-addition reaction, which is common in the electrophilic addition to conjugated dienes.[2][3][4] While your primary starting material may be 2-butene-1,4-diol, impurities or side reactions could generate species that undergo this type of reaction.

Causality:

The mechanism for the electrophilic addition of bromine to a double bond involves the formation of a resonance-stabilized allylic carbocation intermediate.[2][4] This intermediate has positive charge distributed across two carbons, allowing the bromide ion to attack at either position.[3] Attack at the C2 position leads to the desired 1,2-addition product (this compound), while attack at the C4 position results in the 1,4-addition product (1,4-dibromo-2-butene).[2][4] The ratio of these products is often influenced by reaction temperature.[5]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-adduct.[5][6] At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 1,4-adduct.[5][6] The increased stability of the 1,4-adduct is due to the more substituted internal double bond.[7]

Troubleshooting Protocol:

To minimize the formation of the 1,4-addition byproduct, you should optimize your reaction for kinetic control.

Table 1: Reaction Conditions to Favor 1,2-Addition

ParameterRecommended ConditionRationale
Temperature 0–5°C or lowerFavors the kinetically controlled 1,2-addition product.[1][6]
Solvent Anhydrous, non-polar solvents (e.g., dichloromethane, carbon tetrachloride)Minimizes the formation of bromohydrin byproducts and can influence the reaction pathway.[1]
Bromine Addition Slow, dropwise additionMaintains a low concentration of bromine, which can help to suppress side reactions.
Reaction Time Monitor by TLC to avoid prolonged reaction timesPrevents potential isomerization to the thermodynamically favored product.

Experimental Protocol for Minimizing 1,4-Addition:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-butene-1,4-diol in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in anhydrous dichloromethane dropwise to the stirred diol solution, ensuring the temperature does not rise above 5°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Question 2: I am observing the formation of bromohydrin byproducts in my reaction. What is the cause and how can I avoid this?

Answer:

The presence of bromohydrin byproducts indicates that water is participating in the reaction as a nucleophile.

Causality:

During the electrophilic addition of bromine, a cyclic bromonium ion intermediate is formed.[1] If water is present in the reaction mixture, it can compete with the bromide ion as a nucleophile and attack the bromonium ion. This results in the formation of a bromohydrin instead of the desired dibromo product.

Troubleshooting Protocol:

The key to preventing bromohydrin formation is to ensure strictly anhydrous (water-free) reaction conditions.

Table 2: Measures to Ensure Anhydrous Conditions

ActionDetailed Steps
Drying of Glassware Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
Solvent Choice Use anhydrous solvents.[1] Solvents like dichloromethane can be freshly distilled from a drying agent such as calcium hydride.
Reagent Purity Use freshly opened or properly stored anhydrous reagents.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
Question 3: My final product is a mixture of diastereomers. How can I control the stereoselectivity of the reaction?

Answer:

The stereochemistry of the this compound product is directly related to the stereochemistry of the starting 2-butene-1,4-diol and the mechanism of the bromine addition.

Causality:

The addition of bromine to an alkene is a stereospecific anti-addition. This means that the two bromine atoms add to opposite faces of the double bond.

  • If you start with (E)-2-butene-1,4-diol, the anti-addition of bromine will result in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-1,4-dibromo-2,3-butanediol (the meso compound).

  • If you start with (Z)-2-butene-1,4-diol, the anti-addition will produce a racemic mixture of (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol.

Troubleshooting Protocol:

To obtain a specific diastereomer, you must start with a stereochemically pure isomer of 2-butene-1,4-diol.

Workflow for Stereoselective Synthesis:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start_E (E)-2-butene-1,4-diol Reaction Bromination (Anti-addition) Start_E->Reaction Leads to Start_Z (Z)-2-butene-1,4-diol Start_Z->Reaction Leads to Product_Meso meso-1,4-Dibromo-2,3-butanediol ((2R,3S) and (2S,3R)) Reaction->Product_Meso from (E)-isomer Product_Racemic rac-1,4-Dibromo-2,3-butanediol ((2R,3R) and (2S,3S)) Reaction->Product_Racemic from (Z)-isomer G cluster_problem Problem Identification cluster_analysis Symptom Analysis cluster_cause Root Cause cluster_solution Solution Problem Low Yield or Impure Product Symptom1 Presence of 1,4-dibromo-2-butene Problem->Symptom1 Is this present? Symptom2 Presence of bromohydrins Problem->Symptom2 Is this present? Symptom3 Mixture of diastereomers Problem->Symptom3 Is this present? Cause1 Thermodynamic Control / High Temp Symptom1->Cause1 Cause2 Presence of Water Symptom2->Cause2 Cause3 Mixed Stereoisomer Starting Material Symptom3->Cause3 Solution1 Lower Reaction Temperature (0-5°C) Cause1->Solution1 Solution2 Use Anhydrous Conditions Cause2->Solution2 Solution3 Use Stereochemically Pure Starting Material Cause3->Solution3

References

Technical Support Center: Purification of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Dibromo-2,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Section 1: Understanding the Core Challenges

The purification of this compound presents a unique set of challenges primarily stemming from three key areas: the presence of stereoisomers, thermal instability, and the formation of closely related impurities during synthesis. Successfully navigating these challenges is critical to obtaining a high-purity product suitable for downstream applications in organic synthesis and medicinal chemistry.

Visualizing the Purification Workflow

Crude Crude this compound (Mixture of Stereoisomers & Impurities) Initial_Purification Initial Purification (e.g., Aqueous Wash, Extraction) Crude->Initial_Purification Removal of water-soluble impurities Primary_Purification Primary Purification (Recrystallization or Column Chromatography) Initial_Purification->Primary_Purification Removal of major organic impurities Stereoisomer_Separation Stereoisomer Separation (Fractional Crystallization or Chiral HPLC) Primary_Purification->Stereoisomer_Separation Separation of meso and enantiomeric pairs Final_Product Pure Stereoisomer(s) (Purity Analysis via GC-MS, HPLC, NMR) Stereoisomer_Separation->Final_Product Isolation of desired stereoisomer(s)

Caption: A generalized workflow for the purification of this compound.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Common Impurities and Their Removal

Q1: My NMR spectrum of the crude product shows several unexpected signals. What are the likely impurities from the synthesis, and how can I remove them?

A1: The synthesis of this compound, typically via the bromination of a butenediol, can generate several byproducts. The most common impurities include:

  • Unreacted Starting Material: Residual 2-butene-1,4-diol or 1,4-butynediol.

  • Bromohydrins: Formed if water is present during the bromination reaction.

  • Over-brominated Products: Compounds with more than two bromine atoms.

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., dichloromethane, carbon tetrachloride).

Troubleshooting Strategy:

  • Aqueous Wash: An initial wash of the crude product with water can help remove water-soluble impurities like residual diols and some salts.

  • Recrystallization: This is often the most effective first-pass purification technique. The choice of solvent is critical and is discussed in detail in the protocols below.

  • Column Chromatography: For stubborn impurities with similar polarity to the desired product, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent and gradually increasing polarity is typically effective.

Q2: I suspect my product is contaminated with bromohydrins. How can I confirm this and remove them?

A2: Bromohydrins can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy, and their presence can be confirmed by mass spectrometry. Their removal can be challenging due to their similar polarity to the desired diol.

Troubleshooting Strategy:

  • Anhydrous Reaction Conditions: The best approach is preventative. Ensure that the bromination reaction is carried out under strictly anhydrous conditions to minimize bromohydrin formation.[1]

  • Chromatography: Careful column chromatography on silica gel can often separate bromohydrins from the desired dibromodiol. A shallow solvent gradient is recommended to maximize resolution.

Navigating Stereoisomer Separation

Q3: My product is a mixture of stereoisomers (meso and a racemic pair). How can I separate them?

A3: The separation of the meso and enantiomeric (dl) pairs of this compound is a significant challenge due to their similar physical properties. The two primary methods for this separation are fractional crystallization and chiral chromatography.

Troubleshooting Strategy: Fractional Crystallization

Fractional crystallization relies on the subtle differences in solubility between diastereomers in a particular solvent.[2][3][4]

  • Solvent Screening: The key is to find a solvent or solvent system where the solubility difference between the meso and dl-pair is maximized. This often requires empirical testing with small amounts of the mixture.

  • Slow Cooling: Slow, controlled cooling is crucial to allow for the selective crystallization of the less soluble diastereomer. Rapid cooling will likely lead to co-precipitation.

  • Seeding: Introducing a seed crystal of the desired pure stereoisomer can promote its selective crystallization.

Troubleshooting Strategy: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers.[3][5]

  • Column Selection: The choice of the chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for separating diol stereoisomers.[3]

  • Mobile Phase Optimization: A normal-phase mobile phase, such as a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used with polysaccharide-based CSPs.[3] The ratio of these solvents will need to be optimized to achieve baseline separation.

  • Derivatization: If the diol itself is difficult to separate, derivatization to form diastereomeric esters with a chiral acid can be an effective strategy. These diastereomeric esters can then be separated on a standard silica gel column, followed by hydrolysis to yield the pure enantiomers of the diol.[2][5]

Recrystallization Woes: "Oiling Out" and Low Yield

Q4: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What's going wrong?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common problem with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point.

Troubleshooting Strategy:

  • Add More Solvent: The simplest solution is to add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Change Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a solvent pair. For a solvent pair, dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Lower the Temperature: If possible, use a solvent with a lower boiling point.

  • Seed the Solution: Adding a small seed crystal of the pure compound can help to initiate crystallization at a lower temperature, preventing oiling out.

Q5: My recrystallization yielded very little product. How can I improve my recovery?

A5: Low recovery in recrystallization is typically due to using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

Troubleshooting Strategy:

  • Use a Minimum of Hot Solvent: Use just enough hot solvent to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This maximizes the formation of pure crystals.

  • Concentrate the Mother Liquor: The filtrate after crystallization (the mother liquor) can be concentrated by evaporation and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

  • Pre-warm the Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-warm the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.

Thermal Instability and Decomposition

Q6: I'm concerned about the thermal stability of this compound during purification. What precautions should I take?

A6: Brominated organic compounds can be thermally labile, and heating can lead to decomposition, often through the elimination of HBr.[6][7] This can result in the formation of colored impurities and a reduction in yield.

Troubleshooting Strategy:

  • Use Reduced Pressure: When removing solvents using a rotary evaporator, use a low water bath temperature and an appropriate vacuum to lower the boiling point of the solvent.

  • Avoid Prolonged Heating: Minimize the time the compound is exposed to high temperatures during recrystallization.

  • Inert Atmosphere: For particularly sensitive applications, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition that may be initiated at elevated temperatures.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system may need to be determined empirically.

Solvent Selection Data (Qualitative)

Solvent SystemSolubility (Cold)Solubility (Hot)Notes
WaterSparingly solubleModerately solubleGood for initial washing, may be suitable for recrystallization of some stereoisomers.
EthanolSolubleVery SolubleMay require a co-solvent for effective crystallization.
IsopropanolModerately solubleSolubleA good starting point for single-solvent recrystallization.
Hexane/Ethyl AcetateSparingly soluble in hexane, soluble in ethyl acetateSoluble in mixturesA promising solvent pair. The ratio will need to be optimized.
TolueneSparingly solubleSolubleCan be effective, but requires higher temperatures.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture gently with stirring. Continue to add the solvent portion-wise until the solid has completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Fraction Collection Prep1 Pack column with silica gel slurry in a non-polar solvent (e.g., hexane) Prep2 Add a layer of sand on top Prep1->Prep2 Load2 Carefully apply sample to the top of the silica gel Load1 Dissolve crude product in a minimal amount of a polar solvent (e.g., dichloromethane) Load1->Load2 Elute1 Begin elution with a non-polar mobile phase (e.g., hexane) Elute2 Gradually increase polarity of the mobile phase (e.g., by adding ethyl acetate) Elute1->Elute2 Elute3 Collect fractions and monitor by TLC Elute2->Elute3

Caption: A step-by-step workflow for column chromatography purification.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent such as hexane. Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to more ethyl acetate-rich mixtures).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by GC-MS

This protocol provides a starting point for the analysis of this compound purity by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization may be necessary to improve the volatility and peak shape of the diol.

Derivatization (Silylation):

  • Dissolve a small amount of the purified product in an anhydrous solvent (e.g., pyridine or acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes to complete the derivatization.

GC-MS Parameters (Example):

ParameterSetting
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature: 250 °C
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas: Helium, constant flow of 1 mL/min
MS Source Temperature: 230 °C
MS Quadrupole Temperature: 150 °C
Scan Range: 50-500 m/z

Section 4: Safety and Handling

Q7: What are the key safety precautions I should take when purifying this compound?

A7: The purification of this compound involves handling hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and during the bromination reaction.

  • Handling of Bromine: If your purification involves a preceding synthesis step with elemental bromine, handle it with extreme caution as it is highly corrosive and toxic.

  • Thermal Hazards: As discussed, be mindful of the potential for thermal decomposition. Avoid overheating the compound.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

References

Technical Support Center: A Researcher's Guide to Preventing the Degradation of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for 1,4-Dibromo-2,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional building block in their synthetic workflows. The inherent reactivity of its vicinal diol and secondary bromide moieties makes it highly valuable, but also susceptible to degradation if not handled and stored with precision.[1] This document provides in-depth, field-proven insights into the mechanisms of degradation and offers robust, actionable protocols to ensure the integrity and reactivity of your compound.

Section 1: Core Concepts: Understanding the Chemistry of Degradation

The stability of this compound is intrinsically linked to its structure. The presence of hydroxyl (-OH) groups directly adjacent to carbon atoms bearing bromine (-Br) leaving groups creates a predisposition for specific degradation pathways.[1] Understanding these mechanisms is the first step toward prevention.

Primary Degradation Pathway: Base-Catalyzed Intramolecular Cyclization

The most common and rapid degradation pathway is an intramolecular SN2 reaction, also known as an intramolecular Williamson ether synthesis, which results in the formation of a brominated epoxide.[2][3][4]

  • Mechanism: Even trace amounts of a base (e.g., residual hydroxides, amines, basic salts on glassware) can deprotonate one of the hydroxyl groups, forming a highly reactive alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide leaving group to form a stable, three-membered epoxide ring.[3][5]

  • Consequence: This transformation is irreversible and fundamentally alters the molecule's structure and reactivity. The resulting epoxide will exhibit completely different chemical behavior in subsequent reactions, leading to failed syntheses and the formation of complex, unintended byproducts.

Secondary Degradation Pathways

While less common under proper storage, the following pathways can also compromise compound integrity:

  • Oxidative Cleavage: As a vicinal diol, the C2-C3 bond is susceptible to oxidative cleavage, particularly in the presence of strong oxidizing agents or certain metal catalysts.[6][7] This would break the carbon backbone, yielding smaller, oxidized fragments like aldehydes or carboxylic acids.

  • Thermal & Photochemical Decomposition: High temperatures can cause decomposition, leading to the release of hazardous gases like hydrogen bromide.[8][9] Additionally, vicinal diols can be sensitive to photo-oxidation, a process that can be catalyzed by light, leading to cleavage products.[6]

cluster_main This compound cluster_pathways Degradation Pathways cluster_products Degradation Products A Br-CH₂-CH(OH)-CH(OH)-CH₂-Br B Base-Catalyzed Intramolecular Cyclization A->B  Trace Base (e.g., OH⁻) C Oxidative Cleavage A->C  Oxidants / Metal Catalysts D Thermal / Photo- Decomposition A->D  Heat (Δ) / Light (hν) E Brominated Epoxide B->E F Aldehydes / Carboxylic Acids C->F G HBr Gas & Other Fragments D->G

Caption: Primary and secondary degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8][9][10] For long-term storage, we recommend placing the container inside a desiccator under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

Q2: What specific chemical classes and materials should be avoided? A: Absolutely avoid contact with strong bases (e.g., NaOH, KOH, amines), as these will rapidly catalyze degradation to the epoxide.[3][11] Also avoid strong oxidizing agents. Ensure all glassware is scrupulously clean, dry, and free of any basic residue. Do not store in containers made of materials that can corrode or leach basic impurities. Use high-quality borosilicate glass or PTFE-lined containers.

Q3: How sensitive is the compound to air and light? A: While stable under normal temperatures and pressures in the short term, long-term exposure to atmospheric oxygen and ambient light can contribute to slow oxidative and photochemical degradation.[6][8] The most significant and immediate threat, however, remains moisture and basic contaminants. For optimal stability, handling under an inert atmosphere and storage in amber vials is the gold standard.

Q4: My compound arrived as a solid. Does its physical state indicate high purity? A: this compound is a solid at room temperature, with a reported melting point in the range of 82-90°C.[12][13] While a crystalline solid form is a good sign, it does not guarantee the absence of degradation products. Always verify purity by an appropriate analytical method (e.g., NMR, LC-MS) before use, especially if the material is from an older batch.

Section 3: Troubleshooting Guide
Observed Issue Probable Cause(s) Recommended Action & Explanation
Discoloration (Solid turns yellow/brown) Minor oxidation; presence of impurities from synthesis; reaction with container surface.The compound should be a white to off-white solid. Discoloration indicates degradation. Consider purification by recrystallization if possible. For critical applications, it is safer to use a fresh, unopened batch of the reagent.
Unexpected byproduct with mass loss of HBr (80.9 amu) Intramolecular Cyclization. This is the most likely culprit. The loss of HBr from the parent molecule (mass ~248 g/mol ) results in the brominated epoxide (mass ~167 g/mol ).The reaction was likely exposed to a base. Review your procedure: ensure all glassware was acid-washed and oven-dried, solvents were anhydrous and amine-free, and any reagents used were not basic or stored improperly.
NMR spectrum shows loss of -OH peaks and complex multiplets Epoxide formation. The broad singlets corresponding to the two hydroxyl protons will disappear upon cyclization. The surrounding CH and CH₂ protons will shift and show a more complex splitting pattern characteristic of the rigid epoxide ring.Confirm the presence of the epoxide using 2D NMR techniques or by comparing it to a known spectrum if available. This confirms base-catalyzed degradation. The starting material is compromised.
Reaction fails or yields are very low Degraded starting material. The reagent was likely compromised before the reaction began, containing a high percentage of the unreactive epoxide or other impurities.Always run a purity check (TLC, NMR) on your starting material before beginning a large-scale or critical synthesis. Use the handling protocols outlined in Section 4 to prevent degradation during setup.
Section 4: Gold-Standard Protocols for Preventing Degradation
Protocol 1: Long-Term Storage of this compound
  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the vial inside a larger container or desiccator. Purge the desiccator with a gentle stream of dry argon or nitrogen for 5-10 minutes.

  • Sealing: Seal the desiccator tightly. For extra protection, wrap the vial cap threads with PTFE tape before sealing.

  • Temperature: Store the sealed desiccator in a refrigerator at 2-8°C.

  • Equilibration: Before opening, allow the container to warm to room temperature completely to prevent condensation of atmospheric moisture onto the cold solid.[14]

Protocol 2: Workflow for Handling and Weighing

This workflow minimizes exposure to atmospheric contaminants.

cluster_prep Preparation cluster_weighing Weighing cluster_sealing Sealing & Storage A Allow storage container to reach Room Temp (prevents condensation) B Transfer container and all necessary tools into Glovebox/Inert Atmosphere Hood A->B C Open primary container under positive pressure of inert gas B->C D Quickly weigh required amount into a tared, dry reaction vessel C->D E Tightly re-seal primary container immediately D->E F Seal the reaction vessel (e.g., with a septum) before removing from inert atmosphere D->F G Return primary container to proper long-term storage E->G

Caption: Inert atmosphere workflow for handling this compound.

Protocol 3: Adding the Reagent to a Reaction Mixture
  • Vessel Preparation: Ensure the reaction flask is assembled, clean, dry, and under a positive pressure of inert gas (e.g., via a nitrogen/argon bubbler).

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via cannula or a dry syringe.

  • Reagent Transfer:

    • For Solid Addition: If adding as a solid, do so under a strong positive flow of inert gas to minimize back-diffusion of air.

    • For Solution Addition: If dissolving first, do so in a separate, dry, inerted flask with anhydrous solvent. Transfer the resulting solution to the main reaction flask via a cannula.

  • Verification: Once the addition is complete, ensure the system is properly sealed and remains under a positive pressure of inert gas.

By adhering to these principles and protocols, you can significantly mitigate the risk of degradation, ensuring the reliability of your experiments and the integrity of your synthetic outcomes.

References

Technisches Support-Center: Optimierung der Synthese von 1,4-Dibrom-2,3-butandiol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as per the user's request.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als zentrale Anlaufstelle für die Lösung von Herausforderungen bei der Synthese von 1,4-Dibrom-2,3-butandiol. Als leitender Anwendungswissenschaftler habe ich technische Protokolle mit praxiserprobten Erkenntnissen kombiniert, um Ihnen bei der Maximierung Ihrer Reaktionsausbeuten und der Gewährleistung der Produktreinheit zu helfen.

Kernsyntheseweg: Elektrophile Bromierung von 2-Buten-1,4-diol

Die gebräuchlichste und effektivste Methode zur Synthese von 1,4-Dibrom-2,3-butandiol ist die elektrophile Addition von Brom an 2-Buten-1,4-diol.[1] Bei dieser Reaktion greift die elektronenreiche Kohlenstoff-Kohlenstoff-Doppelbindung des Alkens das Brom-Molekül an, was zur Bildung eines vicinalen Dibromids führt.[1] Der Mechanismus verläuft über ein zyklisches Bromonium-Ion-Intermediat, was die hohe Stereoselektivität der Reaktion erklärt.[1][2]

Abbildung 1: Vereinfachter Mechanismus der Bromierung von 2-Buten-1,4-diol.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.

TroubleshootingWorkflow start_node Problem: Geringe Ausbeute decision_node1 Nebenprodukte vorhanden? start_node->decision_node1 Analyse decision_node decision_node cause_node cause_node solution_node solution_node decision_node2 Welche Art? decision_node1->decision_node2 Ja cause_node3 Ursache: Unvollständige Umsetzung decision_node1->cause_node3 Nein cause_node1 Ursache: Wasser im System decision_node2->cause_node1 Bromhydrine cause_node2 Ursache: Zu hohe Temperatur decision_node2->cause_node2 Oxidations-/ Überbromierungsprodukte solution_node1 Lösung: Wasserfreie Lösungsmittel und trockene Glasgeräte verwenden. cause_node1->solution_node1 solution_node2 Lösung: Reaktion bei 0-5°C durchführen. Brom langsam zugeben. cause_node2->solution_node2 decision_node3 Stöchiometrie korrekt? cause_node3->decision_node3 cause_node4 Ursache: Falsche Reaktionsbedingungen decision_node3->cause_node4 Ja cause_node5 Ursache: Falsche Reagenzienverhältnisse decision_node3->cause_node5 Nein solution_node3 Lösung: Reaktionszeit verlängern. Auf korrekten pH-Wert (falls zutreffend) prüfen. cause_node4->solution_node3 solution_node4 Lösung: Äquimolare Verhältnisse von Alken zu Brom sicherstellen. cause_node5->solution_node4

Abbildung 2: Workflow zur Diagnose von Problemen mit geringer Ausbeute.

Frage: Meine Reaktionsausbeute ist konstant niedrig. Was sind die häufigsten Ursachen?

Antwort: Eine geringe Ausbeute kann auf mehrere Faktoren zurückzuführen sein. Überprüfen Sie die folgenden Punkte systematisch:

  • Anwesenheit von Wasser: Wasser kann mit dem Bromonium-Ion-Intermediat reagieren und unerwünschte Bromhydrin-Nebenprodukte bilden.[1][3] Stellen Sie sicher, dass alle Glasgeräte vollständig trocken sind und verwenden Sie wasserfreie Lösungsmittel wie Dichlormethan.[1]

  • Reaktionstemperatur: Die Bromierung ist exotherm. Eine unzureichende Kühlung kann zu Nebenreaktionen wie Oxidation oder Überbromierung führen.[1] Die Reaktion wird typischerweise bei niedrigen Temperaturen, oft zwischen 0–5 °C, durchgeführt, um diese Nebenreaktionen zu minimieren.[1][3]

  • Stöchiometrie der Reagenzien: Ein falsches Molverhältnis von Alken zu Brom kann die Ausbeute beeinträchtigen. Für die besten Umsätze werden ungefähr äquimolare Verhältnisse empfohlen.[4][5] Ein leichter Überschuss an Brom kann manchmal verwendet werden, um eine vollständige Umsetzung des Ausgangsmaterials zu gewährleisten, aber ein großer Überschuss erhöht das Risiko von Nebenreaktionen.

  • Qualität der Ausgangsmaterialien: Stellen Sie sicher, dass Ihr 2-Buten-1,4-diol und Brom von hoher Reinheit sind. Verunreinigungen können die Reaktion stören oder zu unerwünschten Nebenprodukten führen.

Frage: Ich beobachte die Bildung signifikanter Nebenprodukte. Wie kann ich diese minimieren?

Antwort: Die Bildung von Nebenprodukten ist direkt mit den Reaktionsbedingungen verknüpft.

  • Zur Minimierung von Bromhydrinen: Wie oben erwähnt, ist die strikte Einhaltung wasserfreier Bedingungen entscheidend. Die Verwendung von wasserfreien Lösungsmitteln ist der Schlüssel.[1][3]

  • Zur Minimierung von Oxidationsprodukten: Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch und halten Sie die Temperatur streng kontrolliert im Bereich von 0–5 °C.[1] Fügen Sie das Brom langsam und portionsweise hinzu, um lokale Temperaturspitzen zu vermeiden.

  • Zur Minimierung von Isomerisierungs- oder Eliminierungsreaktionen: Diese sind bei dieser spezifischen Reaktion weniger verbreitet, können aber durch die Vermeidung extremer pH-Werte und übermäßiger Hitze während der Aufarbeitung unterdrückt werden.[6]

Frage: Die Isolierung und Reinigung meines Produkts ist schwierig. Haben Sie Tipps?

Antwort: 1,4-Dibrom-2,3-butandiol ist ein Feststoff, der typischerweise durch Kristallisation gereinigt wird.

  • Wahl des Lösungsmittels: Absolutes Ethanol wird häufig für die Umkristallisation verwendet, um Verunreinigungen zu entfernen und ein hochreines Produkt zu erhalten.[1][5]

  • Abtrennung: Nach der Reaktion kann das Rohprodukt durch Abfiltrieren des ausgefällten Feststoffs isoliert werden. Wenn das Produkt im Lösungsmittel verbleibt, kann eine Verdampfung des Lösungsmittels gefolgt von einer Umkristallisation erforderlich sein.

  • Trocknung: Trocknen Sie das gereinigte Produkt unter Vakuum bei einer moderaten Temperatur (z. B. 25–35 °C), um restliches Lösungsmittel zu entfernen.[5]

Häufig gestellte Fragen (FAQs)

F1: Welches ist das am häufigsten empfohlene Ausgangsmaterial? A1: Das am weitesten verbreitete und effektivste Verfahren zur Synthese von 1,4-Dibrom-2,3-butandiol ist die Bromierung von 2-Buten-1,4-diol.[1] Alternativ kann auch 2-Butin-1,4-diol verwendet werden, was jedoch eine andere Reaktionskinetik und andere Bedingungen erfordert.[4][5][7]

F2: Wie beeinflusst die Stereochemie des Ausgangs-Alkens das Endprodukt? A2: Die Bromierungsreaktion verläuft über eine Anti-Addition. Das bedeutet, dass die beiden Bromatome von den entgegengesetzten Seiten der ursprünglichen Doppelbindung hinzugefügt werden. Die Stereochemie des Ausgangsalkens (cis- oder trans-2-Buten-1,4-diol) bestimmt daher direkt die relative Stereochemie (Diastereomer) des Produkts.[1][2]

F3: Gibt es umweltfreundlichere Alternativen zur Verwendung von elementarem Brom? A3: Ja, es werden Alternativen erforscht, um die Gefahren im Zusammenhang mit der Verwendung von giftigem und korrosivem elementarem Brom zu reduzieren.[7] Eine solche Alternative ist die Verwendung von N-Bromsuccinimid (NBS) als Bromquelle.[1] Eine andere patentierte Methode erzeugt Brom in situ aus Natriumbromid und Natriumbromat unter sauren Bedingungen, wodurch die Handhabung von flüssigem Brom vermieden wird.[7]

F4: Welche typischen Ausbeuten kann ich unter optimierten Bedingungen erwarten? A4: Unter optimierten Bedingungen können die Ausbeuten für die Bromierung von 2-Buten-1,4-diol im Bereich von 68–72 % liegen.[1][7] Bei der Reaktion mit 2-Butin-1,4-diol wurden ebenfalls Ausbeuten in diesem Bereich erzielt.[7]

Zusammenfassung der optimalen Reaktionsbedingungen

ParameterEmpfehlungBegründungQuellen
Ausgangsmaterial 2-Buten-1,4-diolHohe Reaktivität und Stereoselektivität.[1]
Bromierendes Agens Elementares Brom (Br₂)Effektiv und weit verbreitet.[1]
Lösungsmittel Wasserfreies Dichlormethan (CH₂Cl₂)Verhindert die Bildung von Bromhydrin-Nebenprodukten.[1]
Temperatur 0–5 °CMinimiert Nebenreaktionen wie Oxidation und Überbromierung.[1][3][5]
Molverhältnis ~1:1 (Alken:Br₂)Gewährleistet eine effiziente Umsetzung ohne signifikanten Überschuss an Reagenzien.[4][5]
Reinigung Umkristallisation aus absolutem EthanolEntfernt Verunreinigungen und liefert ein hochreines kristallines Produkt.[1][5]
Erwartete Ausbeute 68–72 %Typischer Bereich unter optimierten Laborbedingungen.[1][7]

Referenzen

  • (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO - Benchchem. --INVALID-LINK--

  • US-Patent US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol. Google Patents. --INVALID-LINK--

  • Synthesis of butanediols by selective hydrogenolysis of 1,4-anhydroerythritol. --INVALID-LINK--

  • 2,3-Dibromo-1,4-butanediol | 20163-90-0 | Benchchem. --INVALID-LINK--

  • A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol - Google Patents. --INVALID-LINK--

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. --INVALID-LINK--

  • CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents. --INVALID-LINK--

  • Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 - Chemia. --INVALID-LINK--

References

Identification and removal of impurities in 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dibromo-2,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in this versatile chemical intermediate. Here, we synthesize technical expertise with practical, field-proven insights to ensure the highest purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. The most common synthesis involves the bromination of either 2-butene-1,4-diol or 2-butyne-1,4-diol. Consequently, you should be vigilant for:

  • Unreacted Starting Materials: Residual 2-butene-1,4-diol or 2-butyne-1,4-diol.

  • Reaction Byproducts: Bromohydrins may form if the reaction is not conducted under strictly anhydrous conditions. Over-bromination can also lead to undesired side products.[1]

  • Stereoisomers: Depending on the stereochemistry of the starting alkene, different diastereomers of 2,3-dibromo-1,4-butanediol can be formed.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

  • Color-Forming Impurities: Trace impurities that can cause discoloration, particularly upon storage or in acidic conditions.

Q2: My this compound has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint often indicates the presence of trace amounts of molecular bromine or other color-forming impurities that may have been generated during synthesis or degradation. These can often be removed by recrystallization. A patent for the related compound 1,4-butanediol suggests that hydrogenation in the presence of a nickel catalyst can also remove such color-forming bodies, though this is a more involved process. For most lab-scale applications, recrystallization should be the first method attempted.

Q3: Can I use water as a solvent for recrystallization?

A3: While this compound has some water solubility, water is generally not the ideal single solvent for recrystallization due to the compound's polar nature and the potential for co-precipitation of polar impurities. A common and more effective approach is to use a solvent pair, such as ethanol and water.[2] The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy, indicating the saturation point. Slow cooling then allows for the formation of pure crystals.

Troubleshooting Guide: Impurity Identification

Accurate identification of impurities is the cornerstone of effective purification. Below are common analytical techniques and troubleshooting tips.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying impurities that have distinct proton (¹H) or carbon (¹³C) environments.

Common Issues & Solutions:

Observation Potential Cause Troubleshooting Steps
Broad peaks in ¹H NMR Presence of acidic protons (e.g., from water or residual acid), or conformational exchange.Add a drop of D₂O to the NMR tube to exchange acidic protons. Acquire the spectrum at a different temperature to see if peaks sharpen.
Unexpected signals in the alkene region (δ 5-6 ppm) Unreacted 2-butene-1,4-diol.Compare the spectrum with a reference spectrum of the starting material. Integration of the peaks can quantify the impurity.
Signals corresponding to a triple bond in ¹³C NMR (δ 80-90 ppm) Unreacted 2-butyne-1,4-diol.A ¹³C NMR spectrum is necessary for confirmation.
Complex multiplets that are difficult to interpret Presence of multiple stereoisomers.Advanced NMR techniques like 2D-NMR (COSY, HSQC) can help in assigning the structure of different isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities. For a polar compound like this compound, derivatization may be necessary to improve volatility and chromatographic performance.[3]

Workflow for GC-MS Analysis:

Caption: GC-MS workflow for impurity analysis.

Troubleshooting GC-MS Data:

Issue Possible Cause Solution
Poor peak shape or tailing The compound is too polar for the GC column.Derivatize the sample to make it less polar. Use a more polar GC column.
No peak corresponding to the main compound The compound is not volatile enough or is degrading in the injector.Use a lower injector temperature. Derivatize the sample. Consider HPLC as an alternative.
Multiple closely eluting peaks Presence of stereoisomers.Optimize the GC temperature program to improve separation.
Unidentified peaks Unknown impurities.Analyze the mass spectrum of the unknown peak. A library search can help in identification. The fragmentation pattern can also provide structural clues.
High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar, non-volatile compounds and is an excellent alternative to GC-MS. A reverse-phase C18 column is a good starting point.

Typical HPLC Conditions:

Parameter Recommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile or methanol is a good starting point.[4]
Detector Refractive Index (RI) or UV (if impurities are UV-active)
Flow Rate 1.0 mL/min

Troubleshooting Guide: Impurity Removal

Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, absolute ethanol is a good choice.[5] A solvent pair like ethanol/water can also be effective.[6]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent to your crude product until it fully dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. A patent suggests vacuum drying at 25-35°C for 3-5 hours.[5]

Troubleshooting Recrystallization:

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used. The solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The compound is too impure.Use a lower boiling point solvent. Try a different solvent system. Purify by column chromatography first.
Low recovery Too much solvent was used. The compound is too soluble in the cold solvent. Crystals were washed with too much cold solvent.Use less solvent initially. Cool the solution for a longer period in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative. Due to the polar nature of this compound, normal-phase chromatography on silica gel will require a relatively polar eluent.

Workflow for Column Chromatography Purification:

Caption: Column chromatography purification workflow.

Troubleshooting Column Chromatography:

Issue Possible Cause Solution
Compound does not move from the baseline The eluent is not polar enough.Increase the polarity of the eluent. For very polar compounds, a small amount of methanol can be added to an ethyl acetate/hexane mixture.[7]
Poor separation of compound and impurities The eluent is too polar.Decrease the polarity of the eluent to achieve a larger difference in Rf values on TLC.
Streaking or tailing of the compound band The sample was overloaded on the column. The compound is interacting too strongly with the silica gel.Use a larger column or less sample. Add a small amount of a polar solvent like methanol or a few drops of triethylamine (if the compound is basic) to the eluent to reduce tailing.[8]
Compound appears to be decomposing on the column The silica gel is too acidic.Deactivate the silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine before loading the sample.[8] Alternatively, use a different stationary phase like neutral alumina.

References

Technical Support Center: Stereoselective Synthesis of 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1,4-dibromo-2,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and achieve high stereoselectivity in their experiments. This resource provides in-depth technical guidance in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Poor Diastereoselectivity in the Bromination of 2-Butene-1,4-diol

Question: Why am I obtaining a mixture of syn- and anti-1,4-dibromo-2,3-butanediol instead of the desired single diastereomer?

Answer: The stereochemical outcome of the bromination of 2-butene-1,4-diol is dictated by the geometry of the starting alkene and the reaction mechanism. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an SN2-like fashion.[1][2]

  • Starting from cis-2-butene-1,4-diol: The anti-addition of bromine will result in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol (syn-diastereomers).

  • Starting from trans-2-butene-1,4-diol: The anti-addition of bromine will lead to the meso compound, (2R,3S)-rel-1,4-dibromo-2,3-butanediol (anti-diastereomer).[1]

Troubleshooting Steps:

  • Verify the Stereochemistry of the Starting Alkene: The most critical factor is the isomeric purity of your starting 2-butene-1,4-diol. Use techniques like NMR spectroscopy to confirm the cis or trans configuration.

  • Control the Reaction Temperature: While the bromination of simple alkenes is typically stereospecific, temperature can sometimes influence side reactions. Running the reaction at low temperatures (e.g., 0 °C to room temperature) is generally recommended to minimize potential isomerization or other side reactions.

  • Ensure Anhydrous Conditions: The presence of water can lead to the formation of bromohydrin byproducts, which can complicate purification and lower the yield of the desired dibromide.[1] Use anhydrous solvents like dichloromethane or carbon tetrachloride.

Issue 2: Formation of Impurities and Low Yield

Question: My reaction is yielding a significant amount of side products, and the overall yield of this compound is low. What could be the cause?

Answer: Several factors can contribute to low yields and the formation of impurities during the bromination reaction.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Water Water can act as a nucleophile, attacking the bromonium ion to form bromohydrin byproducts.[1]Use anhydrous solvents and ensure all glassware is thoroughly dried.
Over-bromination Excess bromine can potentially lead to further reactions or side reactions.Use a stoichiometric amount of bromine relative to the alkene. Slow, dropwise addition of a bromine solution can help control the reaction.
Reaction Temperature Higher temperatures can promote side reactions and decrease selectivity.[2][3]Maintain a controlled, low temperature during the bromine addition.
Impure Starting Materials Impurities in the 2-butene-1,4-diol can lead to a variety of side products.Purify the starting material before use, for example, by distillation or recrystallization.
Work-up Procedure Improper work-up can lead to loss of product. This compound has some water solubility.After quenching the reaction, ensure thorough extraction of the aqueous layer with a suitable organic solvent.
Issue 3: Difficulty in Achieving High Enantioselectivity

Question: I need to synthesize a single enantiomer of this compound, but my current method yields a racemic mixture. How can I achieve high enantioselectivity?

Answer: Synthesizing a single enantiomer requires an asymmetric synthesis approach. While the direct asymmetric bromination of 2-butene-1,4-diol can be challenging, a highly effective and predictable method for creating chiral diols is the Sharpless Asymmetric Dihydroxylation (SAD) .[4][5][6] This method can be adapted to produce an enantiomerically enriched diol, which can then be further functionalized.

Proposed Synthetic Strategy:

  • Start with a suitable precursor: Instead of direct bromination of 2-butene-1,4-diol, consider a different synthetic route. For instance, you could start with a molecule that can be stereoselectively dihydroxylated and then converted to the dibromide. A potential precursor is 1,4-dibromo-2-butene.

  • Perform Sharpless Asymmetric Dihydroxylation: This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[4][6][7]

    • AD-mix-α: Contains the (DHQ)₂PHAL ligand and generally yields (R,R)-diols.[4][5]

    • AD-mix-β: Contains the (DHQD)₂PHAL ligand and generally yields (S,S)-diols.[4][5]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1,4-dibromo-2-butene

  • Reaction Setup: In a round-bottom flask, dissolve the AD-mix (α or β) in a tert-butanol/water (1:1) solvent system. Cool the mixture to 0 °C.

  • Substrate Addition: Add 1,4-dibromo-2-butene to the cooled mixture with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C, monitoring the consumption of the starting material by TLC or GC.

  • Quenching: Once the reaction is complete, quench it by adding a solid reducing agent like sodium sulfite.

  • Extraction and Purification: Warm the mixture to room temperature and extract the product with an organic solvent. The crude product can then be purified by column chromatography to yield the enantiomerically enriched this compound.

Workflow for Enantioselective Synthesis

sub 1,4-dibromo-2-butene ad_mix AD-mix-α or AD-mix-β (OsO₄, chiral ligand, reoxidant) sub->ad_mix Sharpless Asymmetric Dihydroxylation diol Enantiomerically Enriched (R,R)- or (S,S)-1,4-dibromo-2,3-butanediol ad_mix->diol purify Purification (Column Chromatography) diol->purify

Caption: Enantioselective synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the different stereoisomers of this compound?

A1: this compound has two stereocenters, which means there are 22 = 4 possible stereoisomers. These consist of one meso compound and a pair of enantiomers.[1]

  • (2R,3S)-rel-1,4-dibromo-2,3-butanediol: This is a meso compound, meaning it is achiral and has a plane of symmetry. It is also referred to as the anti-diastereomer.

  • (2R,3R)-1,4-dibromo-2,3-butanediol and (2S,3S)-1,4-dibromo-2,3-butanediol: These two are a pair of enantiomers (non-superimposable mirror images). They are referred to as the syn-diastereomers.

Q2: What is the mechanism of bromine addition to 2-butene-1,4-diol?

A2: The addition of bromine to an alkene, such as 2-butene-1,4-diol, is an electrophilic addition reaction. The mechanism involves the following steps:

  • The electron-rich double bond of the alkene attacks a bromine molecule, displacing a bromide ion.

  • A cyclic bromonium ion intermediate is formed. In this intermediate, the bromine atom is bonded to both carbons of the original double bond.[1]

  • The bromide ion that was displaced in the first step then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge. This is an SN2-like ring-opening.

  • This "backside" attack results in the anti-addition of the two bromine atoms across the double bond.

Reaction Mechanism Diagram

sub 2-Butene-1,4-diol intermediate Cyclic Bromonium Ion Intermediate sub->intermediate + Br₂ br2 Br₂ br_ion Br⁻ product This compound (anti-addition) intermediate->product + Br⁻ (backside attack)

Caption: Bromination mechanism via a bromonium ion.

Q3: How can I purify the different stereoisomers of this compound?

A3: The purification strategy depends on the mixture of stereoisomers you have.

  • Diastereomers (syn vs. anti): Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and polarity). Therefore, they can be separated by standard laboratory techniques such as:

    • Column Chromatography: This is a very effective method for separating diastereomers due to their different polarities.

    • Recrystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional crystallization can be used. A patent for a similar compound suggests using absolute ethanol for purification.[8]

  • Enantiomers ((2R,3R) vs. (2S,3S)): Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by the methods above. To separate enantiomers, you need to use a chiral method:

    • Chiral Chromatography: Using a chiral stationary phase in HPLC or GC can resolve the two enantiomers.

    • Resolution via Diastereomeric Salts: Reacting the racemic diol with a chiral resolving agent to form diastereomeric esters. These diastereomers can then be separated by chromatography or crystallization, followed by hydrolysis to recover the individual enantiomers.

Q4: Are there any specific safety precautions I should take when working with bromine and osmium tetroxide?

A4: Yes, both bromine and osmium tetroxide are highly hazardous and require strict safety protocols.

  • Bromine (Br₂):

    • Toxicity: Highly toxic, corrosive, and can cause severe burns upon contact with skin or eyes. The vapors are extremely irritating to the respiratory system.

    • Handling: Always handle bromine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available in case of spills.

  • Osmium Tetroxide (OsO₄):

    • Toxicity: Extremely toxic and volatile. The vapors can cause severe irritation to the eyes, skin, and respiratory tract, and can even fix tissues, leading to blindness.

    • Handling: Osmium tetroxide should only be handled in a certified chemical fume hood. Due to its toxicity and expense, it is almost always used in catalytic amounts.[6] The use of pre-packaged AD-mixes is recommended as it reduces the need to handle pure OsO₄.[4][5][9] Always wear appropriate PPE.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1,4-Dibromo-2,3-butanediol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,4-dibromo-2,3-butanediol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of these complex molecules. The inherent stereochemical diversity of these compounds often leads to overlapping signals and complex coupling patterns, making structural elucidation a significant hurdle. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.

Introduction: The Challenge of Stereoisomers

This compound and its derivatives can exist as multiple stereoisomers, including enantiomers and diastereomers (meso and dl pairs). These subtle differences in three-dimensional structure can lead to vastly different biological activities. NMR spectroscopy is a powerful tool for differentiating these isomers, but the resulting spectra are often far from simple. The primary challenges arise from:

  • Signal Overlap: Protons in similar chemical environments across different stereoisomers can have very close chemical shifts, leading to crowded and difficult-to-interpret spectral regions.

  • Complex Coupling Patterns: The flexible acyclic nature of these molecules allows for free rotation around carbon-carbon bonds. This results in averaged coupling constants that can complicate the determination of relative stereochemistry.

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (on the order of their coupling constant), second-order effects can distort the expected splitting patterns, further complicating analysis.

This guide will address these issues head-on, providing practical solutions and the theoretical underpinnings of each technique.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and problems encountered during the NMR analysis of this compound derivatives.

Q1: My 1H NMR spectrum shows a complicated multiplet for the CH-OH and CH2Br protons that I can't decipher. How can I simplify this?

A1: Initial Troubleshooting & Simplification Strategies

When faced with a complex, indecipherable multiplet, the first step is to employ strategies that can simplify the spectrum or provide additional information.

  • Change the Solvent: The chemical shifts of protons, particularly those involved in hydrogen bonding like the hydroxyl (OH) protons, can be highly sensitive to the solvent environment. Changing from a common solvent like CDCl3 to a more aromatic one like benzene-d6 can induce significant changes in chemical shifts, potentially resolving overlapping signals. Aprotic solvents may show the H2O signal, while protic solvents will show HOD due to deuterium exchange.

  • Vary the Temperature: For flexible molecules, the observed NMR spectrum is an average of all the conformations present. By acquiring spectra at different temperatures, you may be able to "freeze out" certain conformers or average them differently, which can alter chemical shifts and coupling constants, aiding in signal separation.

  • Use a Higher Field Spectrometer: Increasing the magnetic field strength of the NMR spectrometer increases the chemical shift dispersion, meaning the signals are spread out over a wider frequency range. This can often turn a complex, overlapping multiplet into a series of well-resolved, first-order patterns that are much easier to interpret.

Q2: I have a mixture of diastereomers (meso and dl). How can I assign the signals for each?

A2: Differentiating Diastereomers

Distinguishing between diastereomers is a common challenge. The key is to leverage techniques that are sensitive to the different spatial arrangements of the atoms.

  • 2D NMR Techniques: Two-dimensional NMR experiments are indispensable for resolving and assigning signals in complex mixtures.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other through chemical bonds. By identifying the spin systems for each diastereomer, you can begin to piece together the structure.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms they are directly attached to. This is crucial for confirming assignments and can help to resolve overlapping proton signals by spreading them out in the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing valuable information about the connectivity of the molecule.

  • Chiral Solvating Agents (CSAs): For enantiomers, which have identical NMR spectra in achiral solvents, chiral solvating agents can be used. These agents form transient diastereomeric complexes with each enantiomer, leading to different chemical shifts and allowing for their differentiation and the determination of enantiomeric excess. The effectiveness of a CSA can be solvent-dependent, with less polar solvents often leading to better separation.

Q3: How can I determine the relative stereochemistry (e.g., syn vs. anti) of the hydroxyl and bromine groups?

A3: Elucidating Relative Stereochemistry

Determining the relative stereochemistry requires probing the through-space proximity of protons and understanding the relationship between coupling constants and dihedral angles.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect protons that are close to each other in space, typically within 5 Å. The presence of a cross-peak between two protons in a NOESY or ROESY spectrum indicates their spatial proximity, which is invaluable for determining relative stereochemistry. For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive.

  • Karplus Equation and Coupling Constants: The magnitude of the three-bond coupling constant (³J) between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between the methine protons (CH-OH), you can infer the preferred conformation and thus the relative stereochemistry. For example, a large coupling constant (typically > 10 Hz) suggests an anti-periplanar relationship (180° dihedral angle), while smaller coupling constants are indicative of gauche relationships.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR
  • Sample Purity: Ensure the sample is as pure as possible. Impurities can introduce extraneous peaks and complicate the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Common choices include CDCl3, DMSO-d6, and Benzene-d6. Be aware of the residual solvent peaks.

  • Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent for a standard 5 mm NMR tube. Highly concentrated samples can lead to broad peaks.

  • Filtering: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to improve spectral quality.

Protocol 2: Acquiring a High-Quality 2D COSY Spectrum
  • Initial 1H Spectrum: Acquire a standard 1D ¹H NMR spectrum and correctly reference it.

  • Pulse Sequence Selection: Choose a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker spectrometer).

  • Spectral Width: Set the spectral width to encompass all proton signals.

  • Number of Scans: For a moderately concentrated sample, 2-4 scans per increment are usually sufficient.

  • Number of Increments: A typical COSY experiment uses 256-512 increments in the indirect dimension (t1).

  • Processing: After acquisition, the data is Fourier transformed in both dimensions. Phase correction may be necessary.

Visualizing Experimental Workflows

Workflow for Differentiating Diastereomers

diastereomer_workflow start Complex 1H NMR Spectrum (Mixture of Diastereomers) cosy Acquire 2D COSY start->cosy hsqc Acquire 2D HSQC start->hsqc assign_spin Identify Spin Systems for each Diastereomer cosy->assign_spin assign_proton_carbon Correlate Protons to Attached Carbons hsqc->assign_proton_carbon hmbc Acquire 2D HMBC assign_spin->hmbc assign_proton_carbon->hmbc confirm_connectivity Confirm Connectivity and Assign Signals hmbc->confirm_connectivity end Assigned Spectra for both Diastereomers confirm_connectivity->end

Caption: Workflow for the differentiation and assignment of diastereomer signals using 2D NMR.

Workflow for Determining Relative Stereochemistry

stereochemistry_workflow start Assigned 1H NMR Spectrum noesy Acquire 2D NOESY/ROESY start->noesy coupling Measure 3JHH Coupling Constants start->coupling analyze_noe Identify Through-Space Proton Correlations noesy->analyze_noe karplus Apply Karplus Equation to Infer Dihedral Angles coupling->karplus propose_conformation Propose Likely Conformations analyze_noe->propose_conformation karplus->propose_conformation end Determined Relative Stereochemistry propose_conformation->end

Caption: Workflow for determining relative stereochemistry using NOESY/ROESY and coupling constant analysis.

Data Summary Table

TechniqueInformation GainedCommon Issues & Solutions
1D ¹H NMR Number of unique protons, chemical environment, relative ratios, and coupling information.Signal overlap: Change solvent, vary temperature, use a higher field magnet. Broad peaks: Check sample concentration and solubility, ensure proper shimming.
COSY Shows which protons are coupled to each other (through-bond connectivity).Weak cross-peaks: Increase the number of scans. Diagonal peak artifacts: Use a gradient-selected COSY sequence.
HSQC/HMQC Correlates protons to their directly attached carbons.Low sensitivity for ¹³C: Use a more concentrated sample or a cryoprobe.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons.Ambiguous correlations: Optimize the long-range coupling delay.
NOESY/ROESY Identifies protons that are close in space (<5 Å). Crucial for stereochemistry.Zero NOE for medium-sized molecules: Use a ROESY experiment. Spin diffusion in NOESY: Use a shorter mixing time.
Chiral Solvating Agents Differentiates enantiomers by forming transient diastereomeric complexes.Poor resolution of signals: Try different CSAs, vary the concentration of the CSA, or change the solvent.

Advanced Troubleshooting

  • My spectrum has broad, rolling baselines. This is often due to poor shimming of the magnetic field. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can correct this.

  • I see unexpected sharp peaks in my spectrum. These could be from impurities in your sample or the NMR tube. Common contaminants include acetone from cleaning glassware or water from the solvent.

  • My integrals are not accurate. Ensure that the peaks are well-phased and the baseline is flat. For broad peaks, it's important to set the integration limits wide enough to encompass the entire signal.

By systematically applying the techniques and troubleshooting steps outlined in this guide, researchers can overcome the challenges of interpreting complex NMR spectra of this compound derivatives and confidently elucidate their structures and stereochemistry.

Technical Support Center: Experiments Involving 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dibromo-2,3-butanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered in experiments with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success and integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and storage of this compound.

Q1: What are the primary applications of this compound?

A1: this compound is a valuable bifunctional molecule utilized as a key intermediate in a variety of advanced organic syntheses. Its primary applications include:

  • Precursor to Chiral Epoxides: The vicinal dibromo and diol functionalities allow for the stereospecific synthesis of diepoxides, such as 1,2:3,4-diepoxybutane, through intramolecular cyclization.[1] These epoxides are crucial chiral building blocks in the synthesis of pharmaceuticals.

  • Synthesis of Gemini Surfactants: It serves as a spacer unit in the synthesis of diquaternary ammonium gemini surfactants, which exhibit unique aggregation properties and high surface activity.[2]

  • Precursor for Novel Lipids: It is a key starting material for the synthesis of arsenic-containing lipids, known as arsonolipids.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the fundamental properties of this compound is crucial for its effective use.

PropertyValueSource
Molecular Formula C₄H₈Br₂O₂[3][4]
Molecular Weight 247.91 g/mol [3]
Appearance White to off-white solid
Melting Point 82-84 °C (lit.)
Boiling Point 148-150 °C at 1.5 mmHg (lit.)[5]
Solubility Soluble in alcohols, acetone, and DMSO. Limited solubility in water and nonpolar organic solvents.Inferred from general chemical principles

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is recommended to store it in a refrigerator.[6] The container should be tightly sealed to prevent moisture absorption, which can lead to degradation.

Q4: What are the main safety precautions to consider when handling this compound?

A4: this compound is an irritant. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes. In case of a spill, the solid material should be dampened with alcohol before being transferred to a suitable container for disposal.[6]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and use of this compound.

Synthesis of this compound

Problem 1: Low Yield in the Bromination of 2-Butene-1,4-diol

  • Possible Cause 1: Suboptimal Reaction Temperature.

    • Explanation: The bromination of alkenes is an exothermic reaction. Higher temperatures can lead to side reactions such as over-bromination or oxidation, reducing the yield of the desired product.[1]

    • Solution: Maintain the reaction temperature at 0-5 °C using an ice bath to minimize side reactions.[1]

  • Possible Cause 2: Presence of Water in the Reaction Mixture.

    • Explanation: Water can compete with the bromide ion as a nucleophile, leading to the formation of bromohydrin byproducts.[1]

    • Solution: Use anhydrous solvents like dichloromethane or carbon tetrachloride and ensure all glassware is thoroughly dried before use.[1]

  • Possible Cause 3: Incomplete Reaction.

    • Explanation: Insufficient reaction time or inadequate mixing can result in the starting material not being fully consumed.

    • Solution: Allow the reaction to proceed for a sufficient duration with efficient stirring to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem 2: Formation of Impurities

  • Possible Impurity 1: Bromohydrin Byproducts.

    • Identification: Can be detected by ¹H NMR spectroscopy (presence of additional -OH and CH-Br signals) and Mass Spectrometry.

    • Removal: Purification by recrystallization from a suitable solvent system, such as ethanol/water, can effectively remove more polar impurities like bromohydrins.

  • Possible Impurity 2: Over-brominated Products.

    • Identification: Can be detected by GC-MS, which will show peaks with higher molecular weights corresponding to the addition of more than two bromine atoms.

    • Removal: Careful column chromatography on silica gel may be required to separate the desired product from less polar, over-brominated compounds.

Purification of this compound

Problem: Difficulty in Crystallization

  • Possible Cause 1: Presence of Oily Impurities.

    • Explanation: Oily byproducts can inhibit the crystallization process.

    • Solution: Wash the crude product with a cold, non-polar solvent like hexane to remove oily impurities before attempting recrystallization.

  • Possible Cause 2: Inappropriate Solvent System.

    • Explanation: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound at high temperatures and have low solubility at low temperatures.

    • Solution: A common and effective solvent for recrystallization is absolute ethanol.[7] Experiment with solvent mixtures (e.g., ethanol/water) to find the optimal conditions for crystal formation.

Use in Subsequent Reactions (e.g., Epoxidation)

Problem: Low Yield of Diepoxide

  • Possible Cause 1: Incomplete Deprotonation.

    • Explanation: The formation of the diepoxide proceeds via an intramolecular Williamson ether synthesis, which requires the deprotonation of the hydroxyl groups by a base. Incomplete deprotonation will result in a low yield.[1]

    • Solution: Use a sufficiently strong base (e.g., sodium hydroxide or potassium tert-butoxide) in a suitable solvent. Ensure the base is added in at least a stoichiometric amount (2 equivalents).

  • Possible Cause 2: Competing Intermolecular Reactions.

    • Explanation: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.

Section 3: Detailed Experimental Protocols

Synthesis of (2R,3S)-rel-2,3-Dibromo-1,4-butanediol from cis-2-Butene-1,4-diol

This protocol is adapted from established laboratory procedures for the stereoselective bromination of an alkene.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-butene-1,4-diol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in anhydrous DCM to the stirred solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from absolute ethanol to yield pure (2R,3S)-rel-2,3-Dibromo-1,4-butanediol.

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 30-40 °C) to remove any residual solvent.[7]

Section 4: Visualizations

Decision-Making Workflow for Troubleshooting Low Synthesis Yield

Troubleshooting_Yield start Low Yield of This compound check_temp Was the reaction temperature maintained at 0-5 °C? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_water Were anhydrous solvents and dry glassware used? water_yes Yes check_water->water_yes Yes water_no No check_water->water_no No check_time Was the reaction monitored to completion (e.g., by TLC)? time_yes Yes check_time->time_yes Yes time_no No check_time->time_no No temp_yes->check_water solution_temp Optimize cooling to prevent side reactions. temp_no->solution_temp water_yes->check_time solution_water Use anhydrous conditions to avoid bromohydrin formation. water_no->solution_water re_evaluate Re-evaluate stoichiometry and purity of starting materials. time_yes->re_evaluate solution_time Increase reaction time and ensure efficient stirring. time_no->solution_time

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Degradation Pathway of this compound in the Presence of a Base

Degradation_Pathway start This compound HOCH₂CH(Br)CH(Br)CH₂OH intermediate Mono-alkoxide ⁻OCH₂CH(Br)CH(Br)CH₂OH start->intermediate + Base (-H⁺) epoxide Bromohydrin epoxide O(CH₂)CHCH(Br)CH₂OH intermediate->epoxide Intramolecular SN2 (-Br⁻) diepoxide 1,2:3,4-Diepoxybutane O(CH₂)CHCH(CH₂)O epoxide->diepoxide + Base (-H⁺) Intramolecular SN2 (-Br⁻)

Caption: Base-mediated intramolecular cyclization of this compound to form a diepoxide.

References

Validation & Comparative

A Senior Application Scientist's Guide to 1,4-Dibromo-2,3-butanediol: A Comparative Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic route. Among the diverse array of bifunctional molecules, 1,4-Dibromo-2,3-butanediol stands out as a versatile precursor for a range of valuable transformations. This guide provides an in-depth, objective comparison of this compound with other relevant brominated compounds, supported by established chemical principles and experimental insights to inform your synthetic strategy.

Introduction to this compound: A Multifaceted Reagent

This compound is a unique four-carbon scaffold featuring both hydroxyl and bromo functionalities. This duality is the cornerstone of its synthetic utility, allowing for a variety of sequential or one-pot transformations. The presence of vicinal diols and primary bromides offers multiple reactive sites, making it a valuable precursor for the synthesis of complex molecules, including heterocycles and chiral compounds.[1]

Key Structural Features and Stereochemistry:

The molecule possesses two stereocenters at the C2 and C3 positions, leading to the existence of different stereoisomers, including chiral (R,R and S,S) and meso forms.[2] This stereochemical richness is a significant advantage, as it allows for the synthesis of stereochemically defined products, a crucial aspect in pharmaceutical development.

The Synthetic Powerhouse: Key Applications and Mechanistic Considerations

The strategic value of this compound lies in its ability to participate in a variety of transformations, primarily driven by the reactivity of its hydroxyl and bromo groups.

Synthesis of Epoxides and Tetrahydrofurans: A Gateway to Heterocycles

One of the most prominent applications of this compound is in the synthesis of diepoxides and substituted tetrahydrofurans, which are common motifs in biologically active molecules.

The conversion to a diepoxide, such as 1,2:3,4-diepoxybutane, is typically achieved through an intramolecular Williamson ether synthesis. This reaction proceeds via deprotonation of the hydroxyl groups by a base, followed by an intramolecular SN2 attack of the resulting alkoxide on the carbon bearing the bromine atom. The stereochemistry of the starting diol directly influences the stereochemistry of the resulting epoxide.

Experimental Protocol: Synthesis of (S,S)-1,2,3,4-Diepoxybutane from a Chiral Dibromobutane Diol Precursor

This protocol is adapted from a procedure for the synthesis of chiral non-racemic diols.[3]

  • Mesylation: To a solution of (2R,3R)-1,4-bis(methanesulfonyloxy)-2,3-butanediol (a derivative of the corresponding dibromodiol) in methylene chloride, add pyridine and cool to 0°C.

  • Add methanesulfonyl chloride dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Epoxidation: The resulting dimesylate can then be treated with a strong base (e.g., sodium hydroxide) in a suitable solvent to effect the double intramolecular SN2 reaction, yielding the desired diepoxide.

The following diagram illustrates the logical workflow for the synthesis of a diepoxide from a dibromodiol precursor.

diepoxide_synthesis start This compound step1 Base (e.g., NaOH) Intramolecular SN2 start->step1 product 1,2:3,4-Diepoxybutane step1->product

Caption: Workflow for diepoxide synthesis.

Comparative Analysis: this compound vs. Alternative Brominated Compounds

The decision to use this compound should be made after considering the performance and characteristics of alternative reagents.

Head-to-Head: this compound vs. 1,4-Dibromobutane in Cyclization Reactions

A common alternative for forming five-membered rings is 1,4-dibromobutane. While structurally simpler, it lacks the hydroxyl groups that offer both stereochemical control and additional synthetic handles.

FeatureThis compound1,4-Dibromobutane
Functionality Bifunctional (diol and dibromide)Monofunctional (dibromide)
Stereocontrol Inherent stereocenters allow for stereoselective synthesis.Achiral, leading to racemic or achiral products unless a chiral nucleophile is used.
Reactivity Hydroxyl groups can participate in neighboring group effects, potentially influencing reaction rates. The secondary nature of the bromides can lead to slower SN2 reactions compared to primary bromides.Primary bromides are generally more reactive in SN2 reactions due to less steric hindrance.[4]
Solubility The hydroxyl groups increase polarity and solubility in protic solvents.Less polar, more soluble in nonpolar organic solvents.
Applications Precursor to chiral epoxides, diols, and complex heterocyclic systems.[1]Primarily used for the synthesis of tetrahydrofuran, pyrrolidine, and other simple five-membered rings.[5]

Causality in Experimental Choices: When stereochemistry is paramount in the target molecule, this compound is the superior choice. The defined stereocenters of the starting material can be transferred to the product, a level of control that 1,4-dibromobutane cannot offer. However, for the synthesis of simple, achiral five-membered heterocycles where cost and reaction speed are the primary drivers, the higher reactivity of the primary bromides in 1,4-dibromobutane might be advantageous.[4]

The following diagram illustrates the mechanistic difference in the initial nucleophilic attack.

sn2_comparison cluster_0 This compound cluster_1 1,4-Dibromobutane a Secondary Carbon b Steric Hindrance a->b Slower SN2 c Primary Carbon d Less Steric Hindrance c->d Faster SN2

Caption: Steric effects on SN2 reactivity.

Vicinal Dibromodiols vs. Other Brominated Precursors for Epoxide Synthesis

While this compound is an excellent precursor for diepoxides, other brominated compounds can be used to synthesize mono-epoxides. A common alternative is a bromohydrin, which can be synthesized from an alkene.

PrecursorReactionProductKey Considerations
This compound Intramolecular Williamson Ether Synthesis (Base)DiepoxideStereochemistry is controlled by the starting material. Two epoxide rings are formed.
Alkene 1. Bromination in water (forms bromohydrin)\n2. BaseMono-epoxideRegioselectivity of bromohydrin formation can be an issue. Stereochemistry is dependent on the alkene geometry and reaction conditions.
1,4-Butanediol Two-step process involving carbonylation and decarboxylation.[6][7]EpoxybutaneA greener alternative that avoids the use of bromine.[6]

Trustworthiness of Protocols: The synthesis of epoxides from halohydrins is a well-established and reliable method. However, the direct use of a stereodefined precursor like this compound provides a more direct and often more predictable route to chiral diepoxides, minimizing the need for extensive purification to separate stereoisomers.

Practical Considerations: Handling and Safety

This compound is a solid at room temperature and should be handled with appropriate personal protective equipment, including gloves and safety goggles.[8][9] It is stable under normal conditions but is hygroscopic.[10] It is important to store it in a dry place, away from incompatible materials such as acids and strong reducing agents.[10]

Conclusion: Strategic Selection of Brominated Building Blocks

This compound is a powerful and versatile tool in the synthetic chemist's arsenal, particularly when stereochemical control is a primary objective. Its bifunctional nature allows for the efficient construction of complex molecular architectures that would be more challenging to access using simpler brominated alkanes.

The choice between this compound and other brominated compounds is a strategic one that depends on the specific goals of the synthesis. For the creation of chiral diepoxides and highly functionalized heterocyclic systems, the stereochemical information embedded in this compound makes it an invaluable starting material. For simpler, achiral targets where reaction rate and cost are the main concerns, alternatives like 1,4-dibromobutane may be more suitable. A thorough understanding of the reactivity and stereochemical implications of each reagent, as outlined in this guide, will enable researchers to make informed decisions and design more efficient and elegant synthetic routes.

References

Definitive Stereochemical Assignment of 1,4-Dibromo-2,3-butanediol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. Molecules with multiple stereocenters, such as 1,4-dibromo-2,3-butanediol, can exist as various stereoisomers, each with unique physicochemical properties and pharmacological profiles. This guide provides an in-depth comparison of the definitive analytical method of single-crystal X-ray crystallography with common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the unambiguous structural validation of the meso and racemic diastereomers of this compound.

The Challenge of Stereoisomerism in this compound

This compound possesses two chiral centers at the C2 and C3 positions. This gives rise to three possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) which constitute the racemic mixture, and an achiral meso compound ((2R,3S)). The subtle differences in the spatial arrangement of the hydroxyl and bromine substituents between these diastereomers can lead to significant variations in their chemical reactivity and biological interactions. Therefore, the ability to definitively assign the stereochemistry is paramount.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density within the molecule can be generated, revealing the precise spatial coordinates of each atom.

The Crystallographic Workflow: From Synthesis to Structure

The journey to a definitive crystal structure involves a meticulous multi-step process, each demanding careful execution and an understanding of the underlying principles.

cluster_synthesis Synthesis cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Elucidation Synthesis Stereoselective Synthesis of Diastereomers Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Pure Compound Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction High-Quality Crystal Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Diffraction Data

Caption: The experimental workflow for X-ray crystallographic analysis.

Experimental Protocol: Stereoselective Synthesis and Crystallization

Synthesis of Racemic (2R,3R/2S,3S)-1,4-Dibromo-2,3-butanediol:

The synthesis of the racemic mixture is typically achieved through the anti-addition of bromine to trans-2-butene-1,4-diol.[1] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, resulting in the formation of the racemic product.

Step-by-Step Synthesis Protocol:

  • Dissolve trans-2-butene-1,4-diol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine in DCM dropwise to the stirred diol solution. The characteristic red-brown color of bromine should disappear upon addition.

  • Continue the addition until a faint persistent bromine color is observed.

  • Quench the reaction with a saturated solution of sodium thiosulfate to remove any excess bromine.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude racemic this compound.

Synthesis of meso-(2R,3S)-1,4-Dibromo-2,3-butanediol:

Conversely, the meso diastereomer is synthesized via the syn-addition of bromine to cis-2-butene-1,4-diol.

Single Crystal Growth:

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques for small molecules include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystallization.

  • Thermal Recrystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization.

The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.

Interpreting the Crystal Structure

A successful crystallographic experiment provides a wealth of precise data, including bond lengths, bond angles, and torsional angles. Most importantly for stereochemical validation, it provides the absolute configuration of each chiral center (if a heavy atom is present and anomalous dispersion is measured) or at least the relative configuration of all stereocenters.

Hypothetical Crystallographic Data for this compound Diastereomers:

Parametermeso-(2R,3S)Racemic (2R,3R)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
C2-C3 Bond Length~1.53 Å~1.53 Å
Br-C-C-Br Torsion Angle~180° (anti)~60° (gauche)
Key FeatureCenter of inversionChiral space group

Note: This is illustrative data as a specific CSD entry for this compound was not located.

Spectroscopic Alternatives: NMR and Mass Spectrometry

While X-ray crystallography provides a definitive solid-state structure, NMR and MS are powerful solution-phase techniques that offer complementary information and are often more readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure. For diastereomers, differences in their spatial arrangement can lead to distinct NMR spectra.

¹H and ¹³C NMR Spectroscopy:

Due to the plane of symmetry in the meso compound, the two halves of the molecule are chemically equivalent. This results in a simpler NMR spectrum compared to the racemic diastereomer, where the corresponding nuclei are diastereotopic.

Expected NMR Spectral Differences:

Spectrummeso-(2R,3S)-1,4-Dibromo-2,3-butanediolRacemic (2R,3R/2S,3S)-1,4-Dibromo-2,3-butanediol
¹H NMR Fewer signals due to symmetry. Protons on C1 and C4 are equivalent, as are the protons on C2 and C3.More complex spectrum. Protons on C1 and C4 are diastereotopic, as are the methine protons.
¹³C NMR Fewer signals. C1 and C4 are equivalent, and C2 and C3 are equivalent.Four distinct signals for the four carbon atoms.

Illustrative ¹³C NMR Data:

Carbon AtomPredicted δ (ppm) for mesoPredicted δ (ppm) for Racemic
C1/C4~35~36
C2/C3~55~57

A more definitive NMR-based method for distinguishing diastereomers involves the formation of chiral derivatives, such as Mosher's esters, or by converting the diol into an acetonide. The resulting diastereomeric products will exhibit more pronounced differences in their NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While enantiomers have identical mass spectra, diastereomers can sometimes exhibit subtle differences in their fragmentation patterns due to the different spatial arrangement of atoms influencing the stability of fragment ions. However, for closely related diastereomers like those of this compound, the electron ionization (EI) mass spectra are often very similar, making differentiation by MS alone challenging. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a prominent feature in the mass spectrum of all stereoisomers.

Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Definitive Structure Yes, provides absolute or relative stereochemistry.Infers connectivity and relative stereochemistry.Provides molecular weight and fragmentation patterns.
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Throughput LowHighHigh
Key Advantage Unambiguous 3D structure determination.Provides information on solution-state conformation and dynamics.High sensitivity and determination of molecular formula.
Key Limitation Requires a high-quality single crystal.Can be ambiguous for complex stereoisomers.Generally cannot distinguish between stereoisomers.

Conclusion: An Integrated Approach

While single-crystal X-ray crystallography is the undisputed gold standard for the validation of the structure of this compound and other complex stereoisomers, a comprehensive analytical approach employing NMR and MS is invaluable. NMR provides crucial information about the structure and purity in the solution phase, which is often more relevant to the compound's intended application, while MS confirms the molecular weight and elemental composition. The choice of analytical technique will ultimately depend on the specific research question, the availability of the sample, and the required level of structural detail. For definitive stereochemical assignment in drug development and registration, X-ray crystallography remains the indispensable tool.

References

A Comparative Guide to the Synthesis of 1,4-Dibromo-2,3-butanediol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dibromo-2,3-butanediol is a versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. Its vicinal diol and dibromide functionalities make it a valuable precursor for constructing complex molecules, including chiral epoxides and other heterocyclic systems, which are pivotal in drug discovery and development.[1] The stereochemistry of this compound, with its two stereocenters, gives rise to three stereoisomers: a meso compound and a pair of enantiomers (R,R and S,S). The ability to selectively synthesize these stereoisomers is crucial for their application in asymmetric synthesis.

This technical guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying mechanisms, experimental protocols, and the relative advantages of each approach. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for their synthetic strategies.

Core Synthesis Methodologies: A Comparative Overview

Two principal strategies dominate the synthesis of this compound: the electrophilic bromination of an unsaturated diol precursor and the ring-opening of a diepoxide. Each route offers distinct advantages in terms of stereocontrol, yield, and scalability.

FeatureRoute 1: Electrophilic BrominationRoute 2: Diepoxide Ring-Opening
Starting Material 2-Butene-1,4-diol1,3-Butadiene diepoxide
Key Transformation Electrophilic addition of bromineNucleophilic ring-opening
Stereocontrol High (anti-addition)High (anti-addition)
Primary Reagent Molecular Bromine (Br₂) or alternative brominating agentsHydrobromic Acid (HBr)
Key Advantages High stereoselectivity, well-established methodology.Utilizes a different class of starting material, offering an alternative pathway.
Potential Challenges Handling of hazardous bromine, potential for over-bromination.Synthesis of the diepoxide starting material, regioselectivity in unsymmetrical epoxides.

Route 1: Electrophilic Bromination of 2-Butene-1,4-diol

This is the most common and direct method for synthesizing 2,3-dibromo-1,4-butanediol.[1] The reaction proceeds via the electrophilic addition of bromine across the carbon-carbon double bond of 2-butene-1,4-diol.

Reaction Mechanism

The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion. This backside attack dictates the stereochemistry of the final product, leading to the formation of the vicinal dibromide with a specific relative stereochemistry.

G cluster_0 Electrophilic Bromination start 2-Butene-1,4-diol + Br₂ intermediate Cyclic Bromonium Ion Intermediate start->intermediate Electrophilic Attack product This compound intermediate->product Nucleophilic Attack by Br⁻ (anti-addition)

Caption: Electrophilic addition of bromine to 2-butene-1,4-diol.

Experimental Protocol

A general procedure for the bromination of 2-butene-1,4-diol is as follows:

  • Dissolution: Dissolve 2-butene-1,4-diol in a suitable solvent, such as water or a chlorinated solvent.

  • Bromination: Slowly add a solution of molecular bromine (Br₂) in the same solvent to the diol solution at a controlled temperature, typically at or below room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the bromine color.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Alternative brominating agents can also be employed, such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer advantages in terms of handling and selectivity.[2] Another approach involves the use of oxone and hydrogen bromide, providing a greener chemistry alternative.[3]

Performance and Considerations

This method is favored for its high stereoselectivity, which is critical for producing specific diastereomers.[1] The anti-addition mechanism ensures a predictable stereochemical outcome. However, the use of elemental bromine requires appropriate safety precautions due to its corrosive and toxic nature. The choice of solvent can also influence the reaction rate and selectivity.

Route 2: Ring-Opening of 1,3-Butadiene Diepoxide

An alternative approach involves the synthesis of this compound from 1,3-butadiene diepoxide. This method relies on the nucleophilic ring-opening of the epoxide rings by a bromide source, typically hydrobromic acid (HBr).

Reaction Mechanism

The reaction proceeds in two steps, with the opening of each epoxide ring. Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. A bromide ion then attacks one of the electrophilic carbons of the protonated epoxide, leading to ring opening. This process is repeated for the second epoxide ring.

G cluster_1 Diepoxide Ring-Opening start_epoxide 1,3-Butadiene Diepoxide + HBr intermediate_epoxide Protonated Epoxide start_epoxide->intermediate_epoxide Protonation intermediate_halohydrin Bromohydrin Intermediate intermediate_epoxide->intermediate_halohydrin Nucleophilic Attack by Br⁻ final_product This compound intermediate_halohydrin->final_product Second Ring-Opening

Caption: Stepwise ring-opening of 1,3-butadiene diepoxide with HBr.

Experimental Protocol

A general procedure for the ring-opening of 1,3-butadiene diepoxide is as follows:

  • Reaction Setup: In a reaction vessel, cool a solution of aqueous hydrobromic acid.

  • Substrate Addition: Slowly add 1,3-butadiene diepoxide to the cold HBr solution with vigorous stirring.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion. The reaction is typically exothermic.

  • Work-up and Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic extract to remove any remaining acid, dry it over an anhydrous salt, and concentrate it under reduced pressure. The product can be purified by distillation or chromatography.

The synthesis of the starting material, 1,3-butadiene diepoxide, can be achieved through the epoxidation of 1,3-butadiene with reagents like hydrogen peroxide or organic peracids.[4]

Performance and Considerations

This route offers a valuable alternative to the direct bromination of alkenes. The stereochemistry of the ring-opening is also anti, leading to a trans-configuration of the bromide and hydroxyl groups.[5][6][7] The regioselectivity of the attack on unsymmetrical epoxides is a critical consideration, with the nucleophile generally attacking the less substituted carbon under basic or neutral conditions and the more substituted carbon under acidic conditions due to the development of partial positive charge.[7] The synthesis and handling of the diepoxide precursor may present additional challenges.

Conclusion

Both the electrophilic bromination of 2-butene-1,4-diol and the ring-opening of 1,3-butadiene diepoxide are viable and effective methods for the synthesis of this compound. The choice between these routes will depend on several factors, including the availability and cost of starting materials, desired stereoisomer, and the scale of the synthesis.

  • Route 1 (Electrophilic Bromination) is a more direct and commonly employed method, offering excellent stereocontrol. It is well-suited for laboratories equipped to handle elemental bromine.

  • Route 2 (Diepoxide Ring-Opening) provides a valuable alternative, particularly when the diepoxide starting material is readily accessible. It also offers high stereocontrol due to the nature of the SN2-type ring-opening.

Researchers should carefully evaluate the specific requirements of their project to select the most appropriate synthetic strategy. Further optimization of reaction conditions for either route may lead to improved yields and purity.

References

A Researcher's Guide to Reference Spectra Databases for 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecules like 1,4-dibromo-2,3-butanediol are paramount. This halogenated diol, with its multiple stereoisomers, presents unique analytical challenges. Access to reliable reference spectra is not merely a convenience but a cornerstone of rigorous scientific inquiry, ensuring accuracy in synthesis, reaction monitoring, and quality control. This guide provides an in-depth comparison of publicly available spectral databases for this compound and outlines practical, field-proven methodologies for its analysis.

The Fragmented Landscape of Spectral Data for this compound

A comprehensive search for reference spectra of this compound reveals a notable fragmentation of data across various public databases. Unlike more common compounds that may have a complete set of spectra in a single, unified database, the spectral information for this particular diol is scattered. This necessitates a multi-database approach for a thorough characterization. The primary repositories holding relevant data are the NIST WebBook and PubChem, which in turn aggregates data from other sources.

Comparative Overview of Key Databases
DatabaseSpectral Data Availability for this compoundData AccessibilityKey Features & Limitations
NIST WebBook Mass Spectrum (Electron Ionization) available for dl-2,3-dibromo-1,4-butanediol (CAS 1947-58-6).[1]Direct access to the mass spectrum image and data.Strengths: Provides high-quality, curated mass spectral data. Limitations: Lacks other types of spectra like NMR or IR for this specific compound.
PubChem Aggregates links to various spectra for 2,3-dibromo-1,4-butanediol (CID 16041), including: ¹H NMR (from Sigma-Aldrich), FT-IR (from Sigma-Aldrich), GC-MS (from NIST).[2]Links out to original sources. Does not host the spectra directly.Strengths: Centralized hub for chemical information, providing links to diverse spectral data.[3][4][5] Limitations: Data is not integrated; users must navigate to external sites. The quality and format of the spectra are determined by the original source.
Spectral Database for Organic Compounds (SDBS) No dedicated entry found for this compound in searches.N/ALimitations: While an excellent resource for many organic compounds, it does not currently appear to house data for this specific diol.

This decentralized reality underscores the importance of a systematic and multi-pronged strategy for gathering comprehensive spectral information for less common, yet scientifically significant, compounds.

Navigating the Databases: A Logical Workflow

The following diagram illustrates an effective workflow for researchers seeking to characterize this compound using publicly available spectral data.

G cluster_0 Data Acquisition Workflow Start Start PubChem_Search Search PubChem for This compound (CID 16041) Start->PubChem_Search Primary Hub NIST_Search Search NIST WebBook for dl-2,3-dibromo-1,4-butanediol (CAS 1947-58-6) Start->NIST_Search Direct Search Aggregate_Data Aggregate and Compare - ¹H NMR - FT-IR - Mass Spectrum PubChem_Search->Aggregate_Data NIST_Search->Aggregate_Data Experimental_Verification Perform Experimental Analysis Aggregate_Data->Experimental_Verification In-house validation Final_Characterization Final Structural Characterization Experimental_Verification->Final_Characterization

Caption: Workflow for spectral data retrieval and verification.

Experimental Protocols for In-House Spectral Acquisition

Given the dispersed nature of online reference data, in-house experimental verification is often necessary. Below are detailed protocols for acquiring high-quality spectra for this compound.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

The choice of sampling technique for FT-IR analysis of a solid sample like this compound is critical. Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation.

Methodology: Attenuated Total Reflectance (ATR)-FT-IR

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric and instrumental interferences.

  • Sample Application:

    • Place a small amount (a few milligrams) of solid this compound onto the ATR crystal.

  • Pressure Application:

    • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum should be baseline-corrected and, if necessary, an ATR correction can be applied to make the spectrum appear more like a traditional transmission spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR is fundamental for structural elucidation. For diols, especially when stereochemistry is a factor, derivatization can be a powerful tool to resolve overlapping signals and determine enantiomeric purity.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation (Direct Analysis):

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

    • Key parameters to consider are the number of scans, relaxation delay, and pulse angle to ensure accurate integration.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and assign them to the corresponding protons in the molecule.

Advanced Technique: Chiral Derivatization for Enantiomeric Purity

For mixtures of stereoisomers, chiral derivatizing agents, such as chiral boric acids, can be employed.[6][7] This technique converts the enantiomeric or diastereomeric diols into new species with distinct NMR signals, allowing for their quantification.

G cluster_1 Chiral Derivatization for NMR Analysis Diol_Mixture Mixture of This compound stereoisomers Reaction Reaction in NMR Tube Diol_Mixture->Reaction Chiral_Agent Chiral Derivatizing Agent (e.g., Chiral Boric Acid) Chiral_Agent->Reaction Diastereomeric_Complexes Formation of Diastereomeric Complexes Reaction->Diastereomeric_Complexes NMR_Analysis ¹H NMR Analysis Diastereomeric_Complexes->NMR_Analysis Distinct_Signals Observation of Distinct Signals for Each Stereoisomer NMR_Analysis->Distinct_Signals Quantification Quantification by Signal Integration Distinct_Signals->Quantification

References

A Senior Application Scientist's Guide to Alternatives for 1,4-Dibromo-2,3-butanediol in the Synthesis of Key C4 Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Building Block

1,4-Dibromo-2,3-butanediol is a versatile bifunctional molecule, prized in synthetic chemistry for its vicinal diol core and two primary bromide leaving groups.[1] Its principal application lies in its role as a precursor to 1,2:3,4-diepoxybutane (also known as butadiene diepoxide), a highly reactive, bifunctional electrophile used extensively as a cross-linking agent for polymers, a biological stain, and a key intermediate in pharmaceutical synthesis.[2][3] The synthesis of the diepoxide from the dibromodiol typically proceeds via a base-mediated double intramolecular SN2 reaction.

However, reliance on this classical precursor carries inherent challenges, including the use of elemental bromine, potential for side-product formation, and considerations of atom economy. For researchers and process chemists aiming to optimize synthetic routes, enhance safety profiles, or explore bio-based feedstocks, a critical evaluation of alternative reagents is essential. This guide provides an in-depth comparison of viable synthetic alternatives to this compound, focusing on the synthesis of 1,2:3,4-diepoxybutane. We will examine the mechanistic underpinnings, provide comparative experimental data, and offer field-proven insights to guide your selection process.

The Benchmark: Diepoxide Synthesis via this compound

The traditional pathway begins with the bromination of 2-butene-1,4-diol, which establishes the required stereochemistry and installs the necessary leaving groups. The subsequent treatment with a strong base induces a tandem ring-closure to yield the diepoxide.

The primary advantage of this route is the potential for high stereochemical control. Starting with a specific stereoisomer of 2-butene-1,4-diol allows for the synthesis of specific stereoisomers of the final diepoxide, a critical feature for applications in asymmetric synthesis and chiral polymer development.

G cluster_0 Benchmark Pathway A 2-Butene-1,4-diol B This compound A->B Br₂ (Electrophilic Addition) C 1,2:3,4-Diepoxybutane B->C Strong Base (e.g., NaOH) (Double Intramolecular SN2)

Caption: The classical two-step synthesis of 1,2:3,4-diepoxybutane.

Representative Protocol: Two-Step Synthesis from 2-Butene-1,4-diol

Step 1: Bromination of 2-Butene-1,4-diol

  • Dissolve 2-butene-1,4-diol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) in a flask protected from light and cooled to 0-5°C in an ice bath.[1]

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise, maintaining the low temperature to minimize side reactions.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound. Purification is typically achieved by recrystallization.

Step 2: Epoxidation

  • Dissolve the purified this compound (1.0 eq) in a suitable solvent such as water or a water/THF mixture.

  • Add a solution of a strong base, such as sodium hydroxide (2.0-2.2 eq), portion-wise while monitoring the temperature.

  • Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the completion of the reaction.

  • Extract the product with an organic solvent (e.g., diethyl ether), combine the organic layers, dry, and concentrate.

  • Purify the resulting 1,2:3,4-diepoxybutane by vacuum distillation.

Alternative Synthetic Strategies and Reagent Comparisons

Here we explore three distinct alternative pathways, each with unique advantages and drawbacks in terms of efficiency, safety, cost, and environmental impact.

Alternative 1: Direct Epoxidation of 1,3-Butadiene

This is the most common industrial route, leveraging the direct oxidation of a readily available C4 feedstock. The reaction typically employs a peroxy acid or a catalytic system to introduce the two epoxide functionalities.

Causality of Experimental Choice: This method is favored for its atom economy and fewer synthetic steps. However, it presents significant challenges. 1,3-butadiene is a flammable and carcinogenic gas, requiring specialized handling equipment.[4] Furthermore, the reaction generally produces a mixture of stereoisomers (D/L and meso forms), which may require subsequent separation if a specific isomer is needed.[2]

G cluster_1 Direct Epoxidation Pathway A 1,3-Butadiene (gas) B 1,2:3,4-Diepoxybutane (Mixture of Stereoisomers) A->B Peroxy Acid (e.g., m-CPBA) or Catalytic Oxidation

Caption: A highly atom-economical, one-step route to diepoxybutane.

Alternative 2: The Dichloro Analogue (1,4-Dichloro-2,3-butanediol)

A close cousin to the benchmark reagent, 1,4-dichloro-2,3-butanediol can be synthesized by the chlorination of 2-butene-1,4-diol. The subsequent cyclization follows the same mechanistic path as the dibromo compound.

Causality of Experimental Choice: The primary motivation for choosing the dichloro analogue is cost and safety. Chlorine is generally less expensive and easier to handle than bromine. However, this comes at the cost of reactivity. The chloride ion is a less effective leaving group than bromide, meaning the subsequent base-induced cyclization requires more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times), which can lead to a higher incidence of side reactions and potentially lower yields.

Alternative 3: Bio-Derived Routes from Butanediols

With the increasing availability of bio-fermentation routes to butanediols, pathways starting from these feedstocks are becoming highly attractive from a sustainability perspective.[5] A common strategy involves the catalytic dehydration of 2,3-butanediol to 1,3-butadiene, which then enters the direct epoxidation pathway described in Alternative 1.[6][7]

Causality of Experimental Choice: This approach aligns with green chemistry principles by utilizing a renewable feedstock. The key challenge lies in the efficiency of the dehydration step. This reaction is typically performed in the vapor phase at high temperatures over a solid acid catalyst (e.g., alumina) and can be plagued by the formation of byproducts like methyl ethyl ketone via pinacol rearrangement.[6] Success hinges on careful catalyst selection and process optimization to maximize the selectivity for 1,3-butadiene.

G cluster_2 Bio-Based Pathway A 2,3-Butanediol (from Fermentation) B 1,3-Butadiene A->B Catalytic Dehydration (e.g., γ-Al₂O₃, high temp) C 1,2:3,4-Diepoxybutane B->C Direct Epoxidation

Caption: A sustainable, multi-step route starting from a renewable feedstock.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for each alternative, providing a head-to-head comparison to guide reagent selection.

ParameterBenchmark: this compoundAlternative 1: 1,3-ButadieneAlternative 2: 1,4-Dichloro-2,3-butanediolAlternative 3: Bio-2,3-Butanediol
Starting Material 2-Butene-1,4-diol1,3-Butadiene2-Butene-1,4-diol2,3-Butanediol
Number of Steps 2122+
Stereocontrol Potentially HighLow (yields mixture)Potentially HighLow (yields mixture)
Key Reagents Br₂, NaOHPeroxy Acid / CatalystCl₂, NaOHDehydration Catalyst, Peroxy Acid
Safety Concerns Use of elemental bromineHandling of toxic, flammable gas[2][8]Use of chlorine gasHigh-temperature gas-phase reaction
Green Chemistry Poor (bromine, multiple steps)Good (atom economy)ModerateExcellent (renewable feedstock)
Scalability ModerateHigh (Industrial standard)ModerateDependent on dehydration efficiency
Relative Cost HighLowModeratePotentially Low (feedstock dependent)

Conclusion and Expert Recommendations

The choice of reagent to replace this compound is not a one-size-fits-all decision. It is a strategic choice dictated by the specific goals of the synthesis.

  • For Stereospecificity: If the synthesis of a single, pure stereoisomer of 1,2:3,4-diepoxybutane is the primary objective, the classical This compound (or its dichloro analogue, if reaction conditions can be optimized) remains the most logical choice, provided a stereochemically pure starting butenediol is available.

  • For Large-Scale Industrial Production: For bulk synthesis where a mixture of stereoisomers is acceptable, the direct epoxidation of 1,3-butadiene is unrivaled in its efficiency and scalability, despite the significant engineering controls required for safe handling.

  • For Sustainable and Green Synthesis: The emerging route from bio-derived 2,3-butanediol represents the future. While currently more complex due to the dehydration step, ongoing research into more selective and efficient catalysts is rapidly making this a competitive and environmentally superior alternative.[6][9]

By understanding the mechanistic trade-offs and evaluating the quantitative performance data, researchers can confidently select the optimal synthetic strategy that balances stereochemical requirements, process safety, economic viability, and environmental responsibility.

References

A Comparative Guide to the Biological Activity of 1,4-Dibromo-2,3-butanediol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Halogenated Butanediols

Halogenated organic compounds represent a rich source of biologically active molecules with diverse therapeutic potential. The introduction of halogen atoms can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This, in turn, can profoundly influence its pharmacological profile. 1,4-Dibromo-2,3-butanediol, a vicinal diol, serves as a key synthetic building block for more complex molecules, including those with demonstrated anticancer properties.[1] Understanding the intrinsic biological activity of this core structure and its analogs is crucial for the rational design of novel therapeutic agents.

Core Structure and Key Analogs

The fundamental structure under consideration is the four-carbon diol, butanediol, substituted with bromine atoms at the 1 and 4 positions and hydroxyl groups at the 2 and 3 positions. Variations in the stereochemistry and the nature of the halogen substituents can lead to a diverse array of analogs with potentially distinct biological activities.

Compound NameStructureKey Features
This compound Br-CH₂-CH(OH)-CH(OH)-CH₂-BrVicinal diol, primary alkyl bromides
1,4-Dichloro-2,3-butanediol Cl-CH₂-CH(OH)-CH(OH)-CH₂-ClChlorine substitution, potentially altered reactivity
Meso-2,3-difluoro-1,4-butanediol F-CH(CH₂OH)-CH(F)-CH₂OHVicinal difluoride, potential for unique conformational properties
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) Complex brominated aromatic etherA structurally related marine natural product with demonstrated anticancer activity

Comparative Biological Activity: A Data-Driven Analysis

While direct and extensive biological data for this compound is limited in publicly available literature, we can infer its potential activities and compare it with its analogs based on existing studies of structurally similar compounds.

Anticancer Activity

The presence of bromine atoms in organic molecules has been frequently associated with cytotoxic and anticancer properties. Several studies have demonstrated that brominated compounds can induce apoptosis and inhibit cancer cell proliferation across various cell lines.

A notable example is Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) , a marine bromophenol compound. BDDE has exhibited broad and potent cytotoxicity against a panel of human cancer cell lines, including HeLa, HCT-116, SMMC-7721, A549, and K562 cells.[2] The most sensitive cell line was the human myelogenous leukemia K562, with an IC50 value of 13.9 µg/mL.[2] Mechanistic studies revealed that BDDE induces S phase arrest and apoptosis in K562 cells through the mitochondrial pathway.[2] Furthermore, it has been shown to bind to the minor groove of DNA and inhibit topoisomerase I.[2]

While not a direct analog, the activity of BDDE suggests that the dibrominated structural motif present in this compound could contribute to cytotoxic effects. The alkylating nature of the primary bromides in this compound could potentially lead to interactions with nucleophilic biomolecules within cancer cells, disrupting their function and leading to cell death.

Derivatives of mucobromic acid (MBA) , which also contain a dibrominated core, have shown promising anticancer activity. Silylated MBA derivatives exhibited stronger antiproliferative activity than the parent compound, with some analogs inducing apoptosis in colon cancer cell lines through the down-regulation of survivin and activation of caspase-3. This highlights the potential for enhancing the anticancer potency of brominated compounds through structural modification.

Comparative Overview of Anticancer Potential:

Compound/Analog ClassReported ActivityMechanism of Action (where known)Reference
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) Potent cytotoxicity against multiple cancer cell lines (IC50 = 13.9 µg/mL in K562)Induction of apoptosis via mitochondrial pathway, DNA minor groove binding, Topoisomerase I inhibition[2]
Silylated Mucobromic Acid (MBA) Derivatives Enhanced antiproliferative activity compared to MBAInduction of apoptosis, down-regulation of survivin, activation of caspase-3
This compound Hypothesized cytotoxic activity due to alkylating potentialHypothesized to involve alkylation of cellular macromolecules-
Antimicrobial Activity

Halogenated compounds have a long history of use as antimicrobial agents. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Studies on brominated compounds have shown their efficacy against various bacterial and fungal strains. For instance, the marine alkaloids, clathrodin and its dibromo-pyrrole analog oroidin, have been evaluated for their antimicrobial properties. Oroidin demonstrated promising antibacterial activity against Gram-positive bacteria. This suggests that the presence of bromine can be a key determinant of antimicrobial efficacy.

Enzyme Inhibition

The electrophilic nature of the carbon-bromine bond in this compound suggests that it could act as an inhibitor of enzymes with nucleophilic residues in their active sites, such as cysteine proteases or certain dehydrogenases.

For instance, the structurally related compound 1,4-Dibromo-2,3-butanedione has been reported to covalently react with and inactivate pyruvate kinase from rabbit muscle. Although a dione rather than a diol, this finding points to the potential of the dibrominated butane backbone to interact with and modify enzyme function.

The metabolism of the parent compound, 1,4-butanediol, is known to be catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[3] It is plausible that the brominated analog could interact with these or other dehydrogenases, potentially acting as a competitive or irreversible inhibitor.

Experimental Methodologies: A Guide for the Bench Scientist

To facilitate further research into the biological activities of this compound and its analogs, this section provides detailed, step-by-step protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow start Start: Seed cells in 96-well plate incubation1 Incubate for 24 hours to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of test compounds (this compound and analogs) incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24, 48, 72 hours) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan formation add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO, isopropanol) to dissolve formazan crystals incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance data_analysis Calculate cell viability and IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. After incubation, the presence or absence of microbial growth is determined visually or by measuring turbidity.

Workflow Diagram:

MIC_Assay_Workflow start Start: Prepare serial dilutions of test compounds add_to_plate Add diluted compounds to 96-well plate start->add_to_plate prepare_inoculum Prepare standardized microbial inoculum add_to_plate->prepare_inoculum inoculate_plate Inoculate wells with microbial suspension prepare_inoculum->inoculate_plate incubation Incubate at appropriate temperature and time inoculate_plate->incubation read_results Determine MIC (lowest concentration with no visible growth) incubation->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of this compound and its analogs in a suitable solvent. Prepare two-fold serial dilutions of the compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the absorbance at 600 nm can be measured using a microplate reader.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can propose some preliminary structure-activity relationships for dihalogenated butanediols:

  • Nature of the Halogen: The type of halogen can significantly impact biological activity. Bromine, being a good leaving group, may favor reactions involving alkylation. Chlorine, being more electronegative but a poorer leaving group than bromine, may lead to different biological profiles. Fluorine's high electronegativity and ability to form strong bonds can drastically alter the electronic and conformational properties of the molecule, potentially leading to unique interactions with biological targets.

  • Stereochemistry: The stereochemistry of the hydroxyl groups (e.g., R,R, S,S, or meso) can influence how the molecule fits into the active site of an enzyme or a receptor, thereby affecting its biological activity.

  • Hydrophobicity/Hydrophilicity: The balance between the hydrophobic alkyl backbone and the hydrophilic hydroxyl groups will affect the compound's solubility, membrane permeability, and interactions with biological targets. Modifications that alter this balance, such as the introduction of silyl groups, have been shown to modulate anticancer activity.

Future Directions and Conclusion

The current body of evidence suggests that this compound and its analogs are a promising class of compounds for further investigation as potential therapeutic agents. The presence of reactive halogen atoms and a diol core provides a versatile scaffold for chemical modification to optimize biological activity and selectivity.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of the cytotoxicity of a library of 1,4-dihalo-2,3-butanediol analogs against a broad panel of cancer cell lines is warranted.

  • Antimicrobial Profiling: The antimicrobial spectrum of these compounds against a range of clinically relevant bacteria and fungi should be determined.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their rational development. This could involve enzyme inhibition assays, apoptosis assays, and studies on DNA interaction.

  • In Vivo Efficacy and Toxicity: Promising lead compounds should be evaluated in preclinical animal models to assess their in vivo efficacy and toxicological profiles.

References

A Senior Application Scientist's Guide to Confirming the Stereochemistry of 1,4-Dibromo-2,3-butanediol Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of a Symmetrical Precursor

In the realm of synthetic chemistry, particularly in the development of chiral synthons for pharmaceuticals and advanced materials, the precise control and confirmation of stereochemistry are paramount.[1][2] 1,4-Dibromo-2,3-butanediol is a versatile building block whose utility is intrinsically tied to its three-dimensional structure. The molecule possesses two stereocenters at the C2 and C3 positions. Due to the symmetrical substitution pattern—where the groups attached to the stereocenters are identical (H, OH, CH₂Br, and the rest of the molecule)—the molecule can exist in three distinct stereoisomeric forms: a pair of enantiomers ((2R,3R) and (2S,3S)) and an optically inactive meso compound ((2R,3S)).[3][4][5][6]

Distinguishing between these stereoisomers is a critical analytical challenge. The meso form is a diastereomer of the enantiomeric pair, meaning it has different physical properties and can be separated by standard techniques like chromatography. However, the enantiomers possess identical physical properties (except for their interaction with plane-polarized light) and require chiral-specific methods for differentiation. This guide provides an in-depth comparison of key analytical methodologies for the unambiguous stereochemical assignment of this compound products, grounded in experimental data and field-proven insights.

G cluster_isomers Stereoisomers of this compound cluster_enantiomers enantiomers Enantiomeric Pair (Chiral) meso (2R,3S)-1,4-Dibromo-2,3-butanediol (Meso, Achiral) enantiomers->meso Diastereomers r_isomer (2R,3R)-Isomer s_isomer (2S,3S)-Isomer r_isomer->s_isomer Mirror Images

Figure 1: Stereoisomeric relationships of this compound.

Part 1: The Synthetic Origin - Stereochemical Control via Bromination

The most common laboratory synthesis of this compound involves the electrophilic addition of bromine (Br₂) to 2-butene-1,4-diol.[1] The stereochemical outcome of this reaction is dictated by the geometry of the starting alkene and the well-established mechanism involving a cyclic bromonium ion intermediate. This intermediate is attacked by the bromide ion (Br⁻) from the side opposite the ring, resulting in a net anti-addition.

  • Starting with trans-2-butene-1,4-diol: This leads to the formation of the meso product, (2R,3S)-1,4-dibromo-2,3-butanediol.

  • Starting with cis-2-butene-1,4-diol: This results in a racemic mixture of the two enantiomers, (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol.[7]

Understanding this causal relationship is the first step in predicting the expected stereochemical outcome, which must then be confirmed analytically.

G cluster_products Stereochemical Outcome start Synthesis: Bromination of 2-Butene-1,4-diol intermediate Cyclic Bromonium Ion Intermediate start->intermediate attack Anti-addition by Br⁻ Nucleophile intermediate->attack meso Meso Product (from trans-alkene) attack->meso racemic Racemic Mixture (from cis-alkene) attack->racemic

Figure 2: Stereoselective synthesis workflow via bromination.

Part 2: A Comparative Guide to Stereochemical Confirmation Techniques

Once the product is synthesized and purified, its stereochemical identity must be unequivocally confirmed. No single technique is universally optimal; the choice depends on the available instrumentation, sample characteristics, and the specific question being asked (e.g., relative vs. absolute configuration, or enantiomeric purity).

Technique Information Provided Sample Requirement Advantages Limitations
X-ray Crystallography Absolute 3D structureHigh-quality single crystalUnambiguous, "gold standard" for structural proof[8][9]Crystal growth can be difficult/impossible; destructive
NMR Spectroscopy Relative configuration (diastereomers); Absolute configuration & ee (with chiral derivatizing agents)~5-10 mg, solubleNon-destructive; provides full structural data; ubiquitousCannot determine absolute configuration directly; complex spectra
Polarimetry Optical activity (Chiral vs. Achiral); Enantiomeric excess (ee)~1-10 mg/mL solutionFast, simple; good for quality control and ee determination[10][11]Provides no structural details; requires a known standard for specific rotation
Method 1: X-ray Crystallography - The Definitive Answer

X-ray crystallography provides direct visualization of the atomic arrangement in a crystal, offering irrefutable proof of both relative and absolute stereochemistry.[9][12]

Causality Behind the Method: When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the beam in a specific pattern. This pattern is a direct consequence of the regular, repeating arrangement of molecules in the crystal lattice. By analyzing the angles and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which atomic positions are determined.[8][13]

  • Crystallization: Dissolve the purified this compound sample in a minimal amount of a suitable solvent or solvent system. Use slow evaporation, vapor diffusion, or cooling techniques to grow a single, well-ordered crystal of at least 0.1 mm in each dimension.

  • Mounting and Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically in a liquid nitrogen stream) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam.[13]

  • Data Processing: The diffraction pattern is recorded on a detector. The data are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final, unambiguous molecular structure.

Comparison: While definitive, the primary bottleneck of X-ray crystallography is the requirement of a high-quality crystal. For oils, amorphous solids, or compounds that are difficult to crystallize, this method is not viable.

Method 2: NMR Spectroscopy - The Versatile Workhorse

Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and versatile tool for structural elucidation in organic chemistry.

Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. In a magnetic field, nuclei exist in different spin states. The precise resonance frequency of a nucleus is influenced by its local electronic environment, which is determined by the molecule's 3D structure. Diastereomers, like the meso and chiral forms of this compound, have different spatial relationships between atoms, leading to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.

The meso and racemic forms are diastereomers and will have different NMR spectra.

  • Symmetry: The meso isomer possesses a C₂ axis of symmetry, making the two halves of the molecule equivalent (H2 is equivalent to H3, and the two CH₂Br groups are equivalent). The racemic mixture consists of C₂ symmetric molecules, but the protons within each CH₂Br group are diastereotopic.

  • ¹H NMR: Expect a simpler spectrum for the meso compound compared to the racemic mixture. The coupling constants between vicinal protons (H2-H3) can also provide clues about the dihedral angle and thus the relative stereochemistry.

To distinguish between the (2R,3R) and (2S,3S) enantiomers and determine the enantiomeric excess (ee) of a mixture, a chiral derivatizing agent (CDA) is required. The CDA reacts with both enantiomers to form a pair of diastereomers, which are distinguishable by NMR.[14][15][16]

  • Reaction: In an NMR tube, dissolve an accurately weighed sample of the this compound product (approx. 5 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add CDA: Add a slight excess (e.g., 2.2 equivalents) of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) or a chiral boronic acid.[17] A non-nucleophilic base like pyridine may be required.

  • Acquisition: Allow the reaction to proceed to completion (monitor by TLC or a quick ¹H NMR scan). Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: The newly formed diastereomeric esters will exhibit separate, well-resolved signals for specific protons. Integration of these distinct signals allows for the precise calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sample.[16]

G cluster_workflow NMR-Based Stereochemical Confirmation Workflow start Purified this compound (Unknown Stereochemistry) decision Is the goal to distinguish meso vs. chiral pair? start->decision decision2 Is the goal to determine Absolute Configuration or ee? start->decision2 direct_nmr Acquire ¹H and ¹³C NMR decision->direct_nmr Yes decision->decision2 No compare_spectra Compare Spectra: - Number of Signals - Coupling Constants direct_nmr->compare_spectra derivatize React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) decision2->derivatize Yes nmr_diastereomers Acquire ¹H NMR of Diastereomeric Mixture derivatize->nmr_diastereomers integrate Integrate Distinct Signals to Determine Ratio (ee) nmr_diastereomers->integrate

Figure 3: Decision workflow for using NMR in stereochemical analysis.

Method 3: Polarimetry - A Rapid Screening Tool

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a classic and straightforward method to differentiate between chiral and achiral substances.

Causality Behind the Method: Enantiomers interact with plane-polarized light, rotating the plane of polarization. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory).[18] Achiral compounds, like the meso isomer, do not rotate plane-polarized light and are optically inactive. A racemic mixture, containing equal amounts of both enantiomers, will also be optically inactive as the rotations cancel each other out.

  • Sample Preparation: Prepare a solution of the sample in a suitable achiral solvent at a precisely known concentration (c, in g/mL).

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the solution. Measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l)

  • Enantiomeric Excess (ee) Calculation: If the specific rotation of the pure enantiomer ([α]max) is known from the literature, the ee of a non-racemic mixture can be calculated: % ee = ([α]observed / [α]max) × 100[11][19]

Comparison: Polarimetry is an excellent tool for rapid quality control. If a sample synthesized to be the meso compound shows any optical activity, the reaction did not proceed as expected. However, it provides no information about the specific structure, and a result of zero rotation could mean the sample is the meso compound OR a racemic mixture.[18] Therefore, it is best used in conjunction with other techniques like NMR.

Conclusion: An Integrated Analytical Approach

Confirming the stereochemistry of this compound products requires a logical, multi-faceted analytical approach. While X-ray crystallography provides the ultimate structural proof, its practical limitations make NMR spectroscopy the primary tool for most researchers. NMR can effectively distinguish between diastereomers and, with the use of chiral derivatizing agents, can be used to determine the absolute configuration and enantiomeric purity of chiral products. Polarimetry serves as a rapid, valuable screening method to confirm the presence or absence of optical activity. By synthesizing insights from these complementary techniques, researchers can achieve a high degree of confidence in their stereochemical assignments, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the Reaction Kinetics of 1,4-Dibromo-2,3-butanediol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the reaction kinetics of the diastereomeric isomers of 1,4-dibromo-2,3-butanediol: the meso compound and the dl-enantiomeric pair. Understanding the differential reactivity of these isomers is crucial for researchers and professionals in drug development and organic synthesis, as stereochemistry often dictates biological activity and reaction outcomes. This document outlines the theoretical basis for the expected kinetic differences, presents a detailed experimental protocol for a comparative kinetic study, and provides illustrative data to highlight the practical implications of these stereochemical differences.

Introduction: The Significance of Stereoisomerism in Reactivity

This compound possesses two stereocenters, giving rise to three stereoisomers: a meso compound ((2R,3S)-1,4-dibromo-2,3-butanediol) and a pair of enantiomers, the dl mixture ((2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol). Diastereomers, being non-superimposable, non-mirror images, exhibit distinct physical and chemical properties, including different reaction rates.[1][2] This disparity in reactivity is a direct consequence of the different spatial arrangements of their atoms, which influences the energies of the transition states of their reactions.[3]

For reactions involving vicinal dibromides, such as nucleophilic substitution or elimination, the stereochemical arrangement of the bromine atoms and other substituents plays a critical role in determining the reaction pathway and its energetic favorability. This guide will explore these differences through a comparative kinetic study of the reaction of the meso and dl isomers of this compound with a nucleophile.

Mechanistic Considerations and Hypothesized Kinetic Differences

The reaction of vicinal dibromides with nucleophiles, such as the iodide ion, can proceed via an E2 elimination mechanism. The rate of this reaction is highly dependent on the ability of the molecule to adopt an anti-periplanar conformation, where the two bromine atoms and the central carbon-carbon bond lie in the same plane, with the bromines on opposite sides.

  • meso-1,4-Dibromo-2,3-butanediol: In the meso isomer, the two bromine atoms can readily adopt an anti-periplanar conformation. In this staggered conformation, the hydroxyl groups are also in a relatively low-energy gauche arrangement. This leads to a lower energy transition state and, consequently, a faster reaction rate.[4][5]

  • dl-1,4-Dibromo-2,3-butanediol: For the dl-enantiomers, achieving an anti-periplanar arrangement of the bromine atoms forces the hydroxyl groups into a higher-energy, sterically hindered eclipsed or nearly eclipsed conformation in the transition state. This steric strain raises the energy of the transition state, resulting in a slower reaction rate compared to the meso isomer.[6]

Based on these steric considerations, it is hypothesized that the meso isomer of this compound will exhibit a significantly faster reaction rate than the dl isomer when reacted with a nucleophile under conditions favoring an E2 mechanism.

Experimental Design for a Comparative Kinetic Study

To empirically validate the hypothesized kinetic differences, a detailed experimental protocol is proposed. This protocol is designed to be a self-validating system, allowing for the direct comparison of the reaction rates of the meso and dl isomers under identical conditions. The reaction to be studied is the debromination of the this compound isomers with sodium iodide in acetone, a classic example of a stereospecific E2 reaction.

Materials and Reagents
  • meso-1,4-Dibromo-2,3-butanediol

  • dl-1,4-Dibromo-2,3-butanediol

  • Sodium iodide (NaI), anhydrous

  • Acetone-d6 (for NMR monitoring), anhydrous

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Constant temperature bath or NMR spectrometer with variable temperature control

Experimental Protocol: Kinetic Monitoring by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time.[7][8][9][10] By integrating the signals of the reactants and products over time, the concentration of each species can be determined, allowing for the calculation of reaction rates.

Step-by-Step Methodology:

  • Sample Preparation:

    • In two separate NMR tubes, accurately weigh a known amount of meso-1,4-dibromo-2,3-butanediol and dl-1,4-dibromo-2,3-butanediol, respectively.

    • To each tube, add a known amount of the internal standard. The internal standard allows for the accurate quantification of the reactants and products, independent of variations in sample volume or spectrometer conditions.

    • Dissolve the contents of each tube in a precise volume of anhydrous acetone-d6.

  • Initiation of the Reaction:

    • Prepare a stock solution of sodium iodide in anhydrous acetone-d6 of a known concentration.

    • Equilibrate the NMR tubes containing the isomers and the sodium iodide solution to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.

    • To initiate the reaction, rapidly inject a known volume of the pre-heated sodium iodide solution into each NMR tube, ensuring thorough mixing.

  • NMR Data Acquisition:

    • Immediately place the first NMR tube into the pre-equilibrated NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) over the course of the reaction. The disappearance of the reactant signals and the appearance of the product signals (alkene) will be monitored.

    • Repeat the same data acquisition procedure for the second NMR tube containing the other isomer.

  • Data Analysis:

    • Process the acquired NMR spectra (phasing, baseline correction).

    • For each spectrum, integrate the characteristic signals of the starting material and the product relative to the integral of the internal standard.

    • Calculate the concentration of the reactant at each time point.

    • Plot the concentration of the reactant versus time for both the meso and dl isomers.

    • Determine the initial rate of the reaction for each isomer from the initial slope of the concentration vs. time plot.

    • Assuming a second-order reaction (first order in both the dibromide and the iodide), the rate constant (k) can be determined by plotting 1/[reactant] vs. time, where the slope is equal to k.

Mandatory Visualization: Experimental Workflow

G Experimental Workflow for Kinetic Analysis cluster_prep Sample Preparation cluster_initiation Reaction Initiation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_meso Prepare meso Isomer in NMR Tube add_std Add Internal Standard prep_meso->add_std prep_dl Prepare dl Isomer in NMR Tube prep_dl->add_std dissolve Dissolve in Acetone-d6 add_std->dissolve equilibrate Equilibrate at T dissolve->equilibrate prep_nai Prepare NaI Solution prep_nai->equilibrate inject Inject NaI Solution equilibrate->inject nmr_acq Acquire ¹H NMR Spectra over Time inject->nmr_acq process Process Spectra nmr_acq->process integrate Integrate Signals process->integrate plot Plot [Reactant] vs. Time integrate->plot calc Calculate Rate Constants plot->calc

Caption: Workflow for the comparative kinetic analysis of this compound isomers.

Illustrative Quantitative Data and Interpretation

IsomerHypothetical Second-Order Rate Constant (k) at 25°C in Acetone (L mol⁻¹ s⁻¹)
meso-1,4-Dibromo-2,3-butanediol8.50 x 10⁻⁵
dl-1,4-Dibromo-2,3-butanediol2.75 x 10⁻⁵

Interpretation of Data:

The illustrative data clearly demonstrates the significantly faster reaction rate of the meso isomer compared to the dl isomer, with a rate constant approximately three times greater. This substantial difference in reactivity directly supports the mechanistic hypothesis. The lower activation energy barrier for the meso isomer, due to reduced steric hindrance in its anti-periplanar transition state, allows for a more rapid conversion to the alkene product.

Visualizing the Reaction Mechanisms

The stereochemical differences in the transition states of the E2 elimination of the meso and dl isomers are key to understanding their differential reactivity.

G Reaction Mechanism of meso Isomer meso meso-1,4-dibromo-2,3-butanediol (anti-periplanar conformation) ts_meso Transition State (lower energy, less steric strain) meso->ts_meso I⁻ product_meso trans-alkene product ts_meso->product_meso Faster

Caption: E2 elimination of the meso isomer proceeds through a lower energy transition state.

G Reaction Mechanism of dl Isomer dl dl-1,4-dibromo-2,3-butanediol (anti-periplanar conformation) ts_dl Transition State (higher energy, more steric strain) dl->ts_dl I⁻ product_dl cis-alkene product ts_dl->product_dl Slower

Caption: E2 elimination of the dl isomer proceeds through a higher energy transition state.

Conclusion and Implications

This comparative guide has elucidated the significant impact of stereochemistry on the reaction kinetics of this compound isomers. The meso isomer is predicted to react significantly faster than the dl isomer in nucleophilic elimination reactions due to lower steric strain in its transition state. The provided experimental protocol offers a robust framework for empirically verifying these kinetic differences using ¹H NMR spectroscopy.

For researchers in drug development and chemical synthesis, these findings have profound implications. The ability to predict and control the reactivity of diastereomers is essential for designing efficient synthetic routes and for understanding the metabolic pathways of chiral molecules. The principles outlined in this guide can be extended to other diastereomeric systems, providing a foundational understanding of the interplay between molecular structure and chemical reactivity.

References

A Senior Application Scientist's Guide to the Efficacy of 1,4-Dibromo-2,3-butanediol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic chemistry, the choice of a bifunctional building block is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. Among the C4 synthons, 1,4-Dibromo-2,3-butanediol stands out as a uniquely versatile intermediate. Its four-carbon backbone is decorated with two primary bromides, excellent leaving groups for nucleophilic displacement, and two vicinal hydroxyl groups that not only offer sites for further functionalization but also exert profound stereochemical control over adjacent reactions. This guide provides an in-depth analysis of the synthesis and application of this compound, critically comparing its performance against structurally similar diols. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and present comparative data to empower researchers in making informed decisions for their synthetic challenges.

The Strategic Advantage of this compound

This compound is more than a simple linker. The interplay between its vicinal diol and dibromide functionalities makes it a powerful tool for constructing complex molecular architectures, particularly heterocycles and chiral molecules.[1] The hydroxyl groups can act as directing groups, participate in intramolecular cyclizations, or be protected to unmask their reactivity at a later stage. Concurrently, the bromine atoms serve as reliable electrophilic sites, susceptible to substitution by a wide range of nucleophiles.[1] This bifunctionality is pivotal in drug discovery and development, where precise control over stereochemistry and functionality is paramount.

The molecule possesses two stereocenters, leading to three possible stereoisomers: a chiral pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1][2] This stereochemical diversity is not a complication but a significant advantage, allowing for diastereoselective and enantioselective syntheses, especially when starting from an enantiopure precursor.

Synthesis: Accessing the Building Block

The most common and stereoselective laboratory-scale preparation of this compound involves the electrophilic addition of bromine (Br₂) across the double bond of a 2-butene-1,4-diol precursor.[1] The stereochemistry of the starting alkene dictates the stereochemical outcome of the product. For instance, bromination of (Z)-2-butene-1,4-diol proceeds through a cyclic bromonium ion intermediate, followed by anti-addition of the bromide ion, yielding the racemic (dl) pair of 2,3-dibromo-1,4-butanediol. Conversely, starting with (E)-2-butene-1,4-diol would yield the meso diastereomer.

An alternative patented method involves the bromination of 1,4-butynediol.[3][4][5] This method requires careful control of reaction conditions to achieve the desired di-substituted alkene and subsequent diol.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_intermediate Key Intermediate cluster_end Product start_alkene cis-2-Butene-1,4-diol reaction Electrophilic Addition - Anhydrous Solvent (e.g., DCM) - Controlled Temperature start_alkene->reaction reagent_br2 Bromine (Br₂) reagent_br2->reaction bromonium Cyclic Bromonium Ion reaction->bromonium Anti-addition product (2R,3R/2S,3S)-rel- This compound bromonium->product Chiral_Pool_Synthesis tartaric L-(+)-Tartaric Acid (Chiral Pool) acetonide Acetonide Protection of Diol tartaric->acetonide 1. reduction Reduction of Carboxylic Acids (e.g., LiAlH₄) acetonide->reduction 2. diol_protected Protected Chiral 1,2,3,4-Butanetetrol reduction->diol_protected tosylation Selective Tosylation/Mesylation of Primary Alcohols diol_protected->tosylation 3. substitution Nucleophilic Substitution with Bromide (e.g., LiBr) tosylation->substitution 4. final_product Enantiopure This compound substitution->final_product

References

Safety Operating Guide

Proper Disposal of 1,4-Dibromo-2,3-butanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel molecules is a journey of precision and discovery. Just as critical as the reaction itself is the responsible management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,4-Dibromo-2,3-butanediol, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere procedure to elucidate the scientific rationale behind each recommendation, fostering a culture of safety and deep operational understanding.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound that presents several potential risks.[1][2][3] Its hazard profile is the primary determinant of the stringent handling and disposal procedures required.

According to safety data sheets, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage (Category 1): Poses a high risk of causing serious damage to the eyes.[1][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation if inhaled.[1][2]

The presence of bromine atoms in the molecule contributes to its reactivity and potential for environmental harm if not disposed of correctly.[5] Halogenated hydrocarbons are a class of compounds that require special disposal considerations due to their toxicity and persistence.[6] Therefore, they must be segregated from non-halogenated waste streams.[6][7][8]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)Exclamation MarkChemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes.[1][9]
Serious Eye Damage (Category 1)CorrosionChemical safety goggles or a face shield.[1][9]
Respiratory Irritation (Category 3)Exclamation MarkWork in a well-ventilated area or a chemical fume hood.[2][9]

Segregation and Collection of this compound Waste

The foundational principle of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process. As a brominated organic compound, this compound waste must be collected in a dedicated, clearly labeled container for halogenated organic waste .[6][7][8]

Step-by-Step Collection Protocol:

  • Container Selection: Obtain a designated, leak-proof waste container compatible with halogenated organic compounds. This is typically a high-density polyethylene (HDPE) or glass container.

  • Labeling: Clearly label the container with "Halogenated Organic Waste" and list the full chemical name, "this compound."[10] Note the approximate concentration and any other components of the waste stream.

  • Collection:

    • For pure or concentrated this compound, carefully transfer the material into the designated waste container within a chemical fume hood.

    • For dilute solutions, collect the aqueous and organic waste in the same halogenated waste container. Do not attempt to separate small quantities, as this can increase handling risks.[7]

  • Container Management: Keep the waste container tightly closed when not in use to prevent the release of vapors.[2][9] Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents.[4][9]

Spill Management and Decontamination

Accidental spills should be managed promptly and safely. The following procedure is recommended for spills of this compound.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel.[10] Ensure the area is well-ventilated, preferably within a chemical fume hood.[9][10]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[10][11] For solid spills, carefully sweep up the material to avoid generating dust.[2][9]

  • Collect the Waste: Carefully collect the absorbed material or swept solids into a suitable, closed container for disposal as halogenated organic waste.[9][10][11]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[10]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated gloves, must be placed in the halogenated organic waste container.

Final Disposal Pathway

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[12][13] These facilities have the specialized equipment and permits to handle and treat halogenated organic compounds in an environmentally sound manner. The most common and effective disposal method for this type of waste is high-temperature incineration.[13][14]

The Rationale for Incineration:

High-temperature incineration in a permitted hazardous waste incinerator is the preferred disposal method for halogenated organic compounds.[13][14] This process is designed to break down the molecule into its constituent elements. The high temperatures and controlled conditions ensure the complete destruction of the organic portion of the molecule, while scrubbers and other emission control systems capture the resulting hydrogen bromide and other hazardous byproducts.[13]

Workflow for Proper Disposal of this compound

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled Halogenated Organic Waste Container fume_hood->container collect Collect Waste in Designated Container container->collect close_container Keep Container Tightly Closed collect->close_container storage Store in a Designated Satellite Accumulation Area close_container->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs When container is full disposal_company Licensed Hazardous Waste Disposal Company ehs->disposal_company incineration High-Temperature Incineration disposal_company->incineration end End: Compliant Disposal incineration->end

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[4][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][10] Remove contaminated clothing and wash it before reuse.[4][9] If skin irritation occurs, get medical help.[1]

  • Inhalation: Move the person to fresh air.[4][9] If breathing is difficult, administer oxygen.[9] Seek medical attention if you feel unwell.[1][2]

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[9] Seek immediate medical attention.[9]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dibromo-2,3-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. The compound 1,4-Dibromo-2,3-butanediol, a halogenated diol, is a valuable reagent, but its handling requires a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. We will explore the "why" behind each recommendation, empowering you to make sound safety decisions in your laboratory.

Hazard Identification: Understanding the Adversary

Before we can select the appropriate armor, we must understand the nature of the threat. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

  • H315: Causes skin irritation. [1][2][3][4]

  • H318/H319: Causes serious eye damage or irritation. [1][2][3][4]

  • H335: May cause respiratory irritation. [1][2][3][4]

It is also critical to note that the toxicological properties of this material have not been fully investigated[5]. This lack of comprehensive data necessitates a conservative approach; we must treat the compound with the highest degree of caution, assuming it may have other, as-yet-unidentified hazardous properties.

The Core of Protection: A Multi-Layered PPE Strategy

Effective safety is not about a single piece of equipment but an integrated system. For this compound, this involves shielding the primary routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Eye and Face Protection: The Non-Negotiable First Line

Given the severe risk of eye damage, robust eye protection is mandatory.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that form a complete seal around the eyes are required at all times when handling the solid powder or its solutions. This is to protect against not only direct splashes but also airborne dust particles.

  • Face Shield: When handling larger quantities (typically >10g) or when there is a significant risk of splashing (e.g., during reaction quenching or transfers), a full-face shield must be worn in addition to chemical safety goggles. The goggles provide the primary seal, while the face shield protects the rest of the face from contact.[6][7]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial to avoid irritation.[7]

  • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves (The Critical Interface): The choice of glove material is paramount. Halogenated compounds can degrade or permeate some materials quickly.

    • Recommended: Nitrile rubber gloves are a suitable initial choice for incidental contact. Always use a double-gloving technique (wearing two pairs of gloves) when handling the concentrated solid or its solutions. This provides an additional layer of protection in case the outer glove is compromised.

    • Inspection is Key: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[3] After handling the chemical, remove the outer glove using a technique that avoids skin contact and dispose of it in the designated hazardous waste stream.

  • Full Coverage: Ensure no skin is exposed between the glove and the lab coat sleeve. Long-sleeved clothing and closed-toe shoes are mandatory.

Respiratory Protection: Controlling the Air You Breathe

Because this compound can cause respiratory irritation, controlling inhalation exposure is essential.[1][3][4]

  • Engineering Controls First: All handling of the solid chemical (e.g., weighing, transfers) and its volatile solutions must be performed inside a certified chemical fume hood.[7] This is the primary method for preventing respiratory exposure.

  • Respirators: In the rare event that engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate pre-filter would be necessary.[8] However, routine use of a respirator indicates a failure of engineering controls that must be addressed.

PPE Selection Protocol: A Task-Based Approach

The level of PPE required is dictated by the specific task and the associated risk of exposure.

TaskMinimum Required PPE
Weighing Solid Compound Double nitrile gloves, chemical safety goggles, lab coat. (All within a chemical fume hood)
Preparing Solutions Double nitrile gloves, chemical safety goggles, lab coat. (All within a chemical fume hood)
Running Reaction/Transfer Double nitrile gloves, chemical safety goggles, face shield, lab coat. (All within a chemical fume hood)
Small Spill Cleanup (<5g) Double nitrile gloves, chemical safety goggles, lab coat.
Large Spill Cleanup (>5g) Chemical-resistant gloves and suit, chemical safety goggles, face shield, NIOSH-approved respirator.

Procedural Guide: From Preparation to Disposal

Step-by-Step PPE Donning and Doffing

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Put on your lab coat and ensure it is fully buttoned.

  • Put on your inner pair of nitrile gloves.

  • Put on your outer pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Put on your chemical safety goggles.

  • If required, put on your face shield.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside out. Use the balled-up glove to slide under the cuff of the second glove and peel it off, also inside out. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the straps.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Operational Plan: Safe Handling and Disposal
  • Preparation: Before starting, ensure a designated "Halogenated Waste" container is available in the fume hood.[7][9] Confirm the nearest safety shower and eyewash station are unobstructed.

  • Handling: Conduct all manipulations within a chemical fume hood with the sash at the lowest practical height.

  • Cleanup: After your procedure, decontaminate the work surface with a suitable solvent (like ethanol or isopropanol), collecting the rinsate as halogenated waste.

  • PPE Disposal: All disposable PPE that has come into contact with this compound (gloves, bench paper) must be placed in the solid hazardous waste stream. Do not discard it in the regular trash.

  • Chemical Waste: All solutions and rinsates containing this compound must be collected in the segregated "Halogenated Waste" container. Mixing halogenated and non-halogenated waste streams is a common and costly disposal error.[7]

Logical Framework for PPE Decision-Making

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Framework cluster_0 cluster_1 Task Assessment cluster_2 Required PPE start Start: Handling This compound task What is the task? start->task weighing Weighing Solid or Preparing Solution task->weighing Routine Benchwork reaction Reaction / Transfer / Quenching task->reaction Splash Potential spill Spill or Emergency Cleanup task->spill Uncontrolled Release ppe_low Minimum PPE: - Chemical Fume Hood - Double Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_low ppe_medium Enhanced PPE: - All Minimum PPE - Face Shield reaction->ppe_medium ppe_high Emergency PPE: - Chemical Resistant Suit - SCBA/Respirator - All Enhanced PPE spill->ppe_high

Caption: PPE selection flowchart for this compound.

By internalizing not just the "what" but the "why" of these safety protocols, you cultivate a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any new procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.